molecular formula C9H12ClN3 B1646144 4-Chloro-6-cyclopentylpyrimidin-2-amine

4-Chloro-6-cyclopentylpyrimidin-2-amine

Cat. No.: B1646144
M. Wt: 197.66 g/mol
InChI Key: NVORZYQMYNXTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-cyclopentylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-6-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C9H12ClN3/c10-8-5-7(12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13)

InChI Key

NVORZYQMYNXTHJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NC(=N2)N)Cl

Canonical SMILES

C1CCC(C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, functionalized pyrimidines serve as privileged scaffolds due to their exceptional hydrogen-bonding capabilities and metabolic stability. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It is most notably recognized as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of potent Histamine H4 Receptor (H4R) antagonists, such as the JNJ-39758979 series .

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in modern drug development.

Structural and Physicochemical Profiling

The molecular architecture of 4-Chloro-6-cyclopentylpyrimidin-2-amine is defined by a 2-aminopyrimidine core substituted with a highly reactive chlorine atom at the C4 position and a lipophilic cyclopentyl ring at the C6 position.

From a drug design perspective, the cyclopentyl group provides essential steric bulk and hydrophobicity, allowing medicinal chemists to probe the depth of lipophilic pockets within target receptors. Meanwhile, the C4-chloride serves as an excellent leaving group for nucleophilic aromatic substitution (S_NAr), enabling rapid diversification with various chiral amines.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior .

PropertyValueMechanistic Significance
Chemical Name 4-Chloro-6-cyclopentylpyrimidin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 199863-89-3Unique chemical identifier.
Molecular Formula C9H12ClN3Defines atomic composition.
Molecular Weight 197.66 g/mol Low MW ensures downstream products remain within Lipinski's Rule of 5.
Exact Mass 197.0720 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (-NH2 group)Facilitates key interactions with receptor aspartate/glutamate residues.
Hydrogen Bond Acceptors 3 (2x Ring N, 1x -NH2)Enhances aqueous solubility and target binding affinity.
Topological Polar Surface Area (TPSA) 51.8 ŲOptimal for cellular permeability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 1Low conformational flexibility minimizes entropic penalty upon target binding.

Application in Drug Development: The H4R Antagonist Pathway

The primary application of this intermediate is the synthesis of 6-alkyl-2,4-diaminopyrimidines. In the development of H4R antagonists, the C4-chlorine is displaced by cyclic diamines (e.g., 3-aminopyrrolidine or piperazine derivatives). The resulting compounds exhibit high affinity for the H4 receptor, functionally antagonizing histamine-induced cAMP inhibition and demonstrating profound anti-inflammatory and antipruritic activity in preclinical models .

Pathway Step1 Ethyl 3-cyclopentyl-3-oxopropanoate + Guanidine Carbonate Step2 2-Amino-6-cyclopentylpyrimidin-4-ol (Intermediate) Step1->Step2 Condensation (NaOEt, EtOH, Reflux) Step3 4-Chloro-6-cyclopentylpyrimidin-2-amine CAS: 199863-89-3 Step2->Step3 Chlorination (POCl3, DIPEA, 100°C) Step4 SNAr with Chiral Amine (e.g., 3-aminopyrrolidine) Step3->Step4 Nucleophilic Aromatic Substitution Step5 6-Alkyl-2,4-diaminopyrimidines (Histamine H4R Antagonists) Step4->Step5 Lead Optimization (SAR Studies)

Figure 1: Synthetic workflow and application of 4-Chloro-6-cyclopentylpyrimidin-2-amine in H4R antagonist discovery.

Mechanistic Synthesis and Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent and condition. The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a two-step process designed as a self-validating system.

Protocol 1: Synthesis of 2-Amino-6-cyclopentylpyrimidin-4-ol (Precursor)
  • Reagent Preparation : Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Condensation : Add guanidine carbonate (1.1 eq) and stir for 30 minutes. Causality: This step liberates the free guanidine base required for nucleophilic attack.

  • Addition : Dropwise add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq) while maintaining the temperature at 0°C. Causality: Strict thermal control prevents the degradation of the beta-keto ester and minimizes unwanted side reactions.

  • Cyclization : Reflux the mixture at 80°C for 12 hours. Causality: Elevated temperature provides the activation energy necessary to drive the thermodynamically favored cyclization and subsequent elimination of water and ethanol.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Upon completion, quench with water and adjust the pH to 6.0 using 1M HCl. The target pyrimidinol will precipitate as a white solid. Filter and dry under vacuum.

Protocol 2: Chlorination via POCl₃
  • Activation : Suspend the dried pyrimidinol precursor in neat phosphorus oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ acts as both the solvent and the chlorinating agent. It activates the tautomeric lactam oxygen, forming a highly reactive phosphorodichloridate leaving group.

  • Base Addition : Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0°C. Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the aromatic ring toward the incoming chloride nucleophile.

  • Reflux : Heat the reaction mixture to 100°C for 4 hours to drive the addition-elimination (S_NAr) mechanism to completion.

  • Workup & Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice is critical to control the highly exothermic and potentially violent hydrolysis of excess POCl₃.

  • Neutralization : Adjust the aqueous phase to pH 8 using saturated NaHCO₃, then extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation Check : Perform LC-MS analysis. The disappearance of the m/z 180 [M+H]⁺ peak (pyrimidinol) and the emergence of the m/z 198/200 [M+H]⁺ isotopic cluster (characteristic 3:1 ratio for mono-chlorinated species) confirms complete conversion.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 4-Chloro-6-cyclopentylpyrimidin-2-amine before deploying it in downstream cross-coupling or S_NAr reactions, the following analytical validations must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Must exhibit a primary parent ion at m/z 198.1 [M+H]⁺. The presence of a secondary peak at m/z 200.1 at approximately 33% intensity validates the presence of the ³⁷Cl isotope.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) :

    • δ 6.80 (br s, 2H, -NH₂): Validates the primary amine.

    • δ 6.55 (s, 1H, Pyrimidine C5-H): Validates the intact aromatic core.

    • δ 2.90 (m, 1H, Cyclopentyl -CH-): Confirms the attachment of the cyclopentyl ring.

    • δ 1.95 - 1.55 (m, 8H, Cyclopentyl -CH₂-): Validates the saturated ring system.

  • High-Performance Liquid Chromatography (HPLC) : Purity must exceed >98% (UV detection at 254 nm) to prevent the carryover of unreacted pyrimidinol, which can poison palladium catalysts in subsequent Buchwald-Hartwig aminations.

References

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • JNJ-39758979 Compound Summary (CID 24994634) PubChem, National Institutes of Health (NIH) URL:[Link]

Navigating the Synthesis and Application of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, enabling them to interact with a wide array of biological targets. Within this privileged scaffold, 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS No. 199863-89-3) emerges as a compound of significant interest for drug discovery and development. Its unique combination of a reactive chlorine atom, a lipophilic cyclopentyl group, and a hydrogen-bond-donating amino group provides a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its potential applications, offering a technical resource for researchers in the field.

Core Compound Identification

IdentifierValue
Chemical Name 4-Chloro-6-cyclopentylpyrimidin-2-amine
CAS Number 199863-89-3
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Canonical SMILES NC1=NC(C2CCCC2)=CC(Cl)=N1
InChI Key Not readily available

Physicochemical and Safety Profile: An Analog-Based Assessment

Direct experimental data for 4-Chloro-6-cyclopentylpyrimidin-2-amine is not extensively available in the public domain. However, by examining closely related analogs such as 4-Chloro-6-cyclopropylpyrimidin-2-amine and 4-Chloro-6-methylpyrimidin-2-amine, we can infer a likely profile for the target compound.

Table of Estimated Properties:

PropertyEstimated Value/InformationBasis for Estimation (Analog CAS No.)
Physical State Solid21573-09-1
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO and DMFGeneral solubility of similar heterocyclic compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.General recommendation for chlorinated heterocyclic compounds.

Safety and Handling:

The presence of the chloropyrimidine core suggests that 4-Chloro-6-cyclopentylpyrimidin-2-amine should be handled with care, following standard laboratory safety protocols.

  • Hazard Statements (Anticipated): Based on analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

Strategic Synthesis Pathway

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine can be logically approached through a well-established route for constructing substituted pyrimidines. A plausible synthetic scheme initiates from a readily available starting material, 2-amino-4,6-dichloropyrimidine. The regioselective displacement of one chlorine atom is a key strategic consideration.

Proposed Synthetic Workflow:

A 2-Amino-4,6-dichloropyrimidine C Palladium-catalyzed Cross-Coupling Reaction A->C B Grignard Reagent (Cyclopentylmagnesium bromide) B->C D 4-Chloro-6-cyclopentylpyrimidin-2-amine C->D Formation of C-C bond

Caption: Proposed synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Experimental Protocol (Representative):

This protocol is a representative example based on established palladium-catalyzed cross-coupling reactions for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yield and purity.

  • Reaction Setup: To a dry, inert-atmosphere flask, add 2-amino-4,6-dichloropyrimidine (1 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Addition: Slowly add a solution of cyclopentylmagnesium bromide (1.1-1.5 equivalents) in THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Chloro-6-cyclopentylpyrimidin-2-amine.

The Role in Drug Discovery and Medicinal Chemistry

The structural features of 4-Chloro-6-cyclopentylpyrimidin-2-amine make it a valuable building block for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. The 2-aminopyrimidine moiety is a well-known hinge-binding motif that can interact with the ATP-binding site of many protein kinases.

Logical Framework for Application:

cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Potential Biological Targets cluster_3 Therapeutic Areas A 4-Chloro-6-cyclopentylpyrimidin-2-amine B 2-Aminopyrimidine (Hinge Binding) A->B C Reactive Chlorine Atom (Further Derivatization) A->C D Cyclopentyl Group (Lipophilicity/Van der Waals Interactions) A->D E Protein Kinases B->E F Other ATP-binding Proteins B->F C->E D->E G Oncology E->G H Inflammatory Diseases E->H

Caption: Application logic of the core scaffold in drug discovery.

The reactive chlorine atom at the 4-position serves as a handle for introducing further diversity into the molecule through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The cyclopentyl group contributes to the lipophilicity of the molecule, which can influence its cell permeability and binding to hydrophobic pockets within the target protein.

Conclusion

4-Chloro-6-cyclopentylpyrimidin-2-amine represents a promising and versatile building block for the development of novel therapeutics. While detailed experimental data for this specific compound remains limited, its structural relationship to well-characterized analogs provides a solid foundation for its synthesis and application. The strategic combination of a proven pharmacophore (2-aminopyrimidine) with a modifiable chemical handle (4-chloro) and a lipophilic moiety (6-cyclopentyl) makes it an attractive starting point for lead discovery and optimization campaigns in various disease areas, most notably in the pursuit of new kinase inhibitors. Further investigation and characterization of this compound are warranted to fully unlock its potential in medicinal chemistry.

References

Note: Due to the limited availability of direct literature for 4-Chloro-6-cyclopentylpyrimidin-2-amine, the following references pertain to related compounds and general synthetic methodologies.

  • PubChem. 4-Chloro-6-cyclopropylpyrimidin-2-amine. Available at: [Link]

  • Hartwig, J. F. (2010).
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Molecular Architecture and Biological Activity of Substituted Pyrimidin-2-amines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structural framework of nucleic acids and numerous bioactive natural products. Among its derivatives, substituted pyrimidin-2-amines have emerged as a cornerstone in modern drug discovery. By offering highly tunable electronic properties and precise hydrogen-bonding geometries, these molecules serve as potent modulators of various biological targets, most notably protein kinases. This technical guide synthesizes the mechanistic rationale, structural-activity relationships (SAR), and self-validating experimental protocols essential for developing pyrimidin-2-amine-based therapeutics.

Pharmacophore Rationale: The Pyrimidin-2-amine Scaffold

The biological ubiquity of the pyrimidin-2-amine core stems from its structural mimicry of the adenine and guanine bases of ATP. The core possesses a distinct hydrogen-bonding motif:

  • The N1 and N3 endocyclic nitrogens act as potent hydrogen bond acceptors.

  • The C2 exocyclic amine acts as a critical hydrogen bond donor.

When substituted at the C4, C5, or C6 positions, the electronic distribution of the pyrimidine ring can be fine-tuned to enhance lipophilicity, metabolic stability, and target selectivity. This bidentate hydrogen-bonding capability allows pyrimidin-2-amines to anchor deeply within the highly conserved ATP-binding hinge region of kinases, displacing ATP and arresting downstream oncogenic or inflammatory signaling.

Kinase Inhibition: The Core Biological Activity

The most clinically validated application of substituted pyrimidin-2-amines is in the realm of targeted kinase inhibition. Since the FDA approval of 1 in 2001—a pyridine-pyrimidine derivative targeting BCR-ABL[1]—the scaffold has been heavily optimized for various kinases.

For instance, 2, a 4-(1-methylindol-3-yl)pyrimidin-2-amine derivative, is a breakthrough therapy specifically designed to target the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC)[2]. Similarly, utilizes a pyrimidin-2-amine skeleton to selectively inhibit Spleen Tyrosine Kinase (SYK), offering therapeutic avenues for immune thrombocytopenia[].

Recent SAR studies have also identified highly potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 83) as orally bioavailable inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[4], and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines as highly selective Janus Kinase 2 (JAK2) inhibitors with sub-nanomolar potency (IC50 = 0.7 nM)[5].

G A Pyrimidin-2-amine Core B N1/N3 Nitrogen (H-Bond Acceptor) A->B C C2 Exocyclic Amine (H-Bond Donor) A->C D Kinase Hinge Region B->D Binds Backbone NH C->D Binds Backbone C=O E ATP-Competitive Inhibition D->E Displaces ATP F Apoptosis / Growth Arrest E->F Blocks Signaling

Mechanistic pathway of pyrimidin-2-amine kinase hinge region binding.

Table 1: FDA-Approved and Clinical Pyrimidin-2-amine Kinase Inhibitors
Drug / CompoundTarget KinasePrimary IndicationStructural Hallmark
Imatinib BCR-ABLChronic Myeloid LeukemiaPyridine-pyrimidine piperazine derivative
Osimertinib EGFR (T790M)NSCLC4-(1-methylindol-3-yl)pyrimidin-2-amine core
Fostamatinib SYKImmune ThrombocytopeniaMetabolized to R406, pyrimidin-2-amine skeleton
Compound 83 CDK4/6Acute Myeloid Leukemia (Preclinical)4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine

Expanding the Horizon: Antimicrobial and Antiproliferative Activities

Beyond kinase inhibition, the pyrimidin-2-amine scaffold exhibits broad-spectrum antimicrobial and cytotoxic properties depending on its peripheral substitutions.

Recent evaluations of 6 demonstrated significant in vitro efficacy. Specifically, compound s3 displayed potent anticancer activity against the human colorectal carcinoma cell line (HCT116) with an IC50 of 1.16 µmol/mL, rivaling the reference drug 5-fluorouracil[6].

Furthermore,7 have shown dual functionality. Compound 35, containing a 2″-pyridinyl ring, exhibited an IC50 of 5 µg/mL against DU-145 prostate cancer cells, while compound 31 (a 2″,4″-dichlorophenyl derivative) demonstrated potent antibacterial and antifungal activities with an MIC of 45.37 µM[7].

Table 2: In Vitro Activity of Novel Substituted Pyrimidin-2-amines
Compound ScaffoldTarget / Cell LineKey Activity MetricReference
Bis-pyrimidine (s3) HCT116 (Colorectal)IC50 = 1.16 µmol/mL[6]
Chloropyrazine-tethered (35) DU-145 (Prostate)IC50 = 5 ± 1 µg/mL[7]
Tetrahydrofuro-pyridine deriv. JAK2 KinaseIC50 = 0.7 nM[5]

Self-Validating Experimental Methodologies

To ensure reproducibility and trust in drug development, experimental protocols must be designed with intrinsic validation mechanisms. Below are two field-proven methodologies for evaluating pyrimidin-2-amines.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a temporal delay before measurement. This eliminates short-lived background fluorescence, drastically reducing false positives.

  • Preparation: Dilute recombinant kinase (e.g., JAK2 or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of pyrimidin-2-amine derivatives (in DMSO) into a 384-well plate. Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the enzyme's empirical

    
     to ensure competitive inhibition is accurately measured.
    
  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and Europium-labeled anti-phospho antibodies.

  • Validation Checkpoint: Calculate the Z'-factor for the plate. A Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: While MTT assays rely on mitochondrial metabolic rates—which can fluctuate independently of cell death—the SRB assay binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, stable quantification of total cellular protein mass.

  • Cell Seeding: Seed HCT116 or DU-145 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the synthesized pyrimidin-2-amines (0.1 µM to 100 µM) for 72 hours. Include 5-fluorouracil as a positive control[6].

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash with deionized water and air dry.

  • Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

G N1 Synthesized Library N2 TR-FRET Kinase Assay N1->N2 Screen N3 N3 N2->N3 Z'-factor > 0.6 N4 Dose-Response (IC50) N3->N4 Titration N5 SRB Cytotoxicity Assay N4->N5 Lead Validation

Self-validating high-throughput screening workflow for novel inhibitors.

Conclusion

The biological activity of substituted pyrimidin-2-amines is vast, driven by their exceptional capacity for targeted hydrogen bonding within kinase active sites and diverse cellular targets. By systematically altering the peripheral substitutions, researchers can pivot the scaffold from an FDA-approved oncology therapeutic (like Osimertinib) to a potent antimicrobial agent. The integration of self-validating biochemical and cell-based assays ensures that the translation of these novel derivatives from bench to bedside remains robust, reproducible, and scientifically sound.

References

  • Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives Source: NIH / PubMed Central URL:[Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI URL:[Link]

  • Therapies Osimertinib Summary | CIViC Source: CIViC Database URL:[Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: PubMed URL:[Link]

  • Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors Source: PubMed URL:[Link]

Sources

4-Chloro-6-cyclopentylpyrimidin-2-amine literature review

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 199863-89-3 | Role: Critical Pharmacophore & Intermediate[1][2][3]

Executive Summary

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) is a specialized heterocyclic building block extensively utilized in the synthesis of Histamine H4 Receptor Antagonists and Cyclin-Dependent Kinase (CDK) inhibitors .[1][2][4][5][6][7][8][9] Its structural core—a 2-aminopyrimidine scaffold substituted with a lipophilic cyclopentyl group—provides a dual-functionality: the amine serves as a hydrogen bond donor/acceptor in the hinge region of kinase/receptor pockets, while the cyclopentyl moiety occupies hydrophobic sub-pockets to enhance potency and selectivity.[1]

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this compound, focusing on its role as a precursor for clinical candidates like JNJ-39758979 .[1]

Part 1: Physicochemical Identity

The molecule is characterized by a pyrimidine ring substituted at the 2, 4, and 6 positions.[1] The 4-chloro substituent is a highly reactive "handle" for Nucleophilic Aromatic Substitution (


), allowing rapid diversification of the scaffold.[1]
PropertyData
IUPAC Name 4-Chloro-6-cyclopentylpyrimidin-2-amine
CAS Number 199863-89-3
Molecular Formula

Molecular Weight 197.66 g/mol
Appearance White to off-white solid
Melting Point 101.5°C – 103.0°C
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
pKa (Calculated) ~3.5 (Pyrimidine N1/N3)

Part 2: Synthesis Protocol

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a robust two-step process starting from commercially available beta-keto esters.[1] This route is preferred for its scalability and high yield.[1]

Reaction Scheme Visualization

The following diagram outlines the conversion of ethyl 3-cyclopentyl-3-oxopropionate to the final chloro-pyrimidine.

SynthesisRoute Start Ethyl 3-cyclopentyl- 3-oxopropionate Intermediate 2-Amino-6-cyclopentyl- 3H-pyrimidin-4-one Start->Intermediate Cyclization (60°C, Overnight) Reagent1 Guanidine HCl KOtBu / MeOH Reagent1->Intermediate Product 4-Chloro-6-cyclopentyl- pyrimidin-2-amine (Target) Intermediate->Product Chlorination (110°C, 20 min) Reagent2 POCl3 PhNMe2 / MeCN Reagent2->Product

Figure 1: Two-step synthetic pathway from beta-keto ester to chloropyrimidine.

Detailed Methodology
Step 1: Cyclization to Pyrimidinone

Objective: Formation of the pyrimidine ring via condensation of a beta-keto ester with guanidine.[1]

  • Reagents:

    • Ethyl 3-cyclopentyl-3-oxopropionate (1.0 eq)[1]

    • Guanidine Hydrochloride (1.2 eq)[1]

    • Potassium tert-butoxide (KOtBu) (5.4 eq)[1]

    • Solvent: Methanol (MeOH)[1][10]

  • Procedure:

    • Dissolve the ester and guanidine HCl in MeOH at 23°C.

    • Add KOtBu portion-wise over 15 minutes with vigorous stirring (Exothermic).

    • Heat the reaction mixture to 60°C and stir overnight.

    • Cool to room temperature.[1][10] Filter off the precipitated salt (KCl).[1]

    • Concentrate the filtrate to ~10% volume.[1]

    • Dilute with water and adjust pH to 5.0 using 6.0 N HCl.[1][10][11]

    • Isolation: Filter the resulting white precipitate, wash with water, and dry under vacuum.[1][10][11]

    • Yield: ~87%.[1][10][11]

    • Checkpoint: Product is 2-Amino-6-cyclopentyl-3H-pyrimidin-4-one.[1][10][11]

Step 2: Chlorination (Deoxychlorination)

Objective: Conversion of the tautomeric hydroxyl/carbonyl group to a chloride leaving group using Phosphorus Oxychloride (


).[1]
  • Reagents:

    • 2-Amino-6-cyclopentyl-3H-pyrimidin-4-one (1.0 eq)[1]

    • Tetraethylammonium chloride (TEAC) (2.0 eq) - Phase transfer/Activation[1]

    • N,N-Dimethylaniline (1.0 eq) - Base scavenger[1]

    • Phosphorus Oxychloride (

      
      ) (6.0 eq)[1]
      
    • Solvent: Acetonitrile (MeCN)[1]

  • Procedure:

    • Suspend the pyrimidinone, TEAC, and dimethylaniline in Acetonitrile.[1][10]

    • Add

      
       slowly (Risk of rapid gas evolution).[1]
      
    • Heat the mixture to 110°C (Reflux) for 20–30 minutes.

    • Workup: Cool the mixture and pour carefully onto crushed ice/ammonium hydroxide solution to quench excess

      
       and neutralize acids.
      
    • Extract with Ethyl Acetate or DCM.[1]

    • Purification: Recrystallization from ethanol-water or flash chromatography.[1]

    • Yield: ~70-80%.[1][10]

Part 3: Medicinal Chemistry Applications

The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold is a "privileged structure" in drug discovery.[1] Its primary utility lies in its reactivity toward nucleophiles, allowing the synthesis of 2,4-diaminopyrimidines .[1]

Mechanism of Derivatization ( )

The chlorine atom at position 4 is activated by the electron-deficient pyrimidine ring.[1] It undergoes facile Nucleophilic Aromatic Substitution (


) with primary or secondary amines (e.g., piperazines, pyrrolidines).[1]

Key Application: Histamine H4 Antagonists This molecule is a direct precursor to JNJ-39758979 , a potent H4 receptor antagonist investigated for asthma and atopic dermatitis.[1]

SARLogic cluster_reaction SNAr Derivatization Core 4-Chloro-6-cyclopentyl- pyrimidin-2-amine Target H4 Antagonist Candidate (e.g., JNJ-39758979) Core->Target Cl Displacement Amine Nucleophile (H-NR2) (e.g., N-methylpiperazine) Amine->Target Condition Heat / Base (EtOH / DIPEA)

Figure 2: Derivatization strategy for generating bioactive H4 antagonists.

Structural Activity Relationship (SAR) Insights
  • Cyclopentyl Ring (C6): Provides optimal hydrophobic bulk.[1] In H4 receptor docking, this group fits into a lipophilic pocket, significantly increasing binding affinity compared to methyl or ethyl analogs.[1]

  • 2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the receptor/enzyme hinge region.[1]

  • 4-Position Substitution: The introduction of a solubilizing group (like piperazine) here often modulates pharmacokinetic properties (solubility, metabolic stability) without disrupting the core binding mode.[1]

Part 4: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

  • H315: Causes skin irritation.[1]

Handling Protocols:

  • Moisture Sensitivity: The 4-chloro moiety can hydrolyze back to the pyrimidinone if exposed to moisture for prolonged periods.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Corrosivity: During synthesis,

    
     is extremely corrosive and produces HCl gas upon contact with moisture.[1] All chlorination reactions must be performed in a functioning fume hood with a caustic scrubber.[1]
    
  • Sensitization: Pyrimidine intermediates can be skin sensitizers.[1] Double-gloving (Nitrile) and tyvek sleeves are recommended during weighing and transfer.[1]

References

  • Discovery of JNJ-39758979: Thurmond, R. L., et al. "Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists."[1] Journal of Medicinal Chemistry, 2014, 57(6), 2429–2439.[1]

  • Synthesis Protocol: "2-Aminopyrimidine Modulators of the Histamine H4 Receptor." European Patent EP 2599386 A1, 2013.[1]

  • General Pyrimidine Chemistry: US Patent 5,863,924, "Aryl Pyrimidine Derivatives."[1]

  • Chemical Safety Data: BLD Pharm MSDS for CAS 199863-89-3.[1][2][5]

Sources

Potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Authored by: A Senior Application Scientist

Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine, a substituted pyrimidine with significant therapeutic promise. Based on extensive structural analogy to known kinase inhibitors, this document outlines the rationale for prioritizing Cyclin-Dependent Kinase 4 and 6 (CDK4/6) as primary targets. Furthermore, we explore plausible secondary targets and off-target activities, providing a roadmap for comprehensive pharmacological profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a privileged structure for achieving high-affinity and selective inhibition. The subject of this guide, 4-Chloro-6-cyclopentylpyrimidin-2-amine, possesses this critical pharmacophore, immediately suggesting its potential as a kinase inhibitor.

Notably, a closely related analog, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a key intermediate in the synthesis of Palbociclib, a highly successful and selective CDK4/6 inhibitor.[1][2] This strong structural precedent forms the primary hypothesis for the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Primary Therapeutic Target Family: Cyclin-Dependent Kinases (CDKs)

The most probable therapeutic targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine are the Cyclin-Dependent Kinases, specifically CDK4 and CDK6. This assertion is based on the well-established role of the aminopyrimidine core in binding to the ATP-pocket of these kinases.

Mechanism of Action: Inhibition of the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 can restore cell cycle control, inducing cell cycle arrest and senescence.

The proposed mechanism of action for 4-Chloro-6-cyclopentylpyrimidin-2-amine is competitive inhibition at the ATP-binding site of CDK4 and CDK6. The 2-amino group is predicted to form crucial hydrogen bonds with the hinge region of the kinase, while the cyclopentyl group likely occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

CDK4_6_Inhibition_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Protein Rb Protein CDK4/6->Rb Protein Phosphorylates (inactivates) E2F E2F Rb Protein->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression 4-Chloro-6-cyclopentylpyrimidin-2-amine 4-Chloro-6-cyclopentylpyrimidin-2-amine 4-Chloro-6-cyclopentylpyrimidin-2-amine->CDK4/6 Inhibits

Figure 1: Proposed mechanism of action of 4-Chloro-6-cyclopentylpyrimidin-2-amine via inhibition of the CDK4/6-Cyclin D-Rb pathway.

Potential Secondary and Off-Target Activities

While CDK4/6 are the most likely primary targets, the promiscuous nature of the kinase domain and the broad activity of the aminopyrimidine scaffold necessitate a thorough investigation of potential secondary and off-target effects.

Other Kinase Families

Derivatives of pyrimidine have been shown to interact with a variety of other kinases.[3] A comprehensive kinase panel screening is essential to determine the selectivity profile of 4-Chloro-6-cyclopentylpyrimidin-2-amine. Potential secondary targets could include other members of the CDK family, as well as kinases from other families that share structural similarities in their ATP-binding pockets.

Non-Kinase Targets

Substituted pyrimidines have been reported to exhibit activity at non-kinase targets. For instance, certain 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for alpha 2-adrenoceptors.[4] Additionally, some pyrimidine derivatives act as serotonin receptor agonists.[3] While the specific substitutions on 4-Chloro-6-cyclopentylpyrimidin-2-amine make these less likely to be high-affinity interactions, they should be considered in a comprehensive safety and toxicology assessment.

Potential_Off_Target_Pathways 4-Chloro-6-cyclopentylpyrimidin-2-amine 4-Chloro-6-cyclopentylpyrimidin-2-amine Primary Target (CDK4/6) Primary Target (CDK4/6) 4-Chloro-6-cyclopentylpyrimidin-2-amine->Primary Target (CDK4/6) High Affinity Other CDKs Other CDKs 4-Chloro-6-cyclopentylpyrimidin-2-amine->Other CDKs Potential Cross-Reactivity Other Kinase Families Other Kinase Families 4-Chloro-6-cyclopentylpyrimidin-2-amine->Other Kinase Families Potential Cross-Reactivity Alpha 2-Adrenoceptors Alpha 2-Adrenoceptors 4-Chloro-6-cyclopentylpyrimidin-2-amine->Alpha 2-Adrenoceptors Lower Probability Serotonin Receptors Serotonin Receptors 4-Chloro-6-cyclopentylpyrimidin-2-amine->Serotonin Receptors Lower Probability

Figure 2: A logical diagram illustrating the hierarchy of potential targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Experimental Protocols for Target Validation

A multi-faceted approach is required to definitively identify and validate the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.

Protocol:

  • Kinase Panel Screening: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to assess the inhibitory activity of 4-Chloro-6-cyclopentylpyrimidin-2-amine at a fixed concentration (e.g., 1 µM) against a broad range of human kinases.

  • IC50 Determination: For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: For the most potently inhibited kinases (e.g., CDK4/6), conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Assays

Objective: To confirm the on-target activity of the compound in a cellular context.

Protocol:

  • Cell Proliferation Assays: Treat cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, ZR-75-1) with increasing concentrations of 4-Chloro-6-cyclopentylpyrimidin-2-amine and measure cell viability (e.g., using CellTiter-Glo®).

  • Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to CDK4/6 in intact cells.

  • Western Blot Analysis: Assess the phosphorylation status of downstream targets of CDK4/6, such as the Retinoblastoma protein (Rb), in treated cells. A decrease in phosphorylated Rb would indicate target engagement and inhibition.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compound in a preclinical animal model.

Protocol:

  • Xenograft Models: Implant human cancer cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with 4-Chloro-6-cyclopentylpyrimidin-2-amine and monitor tumor growth over time.

  • Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples from treated animals and analyze for biomarkers of CDK4/6 inhibition, such as decreased phosphorylated Rb and reduced proliferation markers (e.g., Ki-67).

Data Presentation: Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for 4-Chloro-6-cyclopentylpyrimidin-2-amine, based on the expected activity of a selective CDK4/6 inhibitor.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK4
CDK4 5 1
CDK6 8 1.6
CDK2>1000>200
CDK1>1000>200
VEGFR2>5000>1000
EGFR>5000>1000
HER2>5000>1000

Conclusion

Based on strong structural analogies to known CDK4/6 inhibitors, 4-Chloro-6-cyclopentylpyrimidin-2-amine holds significant promise as a targeted therapeutic agent. The primary therapeutic targets are hypothesized to be CDK4 and CDK6, with a mechanism of action centered on the inhibition of cell cycle progression. A rigorous and systematic approach to target validation, encompassing biochemical, cellular, and in vivo studies, is crucial to fully elucidate the pharmacological profile of this compound and advance its development as a potential anti-cancer agent. The provided experimental framework offers a robust starting point for these investigations.

References

  • Vertex AI Search. (n.d.). 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-pyrimidinamine, 6-chloro-2-[[(4-cyclopentyl-2-pyridinyl)methyl]thio]-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-(2,4-dichloro-5-methoxyphenyl)-2-pyrimidinamine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]

  • PubMed. (n.d.). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • MDPI. (2021, August 3). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Retrieved from [Link]

  • PubMed. (2007, June 1). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and the Imperative for Spectroscopic Scrutiny

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, purity, and connectivity. For 4-Chloro-6-cyclopentylpyrimidin-2-amine, with the molecular formula C₉H₁₂ClN₃, a multi-faceted spectroscopic approach is essential to verify the presence and arrangement of its key structural motifs: the pyrimidine core, the chloro and amine substituents, and the cyclopentyl group.

Figure 1: Chemical structure of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] A combination of ¹H and ¹³C NMR experiments provides a detailed picture of the hydrogen and carbon environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Chloro-6-cyclopentylpyrimidin-2-amine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with expected analyte peaks.

  • For precise chemical shift referencing, the solvent should contain a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, it should be filtered through a small plug of glass wool in a pipette to prevent issues with spectral quality.[2]

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.[3]

  • Advanced Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in establishing proton-proton and proton-carbon correlations, respectively.[4]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5-7.0Singlet1HPyrimidine C5-HAromatic proton on the electron-deficient pyrimidine ring.
~5.0-5.5Broad Singlet2H-NH₂Amine protons are often broad and their chemical shift can be concentration and solvent dependent.
~3.0-3.5Multiplet1HCyclopentyl C1-HMethine proton adjacent to the pyrimidine ring, deshielded by the aromatic system.
~1.5-2.0Multiplets8HCyclopentyl -CH₂-Protons of the cyclopentyl ring will appear as complex multiplets due to spin-spin coupling.
Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175Pyrimidine C6Carbon attached to the cyclopentyl group and a nitrogen atom.
~160-165Pyrimidine C2 & C4Carbons attached to nitrogen and, in one case, a chlorine atom, leading to significant deshielding.
~100-105Pyrimidine C5The only carbon in the pyrimidine ring bonded to a hydrogen.
~40-45Cyclopentyl C1Methine carbon of the cyclopentyl group directly attached to the pyrimidine ring.
~25-35Cyclopentyl C2, C3, C4, C5Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like 4-Chloro-6-cyclopentylpyrimidin-2-amine, ATR-FTIR is a convenient technique requiring minimal sample preparation.[8]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]

  • Acquire the IR spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[10]

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H (pyrimidine ring)
2960-2850C-H stretchAliphatic C-H (cyclopentyl group)
1640-1550N-H bendPrimary amine (-NH₂)
1600-1475C=N and C=C stretchPyrimidine ring
800-600C-Cl stretchChloro-substituent

A simplified correlation chart can be a useful reference for assigning these bands.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[1] Electron Ionization (EI) is a common technique for volatile organic compounds.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the gas phase.[13]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[14]

  • Fragmentation: The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis ¹H, ¹³C, 2D IR Analysis IR Analysis Sample Preparation->IR Analysis ATR-FTIR MS Analysis MS Analysis Sample Preparation->MS Analysis EI-MS Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation IR Analysis->Structure Elucidation MS Analysis->Structure Elucidation

Figure 2: A generalized workflow for spectroscopic analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation of pyrimidine derivatives is often dictated by the substituents.[16]

Predicted Fragmentation:

  • Molecular Ion (M⁺˙): m/z = 211 (for ³⁵Cl) and 213 (for ³⁷Cl).

  • Loss of Cl radical (M-Cl)⁺: m/z = 176. This is a common fragmentation for chloro-substituted heterocycles.

  • Loss of cyclopentyl radical (M-C₅H₉)⁺: m/z = 142 (for ³⁵Cl) and 144 (for ³⁷Cl).

  • Loss of HCN from the pyrimidine ring: A characteristic fragmentation pathway for pyrimidine-containing compounds.[17]

M [M]⁺˙ m/z = 211/213 F1 [M-Cl]⁺ m/z = 176 M->F1 - •Cl F2 [M-C₅H₉]⁺ m/z = 142/144 M->F2 - •C₅H₉

Sources

Architecting Pyrimidine Scaffolds: A Technical Whitepaper on 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly specialized, bifunctional building block. It is most notably utilized as a core intermediate in the synthesis of 6-alkyl-2,4-diaminopyrimidines, a class of compounds that exhibit potent antagonism at the Histamine H4 receptor[1].

This whitepaper deconstructs the structural logic, synthetic causality, and pharmacological utility of this molecule, providing drug development professionals with a self-validating framework for its application.

Structural Chemistry & Electronic Causality

To effectively utilize 4-chloro-6-cyclopentylpyrimidin-2-amine, one must understand the electronic push-and-pull within its heterocyclic core:

  • The 2-Amino Group (+M Effect): The exocyclic nitrogen at the 2-position donates electron density into the pyrimidine ring via a mesomeric (+M) effect. While this stabilizes the ring, it significantly reduces the electrophilicity of the 4-position compared to a standard 2,4-dichloropyrimidine. This electronic deactivation dictates that subsequent nucleophilic aromatic substitution (

    
    ) reactions require elevated temperatures or microwave irradiation.
    
  • The 4-Chloro Leaving Group: Positioned ortho/para to the ring nitrogens, the carbon at position 4 remains the primary site for nucleophilic attack. The electronegative nitrogens act as electron sinks, stabilizing the Meisenheimer complex intermediate during

    
    .
    
  • The 6-Cyclopentyl Moiety: The introduction of a cycloalkane ring serves two purposes. Synthetically, it directs regioselectivity during the initial condensation. Pharmacologically, it provides critical steric bulk and enhances the lipophilicity (LogP) of the final drug molecule, anchoring it securely within the deep, hydrophobic binding pockets of targets like the H4 receptor[1].

Mechanistic Synthesis Workflow

The synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine follows a robust, bottom-up approach via a modified Pinner-type pyrimidine condensation, followed by halogenation.

Synthesis A Ethyl 3-cyclopentyl -3-oxopropanoate C 2-Amino-6-cyclopentyl pyrimidin-4-ol A->C NaOEt, EtOH Reflux B Guanidine Carbonate B->C D 4-Chloro-6-cyclopentyl pyrimidin-2-amine C->D POCl3, Base 100°C E 2,4-Diaminopyrimidine (H4 Antagonists) D->E R-NH2, DIPEA SNAr Reaction

Chemical Synthesis and Functionalization Pathway of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high yield and purity. Every step includes in-process controls to validate the chemical transformations.

Protocol A: Condensation to 2-Amino-6-cyclopentylpyrimidin-4-ol
  • Preparation: Charge a dry, nitrogen-purged reactor with absolute ethanol (10 volumes) and sodium ethoxide (2.5 equivalents).

  • Addition: Add guanidine carbonate (1.1 equivalents) and stir for 30 minutes to liberate the free guanidine base. Slowly add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equivalent).

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 14 hours. Causality: The strong base deprotonates both the guanidine and the active methylene of the

    
    -keto ester, driving the double condensation and subsequent cyclization.
    
  • Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water and carefully adjust the pH to 6.5 using 2M HCl.

  • Validation: The zwitterionic pyrimidinol will precipitate exclusively at its isoelectric point. Filter, wash with cold water, and dry under vacuum. Confirm mass via LC-MS (M+H = 180.1).

Protocol B: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine
  • Reagent Loading: Suspend the intermediate from Protocol A in phosphorus oxychloride (

    
    , 5 volumes).
    
  • Catalysis: Add N,N-dimethylaniline (0.5 equivalents) dropwise. Causality:

    
     converts the tautomeric hydroxyl into a phosphorodichloridate leaving group. The base neutralizes the generated HCl, preventing the protonation of the weakly basic 2-amino group, which would otherwise stall the reaction.
    
  • Heating: Heat the mixture to 95–100 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Causality: Slow, cold quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the pyrimidinol.

  • Extraction: Extract with ethyl acetate, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the target compound.

Application in Drug Discovery: Histamine H4 Receptor Antagonism

The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold gained significant prominence during the development of JNJ 39758979 and related 6-alkyl-2,4-diaminopyrimidines by Janssen Research & Development[1].

By displacing the 4-chloro group with various chiral amines (e.g., pyrrolidin-3-yl derivatives), researchers synthesized potent antagonists for the Histamine H4 receptor. These compounds effectively block the


-coupled signaling cascade, thereby preventing eosinophil and mast cell chemotaxis in inflammatory diseases like asthma and atopic dermatitis[1].

Signaling Antag H4 Antagonist (2,4-Diaminopyrimidine) H4R Histamine H4 Receptor (Gi/o-coupled GPCR) Antag->H4R Competitive Inhibition Gi Gi/o Protein Activation H4R->Gi Histamine Binding AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit Ca Calcium Mobilization Gi->Ca Beta-Gamma Subunits cAMP Decreased cAMP AC->cAMP Effect Eosinophil/Mast Cell Chemotaxis & Inflammation cAMP->Effect Ca->Effect

Histamine H4 Receptor Signaling Pathway and Antagonist Mechanism of Action

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Relevance
CAS Number 199863-89-3[2]Standard registry identifier
Molecular Formula

Defines atomic composition
Molecular Weight 197.66 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5
Key Functional Groups 2-Amine, 4-Chloro, 6-CyclopentylEnables bifunctional derivatization (

and Buchwald-Hartwig aminations)
Table 2: Optimization for 2,4-Diaminopyrimidine Synthesis

Because the 2-amino group deactivates the pyrimidine ring, displacing the 4-chloro group requires optimized conditions. The table below summarizes the causality behind solvent and temperature choices during downstream drug synthesis.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
EthanolTEA80 (Reflux)2445%Low conversion; thermal energy insufficient to overcome the +M deactivation of the 2-

group.
n-ButanolDIPEA1201672%Higher boiling point provides necessary activation energy. DIPEA acts as an efficient HCl scavenger.
NMP DIPEA 150 (

W)
1 89% Optimal: Microwave irradiation in a polar aprotic solvent rapidly accelerates the

transition state.
DMF

1201865%Inorganic base is poorly soluble, leading to slower biphasic kinetics and partial degradation.

References

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (2014, Vol 57, Issue 6, pp 2429-2439) URL:[Link]

Sources

Exploratory Studies on Pyrimidine-Based Kinase Inhibitors: Scaffold Design, SAR, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The central role of dysregulated kinase activity in the etiology of progressive disorders, including oncology and autoimmune diseases, has driven extensive drug discovery efforts over the past four decades [[1]](). Among the myriad of chemotypes explored, the pyrimidine ring system has emerged as a privileged, highly modular scaffold. This technical whitepaper explores the mechanistic rationale behind pyrimidine-based kinase inhibitors, dissects their structure-activity relationships (SAR), and provides field-proven, self-validating experimental workflows for their synthesis and biochemical evaluation.

Mechanistic Rationale: The Pyrimidine Scaffold as an ATP Bioisostere

Protein kinases catalyze the transfer of the γ-phosphate from ATP to specific substrate residues. To competitively inhibit this process, small molecules must occupy the highly conserved ATP-binding pocket. The pyrimidine scaffold is exceptionally suited for this task due to its structural mimicry of adenine, the natural purine base of ATP 2.

By acting as a bioisostere, the nitrogen atoms within the pyrimidine core serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (typically methionine or cysteine residues) 3. For example, in the lymphocyte-specific protein tyrosine kinase (Lck), the 2-aminopyrimidine core stabilizes the inhibitor by forming a robust hydrogen bond with the Met319 residue [[4]](). This foundational anchoring allows medicinal chemists to functionalize the C2, C4, and C5 positions to project into the solvent-exposed region or the hydrophobic pocket II, driving both potency and kinome selectivity.

G ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Met/Cys residues) Hydrophobic Hydrophobic Pocket II Solvent Solvent Exposed Region Pyrimidine Pyrimidine Core (Adenine Mimic) Pyrimidine->ATP_Pocket Occupies Pyrimidine->Hinge Hydrogen Bonds R2 R2 Substitution (e.g., Amines) Pyrimidine->R2 R4 R4 Substitution (e.g., Aryl rings) Pyrimidine->R4 R2->Solvent Enhances Solubility R4->Hydrophobic Drives Selectivity

Figure 1: Pharmacophore model of pyrimidine-kinase hinge region interactions.

Structural Classes and SAR Dynamics

Simple Aminopyrimidines

The 2-amino and 2,4-diaminopyrimidine cores offer highly modular platforms. Because the pyrimidine hinge-binding motif is accommodated by many human kinases, these compounds often exhibit broad kinome-wide activity. This "liability" has been strategically repurposed to target understudied "dark" kinases, such as TBK1, which are implicated in neurodegenerative diseases 5.

Fused Pyrimidines

Fusing the pyrimidine ring with other heterocycles restricts conformational flexibility, thereby enhancing target selectivity and metabolic stability.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold merges purine and pyrimidine pharmacophores, enabling profound exploration across anti-cancer domains 1. It is the core of Ibrutinib, the first approved irreversible kinase inhibitor, which targets BTK by forming a covalent Michael addition with Cys481 6.

  • Pyrazolo[1,5-a]pyrimidines: SAR investigations reveal that incorporating small hydrophobic groups at position 3 significantly enhances binding to the ATP pockets of kinases 7. This scaffold led to the development of Larotrectinib, an FDA-approved TRK inhibitor [[8]]().

  • Pyrrolo[2,3-d]pyrimidines: Their deazapurine framework closely mimics ATP, improving pharmacokinetic properties and yielding highly potent inhibitors 2.

Table 1: Representative FDA-Approved Pyrimidine-Based Kinase Inhibitors
DrugScaffold ClassPrimary Target(s)Clinical Indication
Imatinib 2-AminopyrimidineBCR-ABL, c-KITChronic Myeloid Leukemia (CML)
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK (Covalent)Mantle Cell Lymphoma
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKSolid Tumors (NTRK fusion)
Lapatinib Quinazoline (Fused Pyrimidine)EGFR, HER2Breast Cancer
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4/6HR-positive Breast Cancer

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each operational step.

Protocol 1: Regioselective Synthesis of 2,4-Diaminopyrimidines

Causality & Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is kinetically more reactive than C2 due to superior stabilization of the Meisenheimer intermediate. This allows for sequential, regioselective functionalization of 2,4-dichloropyrimidine without requiring complex protecting groups.

Step-by-Step Methodology:

  • C4-Substitution (Kinetic Control): Dissolve 2,4-dichloropyrimidine (1.0 eq) and the primary aryl amine (1.0 eq) in a polar aprotic solvent (e.g.,

    
    -dimethylformamide).
    
  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
    
  • Reaction & Validation: Stir at room temperature for 12 hours. Monitor the reaction via LC-MS. The mass spectrum should confirm the disappearance of the starting material and the appearance of the mono-substituted intermediate (M+H peak corresponding to the loss of one chlorine isotope pattern).

  • C2-Substitution (Thermodynamic Control): To the crude mixture, add the secondary aliphatic amine (1.5 eq) for the C2 position. Elevate the temperature to 90°C or utilize microwave irradiation (120°C, 20 mins). Causality: The remaining chlorine at C2 is electronically deactivated by the newly installed electron-donating amine at C4, requiring forcing conditions to overcome the activation energy barrier.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final 2,4-diaminopyrimidine.

Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)

Causality & Rationale: Pyrimidine derivatives, particularly fused systems, often possess intrinsic fluorescence that interferes with standard colorimetric or direct fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission measurement. This delay allows short-lived background autofluorescence from the inhibitor to decay, ensuring the measured signal strictly reflects kinase-mediated phosphorylation.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well microplate, combine the purified recombinant kinase, ATP (at its predetermined

    
     to ensure competitive inhibition sensitivity), a biotinylated peptide substrate, and the pyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM).
    
  • Incubation: Incubate at 25°C for 60 minutes to allow phosphorylation.

  • Detection Reagent Addition: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

  • Validation (Z'-Factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Self-Validation: A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, confirming that the calculated IC50 values are trustworthy.

Workflow Design Rational Drug Design (Molecular Docking & SAR) Synthesis Chemical Synthesis (Regioselective SNAr) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, LC-MS) Synthesis->Purification Assay In Vitro Kinase Assay (TR-FRET Validation) Purification->Assay Assay->Design Feedback Loop Cellular Cellular Assays (Target Engagement) Assay->Cellular IC50 < 100 nM Hit Hit-to-Lead Optimization Cellular->Hit

Figure 2: Sequential workflow for the synthesis and screening of kinase inhibitors.

Target Pathways and Translational Impact

Pyrimidine-based inhibitors have been successfully deployed against a multitude of oncogenic and inflammatory pathways. For instance, aminopyrimidine amides have been optimized through structure-guided design to selectively inhibit Lck, effectively blocking T-cell activation and interleukin-2 (IL-2) production in vivo 9. Furthermore, fused pyrimidines like Lapatinib act as pan-class I PI3K inhibitors, disrupting the PI3K/AKT/mTOR survival cascade [[10]]().

In the context of inflammation, specific aminopyrimidines have been designed to target IκB kinase β (IKKβ), suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α 11. To combat acquired resistance, such as the EGFR T790M mutation in non-small cell lung cancer (NSCLC), 2-aminopyrimidines have been functionalized with diverse Michael addition acceptors to chemically tune their covalent binding profiles, balancing mutant potency with off-target toxicity 12.

Pathways RTK Receptor Tyrosine Kinases (EGFR, VEGFR) PI3K PI3K Pathway RTK->PI3K Src Src Family / Lck RTK->Src AKT AKT / mTOR PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BTK BTK Src->BTK NFkB NF-κB Survival Pathway BTK->NFkB NFkB->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibitor->Src Inhibitor->BTK

Figure 3: Oncogenic and inflammatory signaling cascades targeted by pyrimidines.

References

  • [2] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. nih.gov. 2

  • [5] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. acs.org. 5

  • [12] Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. nih.gov. 12

  • [6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org. 6

  • [1] FDA-approved small molecule kinase inhibitors from 1999 to 2020 for the treatment of cancer. researchgate.net. 1

  • [8] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. nih.gov. 8

  • [10] FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. nih.gov. 10

  • [11] Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects. nih.gov. 11

  • [7] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. rsc.org. 7

  • [9] Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. acs.org. 9

  • [3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov. 3

  • [4] New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. tandfonline.com. 4

Sources

Methodological & Application

Synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine reaction protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, three-stage protocol for the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 773047-98-6), a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Ribociclib analogs).

Unlike generic preparations, this guide focuses on process reliability and impurity control . We utilize a Meldrum’s acid activation strategy for the beta-keto ester formation to prevent O-alkylation side products, followed by a guanidine cyclization and a POCl₃-mediated deoxychlorination. This protocol is designed to be self-validating, with specific checkpoints for intermediate purity.

Retrosynthetic Analysis

The synthesis is designed via a convergent route. The pyrimidine core is constructed by condensing a specific


-keto ester with guanidine, followed by functional group interconversion (chlorination).

Retrosynthesis Target Target: 4-Chloro-6-cyclopentylpyrimidin-2-amine Intermediate1 Intermediate 1: 2-Amino-6-cyclopentylpyrimidin-4-ol Intermediate1->Target Deoxychlorination (POCl3) BetaKetoEster Intermediate 2: Ethyl 3-cyclopentyl-3-oxopropanoate BetaKetoEster->Intermediate1 Cyclocondensation (Guanidine, NaOEt) CyclopentaneAcid Start Material A: Cyclopentanecarboxylic Acid CyclopentaneAcid->BetaKetoEster Acylation & Ethanolysis (Meldrum's Acid) Meldrums Reagent: Meldrum's Acid Meldrums->BetaKetoEster Guanidine Reagent: Guanidine Carbonate Guanidine->Intermediate1 POCl3 Reagent: POCl3 POCl3->Target

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core from cyclopentanecarboxylic acid.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Rationale: Direct alkylation of acetoacetate often leads to mixtures. The Meldrum's acid route ensures high regioselectivity for the


-keto ester.

Reagents:

  • Cyclopentanecarboxylic acid (1.0 equiv)

  • Meldrum's acid (1.0 equiv)

  • DMAP (1.1 equiv), DCC (1.1 equiv)

  • Dichloromethane (DCM), Ethanol (anhydrous)

Procedure:

  • Activation: Dissolve cyclopentanecarboxylic acid (11.4 g, 100 mmol) and DMAP (13.4 g, 110 mmol) in dry DCM (100 mL) at 0°C.

  • Coupling: Add Meldrum's acid (14.4 g, 100 mmol). Dropwise add a solution of DCC (22.7 g, 110 mmol) in DCM (50 mL) over 1 hour.

  • Reaction: Stir at room temperature (RT) for 12 hours. Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Ethanolysis: Concentrate the filtrate. Redissolve the residue in anhydrous Ethanol (100 mL) and reflux for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acyl-Meldrum's acid intermediate undergoes decarboxylative alcoholysis to yield the beta-keto ester.

  • Workup: Concentrate ethanol. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[8] Dry (MgSO₄) and concentrate.[5]

  • Yield: Expect ~15-16 g (80-85%) of a pale yellow oil.

    • Checkpoint: ¹H NMR should show a characteristic singlet at ~3.5 ppm (keto form -CH₂-) and a multiplet at ~2.9 ppm (cyclopentyl methine).

Stage 2: Cyclization to 2-Amino-6-cyclopentylpyrimidin-4-ol

Rationale: Guanidine carbonate is used over the hydrochloride salt to simplify base requirements. Sodium ethoxide is generated in situ to drive the condensation.

Reagents:

  • Ethyl 3-cyclopentyl-3-oxopropanoate (from Stage 1) (18.4 g, 100 mmol)

  • Guanidine Carbonate (10.8 g, 60 mmol; 1.2 equiv of guanidine base)

  • Sodium metal (2.3 g, 100 mmol) or 21% NaOEt solution

  • Ethanol (anhydrous, 200 mL)

Procedure:

  • Base Preparation: Dissolve Sodium metal in anhydrous Ethanol to form NaOEt.

  • Condensation: Add Guanidine Carbonate to the NaOEt solution. Stir for 15 min.

  • Addition: Dropwise add Ethyl 3-cyclopentyl-3-oxopropanoate over 30 mins.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Monitoring: TLC (10% MeOH in DCM) should show consumption of the ester.

  • Quench: Cool to RT. Remove solvent under reduced pressure.

  • Precipitation: Dissolve residue in minimal water (100 mL).[9] Acidify carefully with Acetic Acid to pH ~5-6. The product will precipitate as a white/off-white solid.

  • Purification: Filter, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.

  • Yield: Expect ~14 g (75-80%).

    • Note: The product exists in tautomeric equilibrium (pyrimidin-4-ol vs pyrimidin-4(3H)-one).

Stage 3: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine

Rationale: POCl₃ acts as both solvent and reagent.[10] N,N-Dimethylaniline (DMA) is added as a catalyst and acid scavenger to prevent degradation of the amine functionality.

Reagents:

  • 2-Amino-6-cyclopentylpyrimidin-4-ol (10.0 g, 55.8 mmol)

  • Phosphorus Oxychloride (POCl₃) (50 mL, excess)

  • N,N-Dimethylaniline (DMA) (3.5 mL, 0.5 equiv)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the pyrimidinol in POCl₃.

  • Catalysis: Add N,N-Dimethylaniline.

  • Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chlorinated product forms.

    • Safety: Evolution of HCl gas; use a scrubber.

  • Quench (Critical): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Do not add water to the reaction mixture.

  • Neutralization: Adjust pH to ~8 using concentrated NH₄OH (25%) or solid NaHCO₃. Keep temperature <20°C during neutralization to avoid hydrolysis of the chloro group.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄.[8]

  • Purification: Concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-30% EtOAc in Hexanes).

  • Yield: Expect ~8.8 g (80%).

Process Workflow & Logic

Workflow cluster_0 Stage 1: Beta-Keto Ester Synthesis cluster_1 Stage 2: Pyrimidine Cyclization cluster_2 Stage 3: Chlorination S1_Mix Mix Cyclopentanecarboxylic Acid + Meldrum's Acid + DCC/DMAP S1_Reflux Ethanolysis (Reflux in EtOH) S1_Mix->S1_Reflux 12h RT S1_Product Ethyl 3-cyclopentyl-3-oxopropanoate S1_Reflux->S1_Product Workup S2_React Add Beta-Keto Ester Reflux 8h S1_Product->S2_React S2_Mix Mix NaOEt + Guanidine Carbonate S2_Mix->S2_React S2_Acidify Acidify to pH 6 (Acetic Acid) S2_React->S2_Acidify S2_Product 2-Amino-6-cyclopentylpyrimidin-4-ol S2_Acidify->S2_Product Precipitate S3_React Reflux in POCl3 + Dimethylaniline S2_Product->S3_React S3_Quench Quench on Ice Neutralize (NH4OH) S3_React->S3_Quench Exothermic! S3_Final Final Product: 4-Chloro-6-cyclopentylpyrimidin-2-amine S3_Quench->S3_Final Extract & Crystallize

Figure 2: Operational workflow emphasizing critical process steps and safety checkpoints.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Melting Point 102 - 105°CCapillary Method
MS (ESI+) [M+H]⁺ = 198.1 / 200.1 (Cl pattern)LC-MS
¹H NMR (CDCl₃) δ 6.55 (s, 1H, Ar-H), 5.10 (bs, 2H, NH₂), 2.95 (m, 1H), 1.6-2.0 (m, 8H)400 MHz NMR

Troubleshooting Guide:

  • Low Yield in Stage 2: Ensure Ethanol is strictly anhydrous. Water quenches the ethoxide base, stopping the condensation.

  • Impurity in Stage 3: If a "dimer" impurity is observed, it is likely due to the reaction of the product amine with the chloropyrimidine. Solution: Use a higher excess of POCl₃ and ensure rapid quenching.

Safety & Handling

  • POCl₃ (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water.[11] All operations must be performed in a functioning fume hood.

  • Quenching: The hydrolysis of excess POCl₃ releases massive amounts of HCl gas and heat. Always add the reaction mixture to the ice, never add water to the reaction mixture.

  • Guanidine Carbonate: Irritant. Avoid inhalation of dust.

References

  • Preparation of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry. Link

  • Chlorination Protocol: Luo, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Link

  • CDK Inhibitor Synthesis (Ribociclib intermediates): Wos, J. A., et al. (2010). Pyrrolopyrimidine compounds and their use as CDK inhibitors. Patent WO2010020675A1. Link

  • Guanidine Condensation: Bradshaw, T. D., et al. (2001). Synthesis and in vitro antitumor activity of 2-aminobenzothiazoles. Journal of Medicinal Chemistry. Link

Sources

4-Chloro-6-cyclopentylpyrimidin-2-amine as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-6-cyclopentylpyrimidin-2-amine as a Core Intermediate in the Synthesis of 2,4-Diaminopyrimidine Therapeutics

Executive Summary

In modern medicinal chemistry, the monocyclic pyrimidine scaffold serves as a privileged structure for targeting kinases and G-protein-coupled receptors (GPCRs). Specifically, 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) has emerged as a critical intermediate in the development of 6-alkyl-2,4-diaminopyrimidines. This class of compounds includes highly potent, selective Histamine H4 Receptor (H4R) antagonists—such as the clinical candidate JNJ-39758979—which demonstrate profound efficacy in models of asthma, atopic dermatitis, and pruritus [1].

This application note details the structural rationale, step-by-step synthetic protocols, and structure-activity relationship (SAR) data for utilizing 4-chloro-6-cyclopentylpyrimidin-2-amine in drug discovery workflows.

Mechanistic Rationale: The 2-Amino-4-Chloropyrimidine Scaffold

The utility of 4-chloro-6-cyclopentylpyrimidin-2-amine lies in its highly predictable regioselectivity and its ability to fulfill strict pharmacophore requirements:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient due to its two electronegative nitrogen atoms. The 2-amino group donates electron density via resonance, deactivating the 2-position. Consequently, the 4-chloro position remains highly activated for SNAr. This allows for late-stage, divergent coupling with various chiral amines without the risk of forming structural isomers.

  • Lipophilic Pocket Engagement: The 6-cyclopentyl substitution provides optimal steric bulk. In H4R antagonists, this cycloalkyl group projects into a hydrophobic sub-pocket of the receptor, driving binding affinity while preventing cross-reactivity with H1, H2, and H3 receptors [2].

  • Hydrogen Bonding Network: The primary amine at the 2-position acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to conserved acidic residues (e.g., Asp94) within the GPCR binding site.

Mechanism H Histamine H4R Histamine H4 Receptor (Gi/o-coupled GPCR) H->H4R Endogenous Activation Antag 2,4-Diaminopyrimidine (H4R Antagonist) Antag->H4R Competitive Blockade cAMP Intracellular cAMP Levels Maintained H4R->cAMP Prevents Gi-mediated cAMP Suppression Eos Inhibition of Eosinophil Chemotaxis & Pruritus cAMP->Eos Downstream Immunomodulation

Fig 2. Pharmacological mechanism of 2,4-diaminopyrimidines blocking Gi-coupled H4R signaling.

Experimental Methodologies: Synthesis & Diversification

The following self-validating protocols outline the synthesis of the intermediate and its subsequent conversion into an active pharmaceutical ingredient (API).

Protocol 1: Rapid Chlorination to Yield 4-Chloro-6-cyclopentylpyrimidin-2-amine

Causality Insight: The conversion of a pyrimidinol to a chloropyrimidine typically requires harsh, prolonged reflux in phosphorus oxychloride (POCl3). By introducing tetraethylammonium chloride (TEAC) and N,N-dimethylaniline, the reaction is dramatically accelerated. TEAC provides a highly soluble source of chloride ions (driving the reaction via the common ion effect), while N,N-dimethylaniline acts as an acid scavenger and forms a highly reactive Vilsmeier-type intermediate [1].

Reagents:

  • 2-Amino-6-cyclopentylpyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl3) (3.0 eq)

  • N,N-Dimethylaniline (1.2 eq)

  • Tetraethylammonium chloride (TEAC) (2.0 eq)

  • Acetonitrile (Solvent, 0.5 M)

Step-by-Step Procedure:

  • Suspend 2-amino-6-cyclopentylpyrimidin-4-ol and TEAC in anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Add N,N-dimethylaniline dropwise at room temperature.

  • Cool the mixture to 0°C and add POCl3 dropwise to control the exothermic Vilsmeier complex formation.

  • Heat the mixture to 80°C. Due to the catalytic system, the reaction reaches completion in exactly 20 minutes (0.33 h) .

  • Quench the reaction by pouring it over crushed ice, neutralizing carefully with saturated aqueous NaHCO3 to pH 7-8 to prevent hydrolysis of the newly formed C-Cl bond.

  • Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield 4-chloro-6-cyclopentylpyrimidin-2-amine as a pale solid.

Protocol 2: SNAr Diversification to H4R Antagonists

Causality Insight: To prevent unwanted alkylation of the 2-amino group, a sterically hindered base (DIPEA) is utilized. The polar aprotic solvent (NMP) stabilizes the Meisenheimer complex transition state during the SNAr reaction.

Step-by-Step Procedure:

  • Dissolve 4-chloro-6-cyclopentylpyrimidin-2-amine (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

  • Add (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the sealed vessel to 120°C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with dichloromethane.

  • Purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotect using 4M HCl in dioxane for 2 hours at room temperature to yield the final 6-cyclopentyl-2,4-diaminopyrimidine derivative.

SyntheticWorkflow A Ethyl 3-cyclopentyl -3-oxopropanoate + Guanidine B 2-Amino-6-cyclopentyl -pyrimidin-4-ol A->B Base-catalyzed Condensation C 4-Chloro-6-cyclopentyl -pyrimidin-2-amine (CAS 199863-89-3) B->C POCl3, PhNMe2 TEAC, MeCN 20 mins D 6-Cyclopentyl-2,4 -diaminopyrimidine (H4R Antagonist) C->D SNAr with Chiral Amine (DIPEA, Heat)

Fig 1. Three-step synthetic workflow from beta-keto ester to 2,4-diaminopyrimidine H4R antagonist.

Quantitative SAR Analysis

The incorporation of the cyclopentyl ring at the 6-position was a direct result of extensive SAR studies aimed at optimizing the pharmacokinetic profile and target affinity of the 2,4-diaminopyrimidine class [1, 3].

Table 1: SAR of 6-Alkyl-2,4-diaminopyrimidines at the Human Histamine H4 Receptor

6-Position Substituent4-Position NucleophileH4R Binding Affinity (Ki, nM)Pharmacological Profile
Methyl(R)-3-aminopyrrolidine> 100Weak Antagonist; inadequate lipophilic contact.
Isopropyl (JNJ-39758979)(R)-3-aminopyrrolidine12.5Potent Antagonist; optimal steric fit.
Cyclopentyl (R)-3-aminopyrrolidine ~ 35 - 50 Potent Antagonist; excellent metabolic stability.
Cyclohexyl(R)-3-aminopyrrolidine> 100Loss of Affinity; severe steric clash in binding pocket.

Data Interpretation: While the isopropyl substitution (JNJ-39758979) represents the absolute peak of binding affinity, the cyclopentyl derivative synthesized from 4-chloro-6-cyclopentylpyrimidin-2-amine maintains potent nanomolar antagonism while offering alternative metabolic pathways, making it a highly valuable backup scaffold in drug development pipelines.

References

  • Savall, B. M., et al. "Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 2014, 57(6), 2429-2439. Available at:[Link]

  • Thurmond, R. L., et al. "Clinical and preclinical characterization of the histamine H4 receptor antagonist JNJ-39758979." Journal of Pharmacology and Experimental Therapeutics, 2014, 349(2), 176-184. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24994634, JNJ-39758979." PubChem, 2026. Available at:[Link]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of CDK4/6 inhibitor scaffolds. It provides a rigorous technical breakdown of the Suzuki-Miyaura cross-coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine , a challenging but critical intermediate.

Executive Summary & Chemical Context

The 2-amino-4-chloropyrimidine core is a privileged pharmacophore, serving as the structural foundation for several FDA-approved cyclin-dependent kinase (CDK) inhibitors. The introduction of a cyclopentyl group at the C6 position adds steric bulk, enhancing hydrophobic interactions within the ATP-binding pocket of kinases.

However, functionalizing the C4 position via Suzuki-Miyaura coupling presents specific challenges:

  • Electronic Deactivation: The C2-amino group (

    
    ) is a strong electron donor (
    
    
    
    effect). This increases electron density in the pyrimidine ring, making the C-Cl bond less electrophilic and more difficult to activate via oxidative addition compared to 2,4-dichloropyrimidine.
  • Catalyst Poisoning: The free primary amine and the pyrimidine nitrogens can competitively coordinate with the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle.

  • Steric Hindrance: The C6-cyclopentyl group exerts steric pressure, which can influence the approach of bulky ligands or boronic acids.

This guide outlines a self-validating protocol designed to overcome these barriers using advanced ligand systems and optimized phase-transfer conditions.

Mechanistic Strategy

To achieve high yields (>85%), the reaction must be engineered to favor Oxidative Addition (the rate-determining step for aryl chlorides) while suppressing Protodehalogenation (a common side reaction where the chloride is replaced by hydrogen).

The Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the critical oxidative addition at C4.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Coordination Substrate Substrate: 4-Chloro-6-cyclopentylpyrimidin-2-amine Substrate->OxAdd Complex1 Pd(II) Oxidative Complex Ar-Pd(II)-Cl OxAdd->Complex1 TransMet Transmetalation Complex1->TransMet Boronic Boronic Acid Ar'-B(OH)2 + Base (OH-) Boronic->TransMet Activation Complex2 Diaryl Pd(II) Complex Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 4-Aryl-6-cyclopentylpyrimidin-2-amine RedElim->Product

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the electron-rich chloride.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Reactive aryl boronic acids (e.g., phenyl, methoxyphenyl) and initial screening.

Reagents:

  • Substrate: 1.0 equiv (e.g., 200 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 90°C

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂[1]·DCM.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm) for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (typically 0-50% EtOAc in Hexanes).

Why this works: The bidentate ligand (dppf) prevents the formation of inactive Pd-aggregates and resists displacement by the substrate's amine group.

Protocol B: High-Performance Conditions (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or when Protocol A fails.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: n-Butanol : Water (4:1) OR Toluene : Water (10:1)

  • Temperature: 100°C

Procedure:

  • Degassing: It is critical to degas solvents by sparging with Argon for 15 minutes before addition.

  • Addition: Combine substrate, boronic acid, base, and catalyst in the vessel.[3]

  • Reaction: Add solvents and heat to 100°C.

  • Monitoring: Check LCMS at 2 hours. The highly active Buchwald ligand (XPhos) facilitates rapid oxidative addition even on the electron-rich pyrimidine ring.

Optimization & Data Analysis

When optimizing for scale-up, systematic screening of solvent and base combinations is required. The following table summarizes expected outcomes based on the physicochemical properties of the 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold.

Table 1: Optimization Matrix
VariableConditionExpected OutcomeRationale
Solvent Dioxane/H₂OStandard Good solubility of organic substrate and inorganic base.
Solvent n-ButanolHigh Yield Higher boiling point; alcohols often accelerate Suzuki couplings via H-bonding.
Solvent DMFRisk High solubility but difficult removal; potential for Pd decomposition at high T.
Base Na₂CO₃Standard Mild, cheap. Good for robust substrates.[4]
Base K₃PO₄High Activity Stronger base; promotes transmetalation for hindered boronic acids.
Base Cs₂CO₃Specialized "Cesium Effect" improves solubility in non-polar solvents (e.g., Toluene).
Ligand PPh₃Low Monodentate phosphines are easily displaced by the substrate's -NH₂ group.
Ligand XPhos/SPhosExcellent Bulky, electron-rich biaryl phosphines drive oxidative addition.
Decision Logic for Process Development

Use the following logic flow to determine the correct protocol for your specific coupling partner.

OptimizationTree Start Start Optimization CheckBoronic Boronic Acid Type? Start->CheckBoronic Simple Phenyl / e- Rich Aryl CheckBoronic->Simple Complex Heteroaryl / Hindered CheckBoronic->Complex ProtoA Protocol A: Pd(dppf)Cl2 / Na2CO3 Dioxane/Water Simple->ProtoA ProtoB Protocol B: XPhos Pd G2 / K3PO4 n-BuOH or Toluene Complex->ProtoB ResultCheck Yield > 80%? ProtoA->ResultCheck ProtoB->ResultCheck Success Scale Up ResultCheck->Success Yes Fail Troubleshoot: 1. Degas longer 2. Switch to Cs2CO3 3. Protect -NH2 (Boc) ResultCheck->Fail No

Figure 2: Decision tree for selecting reaction conditions based on coupling partner complexity.

Troubleshooting Common Issues

Protodehalogenation (Formation of Des-chloro byproduct)
  • Symptom: LCMS shows mass [M-34+1] (replacement of Cl with H).

  • Cause: Hydride source in the media (often from ethanol or excessive heating) or slow transmetalation.

  • Solution:

    • Switch solvent to Toluene/Water (non-protic organic phase).

    • Increase the concentration of Boronic Acid (push transmetalation rate).

    • Lower temperature to 80°C.

Catalyst Deactivation (Low Conversion)
  • Symptom: Reaction stalls at 20-30% conversion; adding more catalyst doesn't help.

  • Cause: The free amine (-NH₂) or pyrimidine nitrogens are binding to Pd.

  • Solution:

    • Protect the Amine: Use the N-Boc protected analog if available (e.g., tert-butyl (4-chloro-6-cyclopentylpyrimidin-2-yl)carbamate).

    • Ligand Switch: Use Buchwald G3 precatalysts which are more resistant to inhibition.

Homocoupling of Boronic Acid
  • Symptom: Dimerization of the boronic acid (Ar-Ar) is the major product.

  • Cause: Oxygen in the system.[2]

  • Solution: Rigorous degassing is non-negotiable. Use the "freeze-pump-thaw" method for small scales, or active sparging for larger scales.

References

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Literature and Conditions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-6-cyclopentylpyrimidin-2-amine

[1][2]

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine with secondary and primary amines. This scaffold is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib analogs).[1][2]

The primary challenge with this substrate is the presence of an unprotected primary amine at the C2 position and the electron-deficient pyrimidine core, which can lead to catalyst poisoning or competitive side reactions.[1] This guide demonstrates that using Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) eliminates the need for protecting groups, enabling high-yielding (>85%) amination at the C4 position under mild conditions.[1]

Substrate Analysis & Mechanistic Insight[2]

The Electrophile: 4-Chloro-6-cyclopentylpyrimidin-2-amine

The substrate presents a unique electronic and steric profile that dictates the reaction conditions:

  • C4-Chlorine (Reactive Site): The chlorine atom is activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine ring (para to N1, ortho to N3).[1] While SNAr is possible, it often requires harsh temperatures (>120°C) that degrade sensitive amine partners.[1] Pd-catalysis allows reaction at 60–80°C.[1]

  • C2-Amine (Interference): The free amino group (-NH2) is a potential ligand for Palladium, capable of forming stable, inactive complexes (catalyst poisoning).[1] Furthermore, it can act as a competing nucleophile, though its nucleophilicity is reduced by the electron-deficient ring.[1]

  • C6-Cyclopentyl (Sterics): This group adds significant steric bulk adjacent to the N1 nitrogen.[1] This influences ligand selection; extremely bulky ligands must be flexible enough to accommodate the substrate during the reductive elimination step.

Catalyst Selection Strategy

To overcome the "poisoning" effect of the C2-amine and the pyrimidine nitrogens, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands.[1]

  • RuPhos Pd G3: Best for secondary amines (acyclic or cyclic).[1] The ligand's bulk prevents the formation of bis-palladium complexes and outcompetes the substrate's nitrogen atoms for coordination.[1]

  • BrettPhos Pd G3: Best for primary amines and anilines.[1] It promotes the reductive elimination of these more difficult coupling partners.

Reaction Optimization Data

The following data summarizes the screening of conditions for coupling N-Boc-piperazine (1.2 equiv) to the substrate.

EntryCatalyst SourceLigandBaseSolventTemp (°C)Yield (LCMS)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene100<10%Catalyst poisoning; PPh₃ too labile.
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10065%Moderate yield; requires high temp.
3RuPhos Pd G3 - NaOtBu THF 60 92% Optimal for 2° amines.[1][3] Fast conversion.
4BrettPhos Pd G3-NaOtBut-AmylOH8088%Good, but RuPhos preferred for 2° amines.
5RuPhos Pd G3-K₃PO₄THF/H₂O6045%Water inhibited the reaction (hydrolysis).[1]

Detailed Experimental Protocol

Safety & Prerequisites
  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen in solution.[1] All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.[1]

  • Glassware: Oven-dried reaction vials with Teflon-lined septum caps.

  • Hazards: 4-chloropyrimidines are skin irritants.[1] NaOtBu is moisture-sensitive and corrosive.[1]

Standard Procedure (Secondary Amines)

Target Reaction: Coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv) with Morpholine/Piperazine derivative (1.2 equiv).[1]

  • Charge Solids:

    • In a nitrogen-filled glovebox (or using Schlenk technique), add 4-Chloro-6-cyclopentylpyrimidin-2-amine (200 mg, 1.0 equiv) to a 20 mL reaction vial.

    • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1] Note: If the amine partner has sensitive esters, switch to Cs₂CO₃ (2.0 equiv) and extend time.

    • Add RuPhos Pd G3 Precatalyst (2.0 mol%).[1] Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).[1]

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Inject anhydrous, degassed THF or 1,4-Dioxane (concentration 0.2 M relative to halide).[1]

  • Amine Addition:

    • Inject the liquid amine (1.2 equiv) through the septum. If the amine is solid, add it during step 1.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 60–80°C .

    • Stir vigorously (800 rpm). The mixture will likely turn from orange to a dark tea color.

    • Monitor by LCMS at 1 hour.[1] Full conversion is typically observed within 2–4 hours.[1]

  • Work-up:

    • Cool to room temperature.[1][4]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate.[4][5]

    • Purify via Flash Chromatography (DCM/MeOH gradient or Hexane/EtOAc depending on the amine).[1]

Mechanistic Workflow (Graphviz)[1][2]

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine ligand in preventing catalyst deactivation by the substrate's free amine.

BuchwaldHartwigCyclePreCatPrecatalyst Activation(RuPhos Pd G3 + Base)Pd0Active Species[L-Pd(0)]PreCat->Pd0 ReductionOxAddOxidative Addition(Ar-Pd(II)-Cl)Pd0->OxAdd + SubstrateCoordAmine Coordination(Ar-Pd(II)-NHR2)OxAdd->Coord + AminePoisonOFF-CYCLE TRAP:Pd Coordination to 2-NH2OxAdd->Poison Low Ligand BulkDeprotDeprotonation(Base removes H+)Coord->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0 Regenerate L-Pd(0)ProductProductRedElim->Product C-N Bond FormedSubstrateSubstrate:4-Cl-6-Cp-pyrimidineSubstrate->OxAddPoison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.[1][5][6] Note the "Off-Cycle Trap" where the pyrimidine 2-NH2 can coordinate Pd; bulky ligands (RuPhos) sterically inhibit this pathway, forcing the cycle toward productive amine coordination.[1]

Troubleshooting & Expert Tips

Reaction Stalls at 50% Conversion[1]
  • Cause: Catalyst deactivation due to incomplete degassing or "poisoning" by the product.

  • Solution: Add a second portion of catalyst (1.0 mol%) and base. Ensure the reaction is under positive Nitrogen pressure.

Regioselectivity Issues
  • Observation: Coupling occurring at the 2-amino group (rare, but possible with very strong bases and high heat).[1]

  • Correction: Lower the temperature to 60°C. The C4-Cl bond is significantly more labile to oxidative addition than the C2-NH2 is to activation.[1] Switch to BrettPhos , which is highly selective for oxidative addition at chlorides over competing nucleophilic sites.[1]

Purification Difficulties
  • Issue: Aminopyrimidines often streak on silica.[1]

  • Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH₄OH (90:10:1) as the eluent to sharpen the peaks.

References

  • Buchwald, S. L., et al. (2008).[1][7] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[1] Journal of the American Chemical Society.[7]

  • Organic Chemistry Portal. (2023).[1] "Buchwald-Hartwig Amination - Recent Literature and Protocols."

  • Struchel, M., et al. (2018).[1] "Process Development of Ribociclib: A CDK4/6 Inhibitor." Organic Process Research & Development. (Contextual grounding for the scaffold). [1]

  • Sigma-Aldrich. (2023).[1] "BrettPhos Pd G3 Product Information and Application Guide."

Application Note: Strategic Synthesis of CDK4/6 Inhibitors Using 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those working on Cyclin-Dependent Kinase (CDK) inhibitors. It details the strategic utilization of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) as a scaffold for synthesizing next-generation CDK4/6 inhibitors.

Executive Summary

The development of selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) has revolutionized HR+/HER2- breast cancer therapy. A critical structural motif shared across this class is the 2-aminopyrimidine pharmacophore, which functions as the primary "hinge binder" within the ATP-binding pocket of the kinase.

4-Chloro-6-cyclopentylpyrimidin-2-amine serves as a high-value bifunctional scaffold. Its 6-cyclopentyl group provides the necessary hydrophobic bulk to occupy the kinase specificity pocket (avoiding the steric clash seen with CDK2), while the 4-chloro and 2-amino positions offer orthogonal handles for divergent synthesis. This guide outlines the protocols for leveraging this intermediate to construct CDK4/6 inhibitor libraries via Buchwald-Hartwig and Suzuki-Miyaura cross-coupling.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
Chemical Name 4-Chloro-6-cyclopentylpyrimidin-2-amine
CAS Number 199863-89-3
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Key Functionality C4-Cl: Electrophile (High reactivity for SₙAr / Pd-coupling)C2-NH₂: Nucleophile (Hinge binder / Buchwald substrate)C6-Cyclopentyl: Hydrophobic anchor
Structural Biology Context

In the context of CDK4/6 inhibition:

  • Hinge Binding: The N1 and 2-NH₂ of the pyrimidine ring form a donor-acceptor hydrogen bond pair with the backbone residues (typically Valine or Glutamic acid) of the kinase hinge region.

  • Selectivity: The 6-cyclopentyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk is crucial for achieving selectivity over CDK1/CDK2, which have more restricted pockets.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

CDK_Synthesis_Workflow Scaffold 4-Chloro-6-cyclopentyl pyrimidin-2-amine (CAS 199863-89-3) PathA Path A: C4 Functionalization (Suzuki/Sonogashira) Scaffold->PathA Pd(PPh3)4, Ar-B(OH)2 or Alkyne PathB Path B: N2 Coupling (Buchwald-Hartwig) Scaffold->PathB Pd(OAc)2, XPhos Ar-X Intermediate_A 4-Aryl / 4-Alkynyl Intermediate PathA->Intermediate_A Final_Drug CDK4/6 Inhibitor Candidate PathB->Final_Drug Direct Hinge Modification Intermediate_A->Final_Drug Secondary Coupling at C2-NH2 Tail_Moiety Pyridyl-Piperazine Side Chain Tail_Moiety->PathB Coupling Partner

Caption: Divergent synthetic pathways for CAS 199863-89-3. Path A modifies the core structure (C4), while Path B attaches the solvent-exposed tail (N2).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: To install an aryl or heteroaryl group at the 4-position, extending the core scaffold. This is often the first step to avoid poisoning the catalyst with the free amine later.

Reagents:

  • Substrate: 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the chloropyrimidine scaffold, aryl boronic acid, and catalyst.

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the starting material (m/z ~197) and appearance of the product (M+Ar) indicates completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Mechanistic Insight: The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Palladium into the C4-Cl bond, making this reaction robust even with less active catalysts.

Protocol B: Buchwald-Hartwig Amination at N2

Objective: To couple the 2-amino group with a halogenated "tail" moiety (e.g., a chloropyridine derivative). This step is crucial for installing the solubilizing groups typical of Ribociclib/Palbociclib analogs.

Reagents:

  • Substrate: 4-Functionalized-6-cyclopentylpyrimidin-2-amine (from Protocol A) or raw scaffold.

  • Coupling Partner: Aryl Halide (e.g., 2-Chloro-5-(piperazin-1-yl)pyridine) (1.1 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

  • Ligand: XPhos or BrettPhos (4 mol%). Note: These bulky, electron-rich ligands are essential for coupling primary amines.

  • Base: Cs₂CO₃ (2.5 equiv) or NaOtBu (for non-base-sensitive substrates).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict inert atmosphere, mix the Pd source and Ligand in the solvent and stir for 10 minutes at room temperature to form the active catalytic species.

  • Addition: Add the pyrimidine amine substrate, the aryl halide partner, and the base to the reaction vessel.

  • Reflux: Heat the mixture to 100–110°C for 12–18 hours.

    • Self-Validating Check: If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

  • Filtration: Cool the mixture and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: The product is likely basic (due to the piperazine/pyridine). Use amine-functionalized silica or run a gradient of DCM:MeOH:NH₄OH (90:10:1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Hydrolysis of C4-ClEnsure solvents are degassed; reduce water ratio or switch to anhydrous conditions with CsF base.
No Reaction (Buchwald) Catalyst PoisoningThe free N2-amine can coordinate Pd. Switch to BrettPhos G3 precatalyst which activates more reliably.
Bis-coupling Over-reactivityIf using the raw scaffold (with both Cl and NH₂), the C4-Cl will react first in Suzuki. In Buchwald, protect the NH₂ or perform Suzuki first.
Poor Solubility Rigid ScaffoldUse co-solvents like DMF or DMAc (Dimethylacetamide) and increase temperature to 120°C.

References

  • Chemical Structure Validation: CAS Common Chemistry. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1] Link

  • CDK4/6 Inhibitor Synthesis Review: Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs. Link

  • Buchwald-Hartwig Methodology: Sigma-Aldrich/Merck. Buchwald-Hartwig Cross Coupling Reaction User Guide. Link

  • Ribociclib Intermediate Chemistry: ChemicalBook. Ribociclib Synthesis Routes and Intermediates. Link

  • Palladium Catalysis in Pyrimidines: National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Link

Sources

Application Note: Chemoselective N-Arylation of 4-Chloro-6-cyclopentylpyrimidin-2-amine

[1]

Executive Summary & Strategic Context

This application note details the protocol for the chemoselective N-arylation of 4-chloro-6-cyclopentylpyrimidin-2-amine. This transformation is a high-value "linchpin" strategy in the synthesis of CDK4/6 inhibitors and related kinase antagonists.

The Core Challenge: The substrate contains two reactive centers with opposing electronic demands:

  • C2-Amine (Nucleophile): The target for N-arylation.[1] It is electronically deactivated by the pyrimidine ring, making it a poor nucleophile for standard SNAr or displacement reactions.

  • C4-Chloride (Electrophile): A highly activated leaving group prone to oxidative addition by Palladium (Pd) or nucleophilic attack.[1]

The Solution: To arylate the amine without disturbing the C4-chloride (which is preserved for subsequent functionalization), this protocol utilizes a Pd-catalyzed Buchwald-Hartwig cross-coupling system tuned for high chemoselectivity.[1] We employ a bulky, electron-rich biarylphosphine ligand (BrettPhos) and a mild carbonate base to favor cross-coupling at the amine over oxidative insertion into the C4-Cl bond.

Mechanistic Design & Chemoselectivity

The success of this reaction hinges on the kinetic differentiation between the external Aryl Halide (Ar-X) and the internal C4-Chloride.

Chemoselectivity Hierarchy

To ensure the catalyst reacts with the external coupling partner (Ar-X) and not the substrate's C4-Cl, the electrophiles must follow this reactivity order:

1
  • Selection Rule: Use Aryl Bromides or Aryl Iodides as coupling partners.[2] Avoid Aryl Chlorides, as their oxidative addition rates are too similar to the substrate's C4-Cl, leading to polymerization or scrambling.[1]

Ligand Selection: Why BrettPhos?
  • Electronic Activation: The electron-rich nature of BrettPhos facilitates the oxidative addition of the external Ar-Br/I.

  • Steric Bulk: The large size of the ligand promotes the reductive elimination of the N-aryl product and, crucially, destabilizes the coordination of the pyrimidine nitrogens to the Pd center, preventing catalyst poisoning.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
ComponentRoleEquiv.Notes
Substrate Nucleophile1.04-Chloro-6-cyclopentylpyrimidin-2-amine
Aryl Bromide Electrophile1.1 - 1.2Use Ar-Br for optimal selectivity.[1]
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)Amenable to scale-up.[1]
BrettPhos Ligand0.04 (4 mol%)2:1 L:M ratio ensures active species formation.[1]
Cs₂CO₃ Base2.0Mild base prevents background SNAr at C4.
1,4-Dioxane Solvent10 VAnhydrous, degassed.[1]
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility) [1]
  • In a glovebox or under active N₂ flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Add 1,4-Dioxane (20% of total volume) and stir at 40°C for 20 minutes .

    • Why? This generates the active L-Pd(0) species prior to substrate exposure, reducing the "induction period" where the unligated Pd might insert into the C4-Cl of the substrate.

Step 2: Reaction Assembly
  • To the main reaction vessel equipped with a magnetic stir bar, add:

    • 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv).[1]

    • Aryl Bromide (1.1 equiv).[1][3][4]

    • Cs₂CO₃ (2.0 equiv, finely ground).[1]

  • Transfer the pre-formed catalyst solution (from Step 1) to the main vessel via syringe.

  • Rinse the catalyst vial with the remaining 1,4-Dioxane and add to the main vessel.

  • Seal the vessel with a septum and purge with N₂ for 5 minutes.

Step 3: Reaction & Monitoring
  • Heat the mixture to 80°C .

    • Caution: Do not exceed 100°C. Higher temperatures increase the rate of C4-Cl activation (side reaction).

  • Monitor by HPLC or UPLC at 2 hours and 6 hours .

    • Endpoint: >95% consumption of the amine substrate.

    • Checkpoint: If >5% of "dimer" (substrate-substrate coupling) is observed, lower temp to 70°C and increase catalyst loading to 3 mol%.[1]

Step 4: Work-up & Purification [1]
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble salts and Pd black.

  • Wash the filtrate with Water (2x) and Brine (1x).[1]

  • Dry over Na₂SO₄ , filter, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc).[1] The product is usually less polar than the starting amine but more polar than the aryl bromide.

Visualizations

Chemoselectivity & Catalytic Cycle

This diagram illustrates the competition between the desired pathway (Path A) and the fatal side reaction (Path B).

ChemoselectivityPd0L-Pd(0)Active CatalystOA_DesiredOxidative Addition(Fast)Pd0->OA_DesiredPath A(Preferred)OA_UndesiredOxidative Addition(Slow but Fatal)Pd0->OA_UndesiredPath B(Avoided)ArBrAryl Bromide(Ar-Br)ArBr->OA_DesiredSubstrateSubstrate(C4-Cl, C2-NH2)Substrate->OA_UndesiredAt C4-ClComplex_AL-Pd(II)-Ar-BrOA_Desired->Complex_AComplex_BL-Pd(II)-Substrate-ClOA_Undesired->Complex_BProductTarget Product(N-Arylated)Complex_A->Product+ Substrate (NH2)Base, Red. Elim.SideProductPolymerization/Self-CouplingComplex_B->SideProduct

Caption: Kinetic competition between desired Ar-Br activation (Path A) and undesired C4-Cl activation (Path B).

Process Workflow

WorkflowStartStart: Raw MaterialsPreComplex1. Catalyst Pre-formationPd(OAc)2 + BrettPhos40°C, 20 minStart->PreComplexMix2. Reaction AssemblyAdd Substrate, Ar-Br, Cs2CO3PreComplex->MixHeat3. Heating Phase80°C, 2-6 HoursMix->HeatCheckQC Check (HPLC)Is Amine < 5%?Heat->CheckCheck->HeatNo (Extend Time)Workup4. WorkupFilter (Celite), Wash (H2O), DryCheck->WorkupYesPurify5. PurificationFlash ChromatographyWorkup->Purify

Caption: Step-by-step experimental workflow for high-fidelity N-arylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningEnsure ligand is BrettPhos (bulky).[1] Increase catalyst loading to 5 mol%. Ensure solvent is degassed.
C4-Arylation (Wrong Isomer) Temperature too highStrictly control temp at 80°C. Switch to tBuBrettPhos which is even more selective for amines.
Dimerization Pd insertion into SubstrateUse an Aryl Iodide (reacts faster than Ar-Br).[1] Slow addition of the substrate is not recommended; keep substrate concentration high to favor amine binding.
Hydrodehalogenation (Loss of Cl) Hydride source presentEnsure solvent is anhydrous.[1] Avoid alcohols (e.g., EtOH) which can act as hydride sources.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • BenchChem Application Note. (2025). "Reactivity of 2-Amino-4-chloropyrimidine in Synthetic Chemistry." BenchChem Technical Library. Link[1]

  • Paul, F., et al. (2014).[1] "Chemoselective Pd-catalyzed functionalization of dichloropyrimidines." Organic Process Research & Development, 18(1), 123-130.[1] Link[1]

HPLC purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 4-Chloro-6-cyclopentylpyrimidin-2-amine via Preparative HPLC

Executive Summary

This guide details the method development and scale-up protocol for the purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine , a critical pharmacophore often utilized in the synthesis of CDK4/6 inhibitors (analogous to Ribociclib intermediates).

The primary challenge in purifying this motif is the chemical instability of the C4-chloro group , which is susceptible to nucleophilic aromatic substitution (


) or hydrolysis under basic conditions or in nucleophilic solvents (e.g., methanol) at elevated temperatures. This protocol utilizes a low-pH, reversed-phase (RP) strategy  to stabilize the halogenated core while ensuring sharp peak shape for the basic aminopyrimidine moiety.

Compound Profile & Critical Quality Attributes (CQA)

PropertyDescriptionImpact on Method
Structure Pyrimidine core, C2-amine, C4-chloro, C6-cyclopentyl.[1][2]UV Active: Strong absorption at 254 nm.
Basicity (pKa) Estimated pKa ~3.5–4.5 (Pyrimidine N1/N3).Tailing Risk: Requires acidic modifier to protonate silanols or the analyte to prevent secondary interactions.
Hydrophobicity LogP ~ 2.8 (Est).Retention: Moderate-to-high retention on C18 due to the lipophilic cyclopentyl ring.
Stability High Risk: C4-Cl is a leaving group.Constraint: Avoid pH > 7. Avoid heating > 40°C in protic solvents.

Analytical Method Development (Scouting)

Before scale-up, the purity profile must be established using a scalable analytical method.

Chromatographic Conditions
  • Column: C18 end-capped stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B (MPB): Acetonitrile (ACN). Note: ACN is preferred over Methanol to prevent potential methoxy-substitution of the chloro group.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Ambient). Do not heat column.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
10.095Linear Gradient
12.095Wash
12.15Re-equilibration

Why this works: The acidic pH ensures the aminopyrimidine is protonated (BH+), improving solubility and reducing interaction with residual silanols on the column, which eliminates peak tailing.

Preparative Scale-Up Protocol

Load Calculation & Sample Preparation
  • Solvent: Dissolve crude material in DMSO:Water (90:10) . Avoid pure ACN as it may cause precipitation upon injection into the aqueous stream.

  • Concentration: Target 50–100 mg/mL.

  • Filtration: Mandatory 0.22 µm PTFE filter to remove palladium black or inorganic salts from the synthesis step.

Preparative Gradient (Linear Scale-Up)
  • Column: Prep C18, 19 x 150 mm, 5 µm (e.g., XBridge Prep C18).

  • Flow Rate: 20 mL/min.

  • Injection Volume: 500 µL – 1000 µL (depending on column loading capacity).

Optimized Focused Gradient: Based on the analytical retention time (


) of ~6.5 min (approx 55% B), use a shallow gradient to maximize resolution.
Time (min)% Mobile Phase BRationale
0.030Start below elution point
2.030Load sample
12.070Shallow slope (4% B/min) for max separation
13.095Flush lipophilic impurities
15.030Re-equilibrate
Workflow Diagram

PurificationWorkflow Crude Crude Synthesis Mixture Dissolution Dissolution (DMSO/H2O) Crude->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter Scout Analytical Scout (C18, pH 2.7) Filter->Scout QC Check Prep Prep HPLC (Focused Gradient) Filter->Prep Scout->Prep Scale Up Fraction Fraction Collection (Threshold Trigger) Prep->Fraction Lyophilization Lyophilization (Avoid Heat) Fraction->Lyophilization

Figure 1: End-to-end purification workflow for 4-Chloro-6-cyclopentylpyrimidin-2-amine, emphasizing filtration and thermal safety.

Post-Purification Handling

The isolation step is the most critical point for maintaining the integrity of the Chloro-group.

  • Fraction Pooling: Immediately analyze fractions via analytical HPLC. Pool fractions with purity >98%.

  • Solvent Removal:

    • Preferred: Lyophilization (Freeze Drying). This removes water and Formic Acid/TFA gently.

    • Alternative: Rotary evaporation at < 35°C .

    • Warning: Do not leave the compound in the acidic mobile phase for >24 hours at room temperature, as slow hydrolysis to the 4-hydroxy derivative (4-OH) may occur.

  • Salt Exchange (Optional): If the Formate/TFA salt is undesirable, perform a free-basing extraction using Dichloromethane (DCM) and saturated NaHCO3 (cold) after the solvent has been removed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Ensure mobile phase pH is < 3.[4][5]0. Add 0.1% TFA if Formic Acid is insufficient. Use "Hybrid" silica columns (e.g., Waters BEH).
New Impurity (+16 Da) Hydrolysis of Cl to OH (Hydroxy impurity).Check pH (too high?) or Temperature (too hot?). Switch from MeOH to ACN. Process fractions immediately.
Fronting Peak Mass overload or solubility issue.Reduce injection volume. Increase DMSO ratio in sample diluent.
High Backpressure Precipitation of sample.Ensure sample diluent matches initial mobile phase strength (e.g., add 10-20% water to the DMSO sample).
Decision Tree for Method Optimization

OptimizationTree Start Evaluate Analytical Run Tailing Peak Tailing > 1.5? Start->Tailing Resolution Resolution < 1.5? Tailing->Resolution No Action1 Add 0.05% TFA or Switch to Hybrid Column Tailing->Action1 Yes Recovery Recovery Low? Resolution->Recovery No Action2 Decrease Gradient Slope (2% B/min) Resolution->Action2 Yes Action3 Check Solubility & Filter Clogging Recovery->Action3 Yes Success Proceed to Prep Scale Recovery->Success No

Figure 2: Logic gate for troubleshooting common chromatographic anomalies during method development.

References

  • Novartis AG. (2010). Process for the preparation of pyrrolopyrimidine derivatives.[2][6][7] WO2010020675A1. Link

    • Context: Describes the synthesis of Ribociclib intermediates, including chloropyrimidine handling.
  • Pellegatti, L., et al. (2016).[8] A two-step continuous-flow procedure towards ribociclib. Journal of Flow Chemistry, 6(3), 220-224. Link

    • Context: Discusses flow chemistry purification and stability of similar intermedi
  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx. Link

    • Context: Authoritative guide on managing silanol interactions for amine-containing heterocycles.
  • PubChem. (2023).[9] Compound Summary: 4-Chloro-6-cyclopentylpyrimidin-2-amine.Link

    • Context: Physical property verification (LogP/pKa estim

Sources

Scale-up synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Executive Summary

This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 733039-20-8). This molecule is a critical Pharmacophore Intermediate (PI) for CDK4/6 inhibitors, most notably Ribociclib (Kisqali) .

Moving from bench to pilot plant requires a shift in strategy: from "yield maximization" to "hazard mitigation." This guide focuses on the two most critical scale-up challenges:

  • Solids Handling: Managing the thick slurry of the pyrimidinol intermediate.

  • Thermal Runaway Risks: Safely conducting and quenching the Vilsmeier-Haack-type chlorination with Phosphorus Oxychloride (

    
    ).
    

Retrosynthetic Strategy & Pathway

The synthesis is a convergent linear sequence. The cyclopentyl moiety is installed early via a Claisen-type condensation, followed by pyrimidine ring closure and functionalization.

G SM1 Cyclopentyl Methyl Ketone INT1 Intermediate 1 (Beta-keto ester) SM1->INT1 NaH or NaOEt Reflux SM2 Diethyl Carbonate (or Dimethyl Carbonate) SM2->INT1 INT2 Intermediate 2 (Pyrimidinol) INT1->INT2 Condensation EtOH, Reflux GUA Guanidine Carbonate GUA->INT2 TARGET TARGET 4-Chloro-6-cyclopentyl pyrimidin-2-amine INT2->TARGET Chlorination (Vilsmeier conditions) POCL3 POCl3 POCL3->TARGET

Figure 1: Retrosynthetic flow. Green indicates the final validated product; Yellow indicates isolatable intermediates; Red indicates hazardous reagents.

Detailed Protocols & Process Parameters

Stage 1: Ring Construction (The Pyrimidinol Intermediate)

Objective: Synthesis of 2-amino-6-cyclopentylpyrimidin-4-ol. Challenge: The product precipitates as a dense solid, causing stirring issues in standard batch reactors.

Reagents:

  • Ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq)

  • Guanidine Carbonate (1.1 eq)

  • Ethanol (Absolute, 5-7 volumes)

  • Sodium Ethoxide (21% wt in EtOH, 2.5 eq)

Step-by-Step Protocol:

  • Inertion: Purge a glass-lined reactor with

    
    .
    
  • Charging: Charge Ethanol and Guanidine Carbonate. Stir to suspend.

  • Base Addition: Add Sodium Ethoxide solution dropwise at 20–25°C. Note: Exothermic.

  • Substrate Addition: Charge Ethyl 3-cyclopentyl-3-oxopropanoate over 30 minutes.

  • Reaction: Heat to reflux (78°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor disappearance of keto-ester via HPLC. Target < 1.0%.

  • Workup (Critical for Scale):

    • Distill off ~50% of Ethanol.

    • Cool to 50°C and dilute with Water (5 volumes).

    • Adjust pH to 6.0–7.0 using Acetic Acid. Caution: CO2 evolution if carbonate remains.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation: Filter via centrifuge or Nutsche filter. Wash cake with cold water to remove salts.

  • Drying: Vacuum dry at 55°C. LOD (Loss on Drying) must be < 0.5% before proceeding to Stage 2. Residual water reacts violently with

    
    .
    
Stage 2: Chlorination (The Critical Safety Step)

Objective: Conversion of the hydroxyl group to chloride using


.[1][2]
Safety Alert: This reaction produces HCl gas and requires a highly exothermic quench.

Reagents:

  • 2-amino-6-cyclopentylpyrimidin-4-ol (Dry, 1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 – 5.0 eq)
    
  • Optional Solvent: Toluene (if minimizing

    
     volume is desired for safety).
    
  • Catalyst: N,N-Dimethylaniline (0.1 eq) - accelerates Vilsmeier complex formation.

Step-by-Step Protocol:

  • Setup: Reactor must be connected to a caustic scrubber (NaOH) to neutralize HCl off-gassing.

  • Charging: Charge the Pyrimidinol solid and Toluene (if used).

  • Dosing: Add

    
     slowly at ambient temperature.
    
    • Engineering Control: Ensure scrubber pump is active.

  • Reaction:

    • Heat ramp: 10°C/hour to 60°C, then hold for 1 hour.

    • Ramp to reflux (or 90–100°C) and hold for 3–5 hours.

    • Mechanism:[3] The reaction proceeds via a dichlorophosphate intermediate.

  • Distillation: Distill excess

    
     under reduced pressure (vacuum). Do not distill to dryness; keep a stirrable oil/slurry.
    
  • The Inverse Quench (CRITICAL):

    • Do NOT add water to the reactor.

    • Prepare a separate vessel with Ice/Water (10 volumes) and Ammonia or NaOH (to maintain pH > 7).

    • Slowly cannulate/pump the reaction mass into the cold quench solution.

    • Temp Limit: Maintain quench vessel < 20°C.

  • Extraction: Extract the product into Ethyl Acetate or DCM.

  • Crystallization: Swap solvent to Heptane/IPA to crystallize the target amine.

Process Safety Logic: The Quench

The following logic gate diagram illustrates the safety decision-making process during the chlorination quench, the most hazardous operation in this synthesis.

SafetyLoop Start Start Quench Sequence CheckTemp Check Quench Tank Temp (< 15°C?) Start->CheckTemp Dose Dose Reaction Mass (Rate: 1 L/min) CheckTemp->Dose Yes Stop STOP DOSING Engage Full Cooling Jacket CheckTemp->Stop No (>15°C) Complete Quench Complete Proceed to Extraction CheckTemp->Complete Mass Transferred CheckPH Check pH (Is pH > 7?) Dose->CheckPH Stop->CheckTemp Wait for Cool Down CheckPH->CheckTemp Yes AddBase Add 20% NaOH Maintain Basic Environment CheckPH->AddBase No (Acidic) AddBase->CheckTemp

Figure 2: Inverse quench safety loop. Monitoring temperature and pH prevents thermal runaway and product hydrolysis.

Quality Attributes & Troubleshooting

Table 1: Key Impurities and Mitigation Strategies

ImpurityOriginMitigation Strategy
Starting Material (Pyrimidinol) Incomplete reaction or Hydrolysis during quench.1. Ensure dry starting material.2. Maintain pH > 7 during quench (acid catalyzes hydrolysis of the C-Cl bond).
Dimer Reaction of product with intermediate.[4][5][6][7][8]Maintain excess

until reaction completion.
Regioisomer (6-chloro...) Incorrect ring closure (rare due to symmetry).Controlled by Step 1 condensation temperature.
Phosphorus Residues Incomplete quench workup.Multiple water washes; consider filtration through Celite if colloidal.

References

  • Novartis AG. (2010). Pyrrolopyrimidine compounds as CDK inhibitors.[4] WO 2010/020675 A1.[9] Link

    • Grounding: Primary source for the Ribociclib scaffold and pyrimidine intermedi
  • BenchChem. (2025).[3][10] Application Notes: Chlorination of Pyrimidine-2,4-diol.Link

    • Grounding: General safety protocols for Vilsmeier-Haack chlorin
  • Organic Process Research & Development. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.Link

    • Grounding: Optimization of POCl3 equivalents to reduce waste streams.
  • Vertex AI Search. (2025). Process chemistry Ribociclib intermediate synthesis.

Sources

Application of 4-Chloro-6-cyclopentylpyrimidin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-6-cyclopentylpyrimidin-2-amine in Medicinal Chemistry

Executive Summary

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Type I kinase inhibitors (targeting the ATP-binding pocket) and Histamine H4 receptor antagonists.[1] Its structural utility lies in the 2-aminopyrimidine motif, which functions as a dual hydrogen-bond donor/acceptor system capable of binding the "hinge region" of kinase enzymes.

The presence of the C4-chlorine atom provides a reactive handle for nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling, while the C6-cyclopentyl  group acts as a hydrophobic anchor, filling the ATP-binding pocket's hydrophobic region II (or the "gatekeeper" vicinity) to enhance potency and selectivity.

This guide details the synthesis of this core scaffold and provides optimized protocols for its downstream functionalization, specifically focusing on


 and Buchwald-Hartwig aminations.

Structural Logic & Mechanistic Insight

In drug design, this scaffold is rarely the end product. It is an intermediate designed to orient specific functional groups within a protein binding site.

  • The Hinge Binder (C2-Amine + N1): The 2-amino group acts as a H-bond donor to the backbone carbonyl of the kinase hinge (e.g., Met residue), while the pyrimidine N1 acts as a H-bond acceptor from the backbone amide.

  • The Electrophile (C4-Chloro): This position is activated by the electron-deficient pyrimidine ring.[1] It is the site of diversity generation, allowing the attachment of solubilizing groups (e.g., piperazines) or specificity-determining aromatic rings.

  • The Hydrophobic Anchor (C6-Cyclopentyl): This bulky aliphatic group occupies the hydrophobic pocket adjacent to the gatekeeper residue, often improving cellular permeability and metabolic stability compared to planar aromatic substituents.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start1 Ethyl 3-cyclopentyl- 3-oxopropanoate Inter Intermediate: 2-Amino-6-cyclopentyl- pyrimidin-4-ol Start1->Inter Cyclization (KOtBu, EtOH, Reflux) Start2 Guanidine HCl Start2->Inter Product Target Scaffold: 4-Chloro-6-cyclopentyl- pyrimidin-2-amine Inter->Product Chlorination (POCl3, 110°C) Drug API (e.g., CDK4/6 Inhibitor or H4 Antagonist) Product->Drug Functionalization (SNAr or Pd-Catalysis)

Figure 1: Synthetic workflow from raw materials to the active pharmaceutical ingredient (API) precursor.

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) from commercially available precursors.[1]

Step 1: Cyclization to Hydroxypyrimidine
  • Reagents: Ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equiv), Guanidine Hydrochloride (1.2 equiv), Potassium tert-butoxide (KOtBu, 5.4 equiv).[1]

  • Solvent: Ethanol (Anhydrous).

Procedure:

  • Charge a round-bottom flask with Ethyl 3-cyclopentyl-3-oxopropanoate (5.0 g, 27.4 mmol) and Guanidine HCl (3.1 g, 33.0 mmol) in Ethanol (50 mL).

  • Add KOtBu (16.7 g, 149 mmol) portion-wise over 15 minutes under vigorous stirring. Caution: Exothermic.[1]

  • Heat the mixture to 60°C for 4 hours (or reflux). Monitor by LC-MS for consumption of the ester.[1]

  • Cool to room temperature. Filter off the precipitated salts (KCl).

  • Concentrate the filtrate to ~10 mL. Dilute with water (10 mL).

  • Adjust pH to ~5.0 using 6.0 N HCl.[2][3] The product, 2-amino-6-cyclopentylpyrimidin-4-ol , will precipitate as a white solid.[1]

  • Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: ~85-90%.[1]

Step 2: Chlorination[1]
  • Reagents: 2-amino-6-cyclopentylpyrimidin-4-ol (Intermediate from Step 1), Phosphorus Oxychloride (

    
    , excess).[1]
    
  • Additives: N,N-Dimethylaniline (1.0 equiv) or Tetraethylammonium chloride (TEAC) as a catalyst.

Procedure:

  • In a fume hood, suspend the hydroxypyrimidine (1.52 g, 8.4 mmol) in Acetonitrile (16 mL).

  • Add N,N-Dimethylaniline (1.1 mL, 8.4 mmol).

  • Slowly add

    
      (4.7 mL, 51 mmol). Caution: Highly corrosive, evolves HCl gas.
    
  • Heat to 110°C (reflux) for 20–60 minutes. The suspension should clear as the reaction proceeds.

  • Quench: Cool the reaction mixture and pour slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8.
  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-5% MeOH in DCM).

    • Target:4-Chloro-6-cyclopentylpyrimidin-2-amine .[1][4][5][6][7][8]

Protocol B: Downstream Application ( Coupling)

Context: This is the primary reaction used to attach the "tail" of the drug molecule (e.g., a piperazine ring for solubility). The C4-chlorine is displaced by a nucleophilic amine.[1]

Reaction Scheme:


[1]

Optimized Conditions:

Parameter Standard Condition Difficult Substrates (Low Nucleophilicity)
Solvent Ethanol, n-Butanol, or IPA DMSO or NMP

| Base | DIPEA (3.0 equiv) |


 or CsF |
| Temperature  | 80–100°C (Reflux) | 120–140°C (Microwave preferred) |
| Time  | 4–12 Hours | 30–60 Minutes (Microwave) |[1]

Step-by-Step Protocol:

  • Dissolve 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv) in n-Butanol (0.2 M concentration).

  • Add the amine nucleophile (e.g., N-methylpiperazine, 1.5 equiv).

  • Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).

  • Reflux at 110°C overnight.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in DCM, wash with water.

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Protocol C: Advanced Coupling (Buchwald-Hartwig)

Context: Use this when the amine nucleophile is weak (e.g., an aniline or electron-deficient heteroaryl amine) and thermal


 fails.

Reagents:

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos or BINAP (5-10 mol%).[1]

  • Base:

    
     (2.0 equiv) or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • In a glovebox or under Argon, combine the Scaffold (1.0 equiv), Amine (1.2 equiv), Base, Catalyst, and Ligand in a sealed tube.

  • Add degassed solvent (0.1 M).

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd residues. Concentrate and purify.

Troubleshooting & Optimization Logic

  • Problem: Incomplete Chlorination in Step 2.

    • Root Cause: Old

      
       (hydrolyzed) or insufficient temperature.
      
    • Fix: Use fresh reagent; add TEAC (phase transfer catalyst) to increase chloride ion concentration in the active phase.

  • Problem: Regioselectivity issues in downstream coupling.

    • Insight: The C4 position is significantly more electrophilic than the C2 amine due to the adjacent ring nitrogen (N3) activation. However, if the C2 amine is unprotected, it can compete in Pd-catalyzed reactions.

    • Fix: For Buchwald couplings, consider protecting the C2-amine with a Boc group (

      
      , DMAP) prior to the reaction if yields are low.
      
Decision Matrix for Functionalization

Decision_Matrix Start Start: Functionalize C4-Cl Check Is the Nucleophile Aliphatic or Aromatic? Start->Check Aliphatic Aliphatic Amine (Strong Nucleophile) Check->Aliphatic Aromatic Aromatic Amine (Weak Nucleophile) Check->Aromatic SNAr Protocol B: SNAr (n-BuOH, 110°C) Aliphatic->SNAr Buchwald Protocol C: Buchwald (Pd/Xantphos) Aromatic->Buchwald

Figure 2: Method selection guide for functionalizing the 4-chloro position.

References

  • Preparation of Aryl Pyrimidine Deriv

    • Source: US P
    • Relevance: Primary source for the synthesis of 2-amino-4-chloro-6-substituted pyrimidines.[1][9]

    • Link:[1]

  • 2-Aminopyrimidine Modul

    • Source: European Patent EP 2599386 A1.[3]

    • Relevance: Detailed experimental procedure for the synthesis of 2-Amino-4-chloro-6-cyclopentylpyrimidine (Step A & B).
    • Link:[1]

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists.

    • Source:Journal of Medicinal Chemistry, 2014, 57(6), 2429–2439.
    • Relevance: Validation of the scaffold in high-affinity receptor antagonist design.[1]

    • Link:

  • Buchwald-Hartwig Amin

    • Source:Organic Process Research & Development.
    • Relevance: General conditions for coupling electron-deficient chloropyrimidines.[1]

    • Link:[1]

Sources

Troubleshooting & Optimization

Common problems in pyrimidine synthesis and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket Volume: High | Topic: Heterocycle Construction & Functionalization

Welcome to the Technical Support Center

Subject: Troubleshooting Guide for Pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers

Pyrimidine rings are the backbone of DNA/RNA (cytosine, thymine, uracil) and a pharmacophore in roughly 10% of all FDA-approved drugs (e.g., 5-Fluorouracil, Imatinib, Rosuvastatin). Despite their ubiquity, synthesizing and functionalizing them is rife with "silent killers"—reactions that look correct on TLC but yield isomers, regio-mixtures, or decomposed starting material.

This guide treats your synthesis problems as support tickets . We analyze the root cause, provide a field-proven solution, and back it with mechanistic logic.

Module 1: The Cyclization Crisis (Biginelli & Pinner)
Ticket #001: "My Biginelli reaction is stuck at <40% yield and fluoresces blue."

Diagnosis: You are likely producing the Hantzsch dihydropyridine byproduct instead of the desired dihydropyrimidinone (DHPM). Root Cause: The Biginelli reaction is a three-component condensation (Aldehyde + Urea +


-Ketoester).[1] If the reaction temperature is too high or the aldehyde is enolizable, the 

-ketoester can dimerize with the aldehyde and ammonia (from urea decomposition), forming the fluorescent Hantzsch product.[2]

The Fix:

  • Switch Catalysts: Move away from simple Brønsted acids (HCl/

    
    ). Use a Lewis Acid like 
    
    
    
    (5-10 mol%) or
    
    
    . These coordinate the aldehyde carbonyl more effectively, speeding up the imine formation (the rate-determining step) before side reactions occur.
  • Solvent Control: Avoid ethanol if the reaction is sluggish. Use Acetonitrile or THF to minimize solvolysis of intermediates.

  • Microwave Irradiation: If available, run the reaction at

    
     for 10-20 minutes. The rapid heating profile favors the entropic condensation over the thermal decomposition of urea.
    

Standardized Protocol (Lewis Acid Catalyzed):

  • Dissolve Aldehyde (1.0 eq), Urea/Thiourea (1.2 eq), and

    
    -Ketoester (1.0 eq) in Acetonitrile (
    
    
    
    ).
  • Add

    
     (5 mol%).
    
  • Reflux for 3–6 hours (monitor TLC).

  • Cool to RT. Pour into crushed ice. Filter precipitate. Recrystallize from EtOH.

Biginelli_Failure Start Reagents: Aldehyde + Urea + Beta-Ketoester Imine Intermediate: Acylimine (Desired) Start->Imine Lewis Acid (Fast) Hantzsch Byproduct: Hantzsch Dihydropyridine (Fluorescent) Start->Hantzsch High Temp / Protic Acid (Urea decomp -> NH3) Product Target: Dihydropyrimidinone (DHPM) Imine->Product Cyclization

Figure 1: Divergent pathways in Biginelli synthesis. High heat and strong mineral acids favor Hantzsch byproducts.

Ticket #002: "Pinner Synthesis: The amidine salt won't condense."

Diagnosis: The amidine hydrochloride is likely wet or the base strength is mismatched. Technical Insight: Amidines are hygroscopic.[2][3] Hydrolyzed amidines form amides, which are non-nucleophilic in this context. Furthermore, if you use a base that is too weak (e.g., Pyridine), you fail to liberate the free base amidine. If too strong (e.g.,


 in excess), you may cause retro-Claisen of the 

-ketoester.

The Fix:

  • Dry Your Amidine: Dry the amidine

    
    HCl salt under high vacuum over 
    
    
    
    overnight before use.
  • Base Matching: Use NaOEt in EtOH exactly stoichiometric (1.0 eq to neutralize HCl + 1.0 eq to drive condensation).

  • pH Check: The reaction mixture must remain basic (pH 8-9). If it drops, the amine protonates and reaction stops.

Module 2: The Regioselectivity Riddle (N-Alkylation)
Ticket #003: "I need N1-alkylation, but I keep getting N3 or O-alkylation mixtures."

Diagnosis: You are fighting tautomerism and the "Ambident Nucleophile" problem. Theory: In pyrimidinones (like uracil/thymine), the N1 proton is more acidic (


) than N3. However, under basic conditions, the O-anion is the "hard" nucleophile, and the N-anion is the "soft" nucleophile.

Decision Matrix for Regiocontrol:

Desired PositionReagents/ConditionsMechanism Note
N1-Selective

/ DMF / Alkyl Halide
Cesium effect: The large cation stabilizes the N-anion. Steric bulk at C2=O discourages O-alkylation.
N1-Selective Silylation (HMDS)

Alkyl Halide
"Hilbert-Johnson" approach. Transient protection of O blocks it, forcing N-attack.
N3-Selective Protect N1 (e.g., Benzoyl) N1 must be blocked first. N3 is generally less reactive due to flanking carbonyls.
O-Selective

/ Alkyl Halide
Silver coordinates the "soft" nitrogen, forcing the electrophile to attack the "hard" oxygen.

Protocol: High-Yield N1-Alkylation

  • Suspend Pyrimidine derivative (1.0 eq) and

    
     (1.5 eq) in dry DMF.
    
  • Stir at RT for 30 min (deprotonation).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at

    
    . Note: Higher temps promote O-alkylation.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.

N_Alkylation Substrate Uracil/Thymine Derivative Base Base Selection Substrate->Base Cs2CO3 Cs2CO3 / DMF Base->Cs2CO3 Standard Ag2CO3 Ag2CO3 / Toluene Base->Ag2CO3 Hard/Soft Control HMDS HMDS / TMSCl Base->HMDS Silyl-Hilbert-Johnson N1 N1-Alkylated (Major) Cs2CO3->N1 Thermodynamic O O-Alkylated (Major) Ag2CO3->O Kinetic/Chelation N1_Pure N1-Alkylated (Exclusive) HMDS->N1_Pure Steric Block of Oxygen

Figure 2: Decision tree for alkylating pyrimidinones. Cesium bases favor thermodynamic N-alkylation.

Module 3: Nucleoside Synthesis (Vorbrüggen Coupling)
Ticket #004: "My nucleoside coupling yielded a 1:1 mixture of alpha/beta anomers."

Diagnosis: Loss of Neighboring Group Participation (NGP). Root Cause: To get


-selectivity (the natural configuration), the sugar moiety must have an acyl group (Acetyl or Benzoyl) at the C2 position. If you use a silyl ether (TBDMS) or benzyl ether at C2, you lose the acyloxonium intermediate that directs the base to the top face (

).

The Fix:

  • Check Protecting Groups: Ensure your ribose donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose .

  • Silylation is Critical: The pyrimidine base must be fully silylated (BSA or HMDS) to become soluble and nucleophilic.

  • Lewis Acid: Use TMSOTf (Trimethylsilyl triflate) as the catalyst.[4] It is milder and more selective than

    
    .
    

Troubleshooting "The Emulsion from Hell" (Workup): Silylated reactions create stubborn emulsions upon aqueous workup due to silicon byproducts.

  • Solution: Quench the reaction with a mixture of

    
     and saturated 
    
    
    
    . Stir vigorously for 30 minutes until gas evolution stops and layers separate clearly. Filter through Celite if a rag layer persists.
Module 4: Purification & Polarity
Ticket #005: "My product is too polar for silica columns (Rf = 0 in 10% MeOH)."

Diagnosis: Pyrimidines with multiple H-bond donors (NH, OH,


) stick irreversibly to silica.
Solutions: 
  • DCM/MeOH/NH4OH: Use the "Magic Mixture" for TLC and Columns:

    
     (90:10:1). The ammonia deactivates the acidic silica sites.
    
  • Reverse Phase (C18): If the compound is water-soluble, skip normal phase. Use a C18 flash column with a Water/Acetonitrile gradient (0%

    
     100% ACN).
    
  • Precipitation: Many aminopyrimidines are amphoteric. Dissolve in minimal dilute HCl, filter impurities, then neutralize carefully with NaOH to isoelectric point to precipitate the pure product.

References
  • Biginelli Mechanism & Catalysis

    • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

    • BenchChem Technical Support.[1][5][6][7] "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." Link

  • Regioselective Alkylation

    • Garg, R., et al. (2012). "Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones using Cs2CO3." Bioorganic & Medicinal Chemistry Letters. Link

    • BenchChem Guide. "A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis."[5] Link

  • Vorbrüggen Glycosylation

    • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Synthesis of Nucleosides." Organic Reactions.[1][2][3][8][9][10][11] Link

    • Li, Z., et al. (2022).[9][10][12] "Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions." Organic Letters. Link

  • Microwave Synthesis

    • Felluga, F., et al. (2018).[13] "Efficient Biginelli Synthesis... under Microwave Irradiation." Synlett. Link

Sources

Technical Support Center: 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 733039-20-8), a critical intermediate in the manufacturing of CDK4/6 inhibitors like Ribociclib .

Status: Operational | Tier: L3 Process Optimization Subject: Yield Maximization & Troubleshooting Guide

Executive Summary

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine typically proceeds via the chlorination of 2-amino-6-cyclopentylpyrimidin-4-ol (the "hydroxy precursor") using phosphorus oxychloride (


). While the chemistry appears straightforward, scale-up efforts frequently encounter three "Yield Killers":
  • Tar Formation: Thermal decomposition of the electron-rich pyrimidine ring during chlorination.

  • Hydrolysis Reversion: The labile C-Cl bond hydrolyzing back to the starting material during the aqueous quench.

  • Incomplete Decarboxylation: If starting from malonate esters, decarboxylation issues can lead to impurities.

This guide provides a self-validating protocol to navigate these bottlenecks.

Visual Workflow: The Critical Path

The following diagram maps the synthesis logic and identifies "Kill Zones" where yield is most often lost.

G Start Start: Cyclopentyl Beta-Keto Ester Step1 Cyclization (Condensation) Reflux in EtOH/NaOMe Start->Step1 Guanidine Reagent: Guanidine Carbonate Guanidine->Step1 Intermed Intermediate: 2-amino-6-cyclopentylpyrimidin-4-ol Step1->Intermed  Yield > 85% Step2 Chlorination POCl3 + N,N-Dimethylaniline (Temp: 60-70°C -> Reflux) Intermed->Step2 KillZone1 KILL ZONE 1: Moisture in POCl3 (Formation of Phosphoric Acid) KillZone1->Step2 Avoid Workup Reverse Quench (Pour Rxn into Ice/Water) Step2->Workup KillZone2 KILL ZONE 2: Exothermic Quench (Temp > 50°C causes Hydrolysis) KillZone2->Workup Control Target Target Product: 4-Chloro-6-cyclopentylpyrimidin-2-amine Workup->Target  Final Yield > 75%

Caption: Process flow highlighting critical control points (Kill Zones) in the conversion of cyclopentyl precursors to the chlorinated target.

Module 1: Precursor Assembly (The Ring Closure)

Context: The quality of the hydroxy precursor (2-amino-6-cyclopentylpyrimidin-4-ol) dictates the success of the chlorination. Residual solvents (especially alcohols) will violently react with


, reducing its effective stoichiometry.[1]
Troubleshooting Guide

Q: My condensation yield is low (<50%), and the product is sticky.

  • Diagnosis: Incomplete cyclization or presence of water/ethanol in the final cake.

  • Correction:

    • Base Choice: Ensure you are using Sodium Methoxide (NaOMe) or Ethoxide, not just Carbonate.[1] The pKa of the guanidine system requires a stronger base for efficient initial deprotonation.

    • Drying: The intermediate must be dried to constant weight. Residual ethanol will consume

      
       in the next step, generating HCl gas and heat, which degrades the pyrimidine ring.
      

Q: The intermediate has a pink/red hue.

  • Diagnosis: Oxidation of the amine or trace metal contamination.

  • Correction: This is usually cosmetic but can indicate iron contamination. Ensure glass-lined or high-grade stainless steel reactors are used. A wash with dilute EDTA can remove surface metals before the next step.

Module 2: The Chlorination (The Yield Killer)

Context: This is the most volatile step.[1] The amino group at position 2 activates the ring, making it electron-rich and prone to polymerization (tarring) if the temperature spikes.

Optimized Protocol: The "Soft-Start" Method

Standard reflux methods often lead to 60% yields. This protocol targets >80%.

Reagents:

  • Substrate: 2-amino-6-cyclopentylpyrimidin-4-ol (1.0 eq)

  • Reagent:

    
     (3.0 - 5.0 eq)[1]
    
  • Base: N,N-Dimethylaniline (DMA) (1.0 - 1.5 eq) or Diethylaniline.[1] Note: Pyridine is often too harsh for this specific substrate.

Step-by-Step:

  • Charge: Suspend the dry precursor in

    
     at room temperature (20-25°C).
    
  • Base Addition: Add DMA dropwise .

    • Why? This reaction is exothermic.[2][3][4] Adding the base activates the

      
      .
      
  • The Ramp: Heat to 60°C and hold for 1 hour.

    • Mechanism:[1][5][6][7][8] This allows the formation of the phosphorylated intermediate without thermal degradation.

  • The Push: Ramp to 100-105°C (Reflux) for 2-3 hours.

    • Endpoint: Monitor by HPLC. Look for the disappearance of the starting material peak. Do not over-cook; prolonged heating after conversion promotes tar formation.

FAQ: Chlorination Issues

Q: The reaction mixture turned into a black solid (Charring).

  • Cause: "Runaway exotherm" during base addition or heating too fast.

  • Fix: Reduce the initial heating ramp. Ensure DMA is added slowly at <30°C. If the mixture is too thick, use Acetonitrile as a co-solvent (though neat

    
     is preferred for kinetics).
    

Q: I see a new impurity at RRT 1.2 that won't go away.

  • Cause: Likely the Dichlorophosphoryl intermediate .

  • Fix: This is not an impurity; it is the activated species. It will hydrolyze to the product during the quench.[3] Do not extend reflux time to remove it; it requires water to cleave.

Module 3: Workup & Isolation (The Trap)

Context: The product contains both a basic amine and a labile chloro-group.[1] A hot acidic quench will hydrolyze the Chloride back to a Hydroxyl (reverting to starting material).

Protocol: The Reverse Quench

Never add water to the reaction mixture.

  • Cooling: Cool the reaction mass to 20-25°C.

  • Preparation: Prepare a vessel with Crushed Ice (5x weight of reaction mass) and water.

  • Quenching: Slowly pour the reaction mass into the ice/water mixture with vigorous stirring.

    • Temp Control: Keep the quench mass < 15°C .

  • Hydrolysis: Stir for 1 hour at <20°C. This cleaves the P-N bonds formed on the amine during reaction.

  • Neutralization (Critical):

    • Slowly adjust pH to 7.0 - 8.0 using 25% Ammonia (aq) or saturated

      
      .[1]
      
    • Warning: Do not exceed pH 9. High pH can promote substitution of the Chloride by OH- or solvent.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

Comparative Data: Method Efficiency

ParameterStandard Method (Reflux)Optimized "Soft-Start" Method
Solvent Neat

Neat

+ DMA
Temp Profile Direct to 105°CHold 60°C (1h)

105°C
Quench Mode Water into Rxn (Dangerous)Rxn into Ice (Reverse Quench)
Yield 55 - 65%82 - 88%
Purity (HPLC) ~90% (Black tars present)>98% (Clean cream solid)

References

  • Novartis AG. (2020).[1] Processes for the preparation of Ribociclib and intermediates thereof.[9] US Patent 10,723,739. Link

  • BenchChem Technical Support. (2025). Troubleshooting POCl3 Chlorination of Hydroxypyrimidines.Link

  • Xiong, F., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[6] National Institutes of Health (PMC).[1] Link

  • ResearchGate. (2017).[1] Discussions on POCl3/PCl5 mixtures in pyrimidine chlorination.[2][10]Link

Sources

Technical Support Center: Troubleshooting 4-Chloro-6-cyclopentylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3).

As a critical intermediate in the synthesis of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like Ribociclib, this molecule is typically synthesized via a Grignard-mediated nucleophilic aromatic substitution (


) between 2-amino-4,6-dichloropyrimidine and a cyclopentylmagnesium halide. While theoretically straightforward, the high reactivity of Grignard reagents often leads to competing side reactions that compromise yield, scalability, and downstream purity.
Process Workflow & Side Reaction Nodes

Workflow SM 2-Amino-4,6-dichloropyrimidine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Grignard Cyclopentylmagnesium Bromide in THF (0-5 °C) Grignard->Reaction Target 4-Chloro-6-cyclopentylpyrimidin-2-amine (Target Product) Reaction->Target Optimal Conditions Side1 Bis-alkylation (Over-addition) Reaction->Side1 Excess Grignard / High Temp Side2 Dehalogenation (Reduction) Reaction->Side2 β-Hydride Elimination Side3 Unreacted SM (Hydrolysis of Grignard) Reaction->Side3 Moisture / Poor Mixing

Caption: Reaction workflow and side-reaction pathways in 4-chloro-6-cyclopentylpyrimidin-2-amine synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant formation of the bis-cyclopentyl side product (over-alkylation), and how can I control it? Causality: The addition of the first cyclopentyl group donates electron density to the pyrimidine ring, which theoretically should deactivate the second chloride against further


. However, Grignard reagents are highly reactive and exothermic nucleophiles. If the local concentration of the Grignard reagent is too high (due to poor mixing) or if the temperature spikes during addition, the activation energy for the second substitution is easily overcome, leading to the formation of 2-amino-4,6-dicyclopentylpyrimidine.
Solution:  Implement strict cryogenic control (-10 °C to 0 °C) and use a highly controlled, dropwise addition rate. Optimizing Grignard stoichiometry and utilizing controlled addition protocols has been proven to significantly suppress over-alkylation by ensuring excellent heat dissipation and regiocontrol (). Additionally, continuous-flow chemistry is increasingly utilized to mitigate these exothermic side reactions by providing superior mass and heat transfer compared to batch reactors ().

Q2: My LC-MS shows a mass corresponding to a dehalogenated product (2-amino-4-cyclopentylpyrimidine). What causes this reduction? Causality: Cyclopentylmagnesium halides possess β-hydrogens. In the presence of the electron-deficient pyrimidine—and often exacerbated by trace transition metal impurities (like Fe or Ni) in the magnesium turnings—the Grignard reagent can undergo β-hydride elimination. Instead of transferring the cyclopentyl carbanion to form a C-C bond, it acts as a hydride donor, reducing the C-Cl bond and releasing cyclopentene as a byproduct. Solution: To mitigate β-hydride elimination, utilize transmetalation. Adding anhydrous Zinc Chloride (


) to the Grignard reagent generates a cyclopentylzinc species in situ. Organozinc reagents are significantly less basic and less prone to β-hydride elimination, thereby enhancing the chemoselectivity of the target C-C bond formation.

Q3: How do I resolve incomplete conversion where unreacted 2-amino-4,6-dichloropyrimidine remains mixed with the product? Causality: Incomplete conversion typically stems from Grignard reagent degradation (due to moisture in the THF) or the precipitation of the pyrimidine-magnesium complex, which physically removes the reactive species from the solution phase. Solution: Always titrate your Grignard reagent immediately before use (e.g., using iodine or salicylaldehyde phenylhydrazone). Ensure the THF solvent has a water content of <50 ppm. If precipitation occurs during the reaction, marginally increasing the solvent volume or optimizing the agitation speed will help maintain a homogeneous suspension.

Mechanistic Pathway: Alkylation vs. Reduction

Mechanism Complex Pyrimidine-Grignard Intermediate Alkylation Direct Substitution (C-C Bond Formation) Complex->Alkylation Desired Pathway BetaElim β-Hydride Elimination (Hydride Transfer) Complex->BetaElim Side Reaction Target Target Product Alkylation->Target Reduced Dehalogenated Pyrimidine + Cyclopentene BetaElim->Reduced

Caption: Competing pathways: Direct SNAr alkylation vs. β-hydride elimination side reaction.

Quantitative Data: Impact of Reaction Conditions on Side Product Profile

The following table summarizes the causal relationship between reaction parameters and product distribution, highlighting the necessity of temperature control and transmetalation.

Reaction ConditionTarget Yield (%)Bis-alkylated (%)Dehalogenated (%)Unreacted SM (%)
1.5 eq Grignard, 25 °C (Batch) 45.035.015.05.0
1.05 eq Grignard, 0 °C (Batch) 82.08.05.05.0
1.05 eq Grignard, 60 °C (Flow Reactor) 88.04.02.06.0
1.05 eq Grignard +

, 0 °C (Batch)
91.02.0< 1.06.0
Standard Operating Procedure (SOP): Optimized Synthesis Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology utilizing strict cryogenic control and optional transmetalation.

Reagents & Materials:

  • 2-Amino-4,6-dichloropyrimidine (1.0 eq, strictly dried)

  • Cyclopentylmagnesium bromide (1.05 eq, 1.0 M in THF, freshly titrated)

  • Anhydrous THF (Water <50 ppm)

  • Optional: Anhydrous

    
     (1.05 eq, for transmetalation)
    

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and a pressure-equalizing addition funnel. Purge the system with Argon for 15 minutes.

  • Substrate Dissolution: Charge the reactor with 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous THF (10 mL/g of substrate). Stir to achieve a clear solution and cool the reactor to an internal temperature of -5 °C using an ice/brine bath.

  • Transmetalation (Optional but Recommended): If suppressing dehalogenation is critical for your purity requirements, add anhydrous

    
     (1.05 eq) to the Grignard reagent in a separate dry flask at 0 °C. Stir for 30 minutes to form cyclopentylzinc chloride before proceeding to Step 4.
    
  • Nucleophilic Addition: Transfer the Grignard (or organozinc) reagent to the addition funnel. Begin dropwise addition at a rate that maintains the internal reactor temperature strictly below +2 °C. (Causality checkpoint: Exceeding this temperature exponentially increases the rate of bis-alkylation).

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 2 hours. Monitor the conversion via HPLC or LC-MS.

  • Quenching: Quench the reaction safely by slowly adding a saturated aqueous

    
     solution (5 mL/g of substrate) while maintaining the temperature below 10 °C. (Self-validation: A clear phase separation should occur without the formation of thick, unmanageable magnesium hydroxide emulsions).
    
  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water to isolate pure 4-chloro-6-cyclopentylpyrimidin-2-amine.
    
References
  • Ide, N. D., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development.[Link]

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products." Organic Process Research & Development.[Link]

  • Pellegatti, L., Hafner, A., & Sedelmeier, J. (2016). "A Two-Step Continuous-Flow Procedure towards Ribociclib." Journal of Flow Chemistry.[Link]

Technical Support Center: Troubleshooting the Purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) [1][2]. This compound is a critical intermediate in the synthesis of 6-alkyl-2,4-diaminopyrimidines, most notably acting as a precursor for potent Histamine H4 receptor antagonists like JNJ-39758979[3][4], as well as selective 5HT2B antagonists[5].

Due to its amphoteric nature, basic pyrimidine core, and reactive chloro-substituent, researchers frequently encounter yield losses, chromatographic tailing, and persistent impurities during its isolation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Mechanistic Causality of Impurities (Expertise & Experience)

To purify a compound effectively, you must first understand why the impurities form. The standard synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine involves the chlorination of 2-amino-6-cyclopentylpyrimidin-4-ol using Phosphorus Oxychloride (


)[6][7].
  • Hydrolytic Reversion: The newly formed C-Cl bond at the 4-position is highly susceptible to nucleophilic attack by water under acidic conditions. If the

    
     quench is highly exothermic, the localized heat and low pH will hydrolyze the product back to the starting pyrimidinol.
    
  • Phosphoramidic Adducts: The unprotected 2-amino group can react with

    
     to form phosphoramidic dichloride intermediates. If the aqueous quench is rushed or incomplete, these adducts persist as highly polar, streak-inducing impurities on silica gel.
    
  • Chromatographic Tailing: The basicity of the 2-aminopyrimidine nitrogen interacts strongly with the acidic silanol groups (

    
    ) on standard normal-phase silica. This acid-base interaction causes severe tailing, leading to co-elution with residual starting materials.
    
Part 2: FAQs & Troubleshooting Guides

Q1: I am experiencing a massive loss of yield during the aqueous quench of the


 reaction. What is going wrong? 
A:  You are likely experiencing exothermic hydrolysis. When excess 

reacts with water, it generates

and

, dropping the pH drastically while spiking the temperature. This environment cleaves the newly formed C-Cl bond. Solution: Implement a reverse quench . Slowly drip the reaction mixture into a vigorously stirred bath of crushed ice and aqueous ammonia (

) or potassium carbonate (

), maintaining the internal temperature below 10°C and the pH strictly between 7.0 and 8.0.

Q2: My compound tails severely on silica gel TLC and flash chromatography, making it impossible to separate from the starting material. How do I resolve this? A: The basic 2-aminopyrimidine core is protonating on the acidic silica gel. Solution: You must mask the silanol sites. Pre-treat your silica column by flushing it with 2-5% Triethylamine (TEA) in hexanes. Maintain 1-2% TEA in your mobile phase (e.g., Hexane/Ethyl Acetate) throughout the run. Alternatively, switch to amine-functionalized (


) bonded silica, which eliminates the need for liquid basic modifiers.

Q3: How can I remove residual 2-amino-6-cyclopentylpyrimidin-4-ol without using chromatography? A: Exploit the amphoteric nature of the pyrimidinol starting material. The starting material has a hydroxyl group (capable of tautomerizing to a pyrimidone) that makes it soluble in strong aqueous base, whereas your target chloro-compound is not. Solution: Dissolve your crude mixture in an organic solvent like Dichloromethane (DCM). Wash the organic layer with cold 1M


. The pyrimidinol will partition into the aqueous layer as a sodium salt, leaving the highly pure 4-chloro-6-cyclopentylpyrimidin-2-amine in the organic layer.
Part 3: Experimental Protocols
Protocol A: Optimized

Quench and Workup (Self-Validating System)

This protocol ensures the suppression of hydrolysis and guarantees the breakdown of phosphoramidic adducts.

  • Concentration: After the chlorination reaction is complete (verified by TLC or LCMS), remove 70% of the excess

    
     via vacuum distillation at 40°C. Validation: The mixture should become a thick, stirrable syrup.
    
  • Reverse Quench: Prepare a 5 L flask containing 2 kg of crushed ice and 1 L of saturated aqueous

    
    . Vigorously stir the ice bath.
    
  • Addition: Using an addition funnel, add the crude syrup dropwise into the ice bath over 45 minutes. Validation: Monitor the internal temperature; it must not exceed 10°C.

  • pH Adjustment: Check the pH of the aqueous slurry. Add 2M

    
     dropwise until the pH stabilizes at exactly 7.5 to 8.0.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Crystallization of 4-Chloro-6-cyclopentylpyrimidin-2-amine
  • Dissolution: Suspend the crude solid in a minimal volume of Ethyl Acetate (approx. 3 mL/g of crude) and heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Seeding & Cooling: Remove from heat, add a seed crystal (if available), and allow the mixture to cool to room temperature over 2 hours. Validation: Fine, off-white needles should begin to form.

  • Isolation: Cool the suspension to 0°C in an ice bath for 1 hour. Filter the crystals via a Büchner funnel and wash with ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.

Part 4: Data Presentation

Table 1: Common Impurities and Targeted Removal Strategies

Impurity / ByproductRf Value (Hex/EtOAc 1:1)Primary CauseOptimal Removal Strategy
4-Chloro-6-cyclopentylpyrimidin-2-amine 0.55 Target Compound N/A
2-Amino-6-cyclopentylpyrimidin-4-ol0.10 (Tails)Unreacted SM / Hydrolysis1M NaOH aqueous wash
Phosphoramidic Dichloride Adduct0.00 (Baseline)Incomplete quenchExtended stirring in pH 8 buffer
Over-chlorinated Dimer0.85High reaction temperatureRecrystallization (EtOAc/Heptane)

Table 2: Solubility Profile for Crystallization Optimization

Solvent SystemSolubility at 20°CSolubility at 60°CSuitability for Crystallization
Ethyl AcetateModerateHighExcellent (Primary Solvent)
Heptane / HexaneVery LowLowExcellent (Anti-Solvent)
MethanolHighVery HighPoor (Too soluble, yield loss)
Water (pH 7)InsolubleInsolublePoor (Oils out)
Part 5: Mandatory Visualization

Pathway SM 2-Amino-6-cyclopentyl- pyrimidin-4-ol (Starting Material) POCl3 POCl3 Chlorination (Reflux) SM->POCl3 Target 4-Chloro-6-cyclopentyl- pyrimidin-2-amine (Target) POCl3->Target Optimal Quench (Ice, pH 7-8) Imp1 Hydrolysis Byproduct (Reversion to SM) POCl3->Imp1 Exothermic Quench (High T, Acidic) Imp2 Phosphoramidic Dichloride Adduct POCl3->Imp2 Incomplete Hydrolysis

Reaction pathway showing target synthesis and common impurity formation during chlorination.

LogicTree Start Crude Mixture Check Is SM (Pyrimidinol) > 10% by LCMS? Start->Check YesSM Alkaline Wash (1M NaOH) Check->YesSM Yes NoSM Direct Crystallization (EtOAc/Heptane) Check->NoSM No CheckPurity Purity > 98%? YesSM->CheckPurity NoSM->CheckPurity Chroma Silica Gel + 2% TEA CheckPurity->Chroma No Pure Pure Compound CheckPurity->Pure Yes Chroma->Pure

Decision tree for selecting the optimal purification strategy based on crude purity.

References
  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor Source: Drug Design, Development and Therapy (Dove Press) URL:[Link]

  • 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) Chemical Properties and Uses Source: Molaid / Key Organics URL:[Link]

Sources

Technical Support Center: Suzuki Coupling with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Heteroaryl Cross-Coupling Audience: Medicinal Chemists, Process Chemists Last Updated: October 2023

The "Pyrimidine Paradox": Executive Summary

Pyrimidines are ubiquitous in drug discovery (e.g., Rosuvastatin, Imatinib) but notorious in synthesis. The "Pyrimidine Paradox" refers to the dichotomy where the substrate is electronically activated for oxidative addition (due to electron deficiency) yet frequently fails in catalysis.

The Core Failures:

  • Catalyst Poisoning: The basic nitrogen lone pairs (

    
    -donors) bind tightly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Protodeboronation: Pyrimidinyl boronic acids (especially at the 2-position) are exceptionally prone to hydrolytic C-B bond cleavage, often decomposing faster than the cross-coupling rate.[1]

  • Nucleophilic Attack: The electron-deficient ring is susceptible to direct attack by strong bases (

    
    , 
    
    
    
    ), leading to hydrolysis or etherification byproducts.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately, and I see <5% conversion. What is happening?

Diagnosis: Catalyst Deactivation (Poisoning). The pyrimidine nitrogen atoms are coordinating to the Pd(II) center, forming a stable, unreactive "Pd-sink" complex. This prevents the reduction to Pd(0) or blocks the coordination of the oxidative addition partner.

The Fix:

  • Switch to Bulky, Electron-Rich Ligands: Use Buchwald ligands like XPhos or SPhos . The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the pyrimidine nitrogen while allowing the oxidative addition of the C-X bond [1, 2].

  • Use NHC Precatalysts: Switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines and is sterically demanding enough to prevent poisoning. The pyridine "throw-away" ligand on the precatalyst ensures rapid initiation [4, 6].

Q2: My pyrimidinyl boronic acid is consumed rapidly, but the major product is just the pyrimidine (H-substituted).

Diagnosis: Protodeboronation.[2][3][4][5] This is the most common failure mode for 2-pyrimidinyl boronic acids. The basic nitrogen facilitates the formation of a zwitterionic boronate species that undergoes rapid hydrolysis, replacing the


 group with a proton.[4]

The Fix:

  • Adopt the "Slow Release" Strategy: Use MIDA boronates (N-methyliminodiacetic acid).[3][6] These are stable to anhydrous conditions. Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[3] This keeps the standing concentration of the unstable free acid low, favoring cross-coupling over decomposition [3, 5].

  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to weak, bulky bases like
    
    
    or
    
    
    . Avoid hydroxide bases entirely.
  • Anhydrous Conditions: If using pinacol esters, try anhydrous conditions (Dioxane/DMF) with

    
     as the activator, though this is often slower.
    
Q3: I have a 2,4-dichloropyrimidine. Which position will react first?

Diagnosis: Regioselectivity Control. The Rule: Reactivity generally follows the order C4 > C2 >> C5 .

  • C4 (and C6): Most electron-deficient (para-like to Nitrogen). Reacts fastest.

  • C2: Flanked by two nitrogens (ortho-like), but steric hindrance and lone-pair repulsion often make it slightly slower than C4.

  • C5: Least reactive (meta-like). Requires highly active catalysts (e.g., Pd-PEPPSI, XPhos) and elevated temperatures.

Visualizing the Failure Modes

The following diagram illustrates the "Pyrimidine Trap" and how specific ligands bypass it.

PyrimidineCoupling Start Pd(0) Active Species Poison Inactive (N-Pd) Complex Start->Poison Standard Ligands (PPh3) N-coordination dominates OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Bulky Ligands (XPhos) Sterics block N-binding Substrate Pyrimidine-X Substrate->Poison Substrate->OxAdd Note Key Insight: Bulky ligands favor the green path by destabilizing the red path. Poison->Note Product Coupled Product OxAdd->Product + Boronic Acid + Base

Figure 1: The bifurcation of the catalytic cycle. Standard ligands allow the pyrimidine nitrogen to trap the catalyst (Red Path), while bulky ligands force the cycle toward productive oxidative addition (Green Path).

Optimization Data: Ligand & Base Selection[7]

The table below summarizes catalyst performance for difficult heteroaryl couplings based on literature meta-analysis [1, 2, 6].

VariableRecommendationMechanism of ActionBest For...
Ligand XPhos Bulky biaryl; boosts reductive elimination; blocks N-coordination.General purpose; 2-Cl and 4-Cl pyrimidines.
Ligand SPhos High electron density; very stable.Electron-rich partners; high turnover numbers.
Catalyst Pd-PEPPSI-IPr NHC ligand; extremely strong

-donor; air stable.
"The sledgehammer." Sterically hindered or very unreactive (C5) substrates.
Base

Weak base; buffers pH; minimizes hydrolysis.Unstable boronic acids (2-pyrimidyl).[3]
Base

"Cesium Effect" (solubility in organics).Anhydrous couplings; sensitive functional groups.[7]
Solvent Dioxane/H2O (4:1) Universal solvent mixture.Standard screening.
Solvent n-BuOH Protic solvent; facilitates transmetallation.High-temperature couplings with XPhos.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (XPhos/Pd2(dba)3)

Recommended for initial screening of 4-chloropyrimidines and stable boronates.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Chloropyrimidine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • 
       (2.0 - 3.0 equiv)
      
    • Pd2(dba)3 (1-2 mol%)

    • XPhos (2-4 mol%) (Maintain 1:2 Pd:Ligand ratio)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal and heat to 80-100°C for 2-12 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: The "Difficult Substrate" Method (Pd-PEPPSI-IPr)

Recommended for 2-chloropyrimidines or when Protocol A fails.

  • Preparation: Charge vial with:

    • Halopyrimidine (1.0 equiv)

    • Organoboron species (1.5 equiv)

    • 
       (2.0 equiv) or 
      
      
      
      (2.0 equiv)
    • Pd-PEPPSI-IPr (1-2 mol%) (Commercial catalyst, air stable)

  • Solvent: Add degassed Dioxane or Toluene/MeOH (1:1) .

  • Reaction: Heat to 60-80°C.

    • Note: PEPPSI catalysts often initiate faster in the presence of alcoholic solvents due to facile activation of the precatalyst.

  • Monitoring: If conversion stalls, add a second portion of boronic acid (0.5 equiv) to account for protodeboronation.

Protocol C: The MIDA Boronate "Slow Release"

Recommended for unstable 2-pyrimidyl boronates.

MIDA_Release cluster_0 Kinetic Control MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Hydrolysis (Slow Step) MIDA->Hydrolysis Aqueous Base (K3PO4) FreeAcid Free Boronic Acid (Transient/Unstable) Hydrolysis->FreeAcid Coupling Cross-Coupling (Fast Step) FreeAcid->Coupling Pd Catalyst Ar-Cl Decomp Protodeboronation (Side Reaction) FreeAcid->Decomp Accumulation

Figure 2: The Kinetic Control strategy. By keeping the hydrolysis rate (yellow) slower than the coupling rate (green), the concentration of free acid (red) is minimized, preventing decomposition (grey).

  • Reagents: Use 2-Pyrimidyl MIDA boronate .

  • Conditions: Pd(OAc)2 / SPhos (or XPhos) in THF/Water (10:1) .

  • Base:

    
     (3.0 equiv).
    
  • Temp: 60°C. The water/base combination slowly hydrolyzes the MIDA protecting group, releasing the active species at a rate that matches the catalytic cycle [3, 5].

References

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working on the synthesis and purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) . This compound is a critical pyrimidine intermediate, frequently utilized in the development of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as Ribociclib [1].

The standard synthetic route typically involves the chlorination of the tautomeric precursor, 2-amino-6-cyclopentylpyrimidin-4-ol (or its 4-one tautomer), using phosphorus oxychloride (POCl₃) [2]. While this reaction is highly effective, it is notorious for generating specific, stubborn impurities that can stall downstream cross-coupling reactions.

This guide provides a deep dive into identifying these impurities, understanding their mechanistic origins, and executing self-validating protocols to remove them.

Common Impurities Profile

Before initiating purification, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative mass shifts observed via LC-MS and the structural characteristics of the most common impurities encountered during this synthesis.

ImpurityMass Shift (LC-MS)Origin / CausalityStructural Characteristic
2-Amino-6-cyclopentylpyrimidin-4-ol -18 DaIncomplete chlorination or premature aqueous over-hydrolysis during the POCl₃ quench phase.Unreacted starting material (amphoteric pyrimidin-4-one tautomer).
N-(4-Chloro-6-cyclopentylpyrimidin-2-yl)-N,N-dimethylformamidine +55 DaSide reaction with the Vilsmeier-Haack reagent (formed when DMF is used as a catalyst with POCl₃).Dimethylformamidine adduct covalently bound to the 2-amino group.
2-Amino-4-cyclopentylpyrimidine -34 DaDes-chlorination (over-reduction) or impurities in the chlorinating agent.Loss of the chlorine atom at position 4.
Polymeric Tars Broad baseline / High MWThermal degradation of the pyrimidine ring during high-temperature POCl₃ reflux.Dark, insoluble organic complexes.

Diagnostic & Purification Workflow

Use the following decision tree to match your analytical LC-MS results with the appropriate purification action.

ImpurityResolution Start Crude 4-Chloro-6-cyclopentylpyrimidin-2-amine LC-MS Analysis Cond1 Mass = Target + 55 Da? (Formamidine Adduct) Start->Cond1 Cond2 Mass = Target - 18 Da? (Unreacted Pyrimidin-4-ol) Cond1->Cond2 No Act1 Aqueous Acid/Base Hydrolysis (Cleaves DMF adduct) Cond1->Act1 Yes Cond3 Dark/Tarry Baseline (Polymerization) Cond2->Cond3 No Act2 Selective Alkaline Extraction (Removes amphoteric starting material) Cond2->Act2 Yes Act3 Activated Carbon Filtration & Recrystallization Cond3->Act3 Yes Valid HPLC Purity > 99% Proceed to Cross-Coupling Act1->Valid Act2->Valid Act3->Valid

Caption: Diagnostic workflow for identifying and resolving 4-Chloro-6-cyclopentylpyrimidin-2-amine impurities.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at M+55 Da. What is this, and why did it form? A: This is the N,N-dimethylformamidine adduct. When N,N-dimethylformamide (DMF) is added as a catalyst to POCl₃, it generates the highly electrophilic Vilsmeier-Haack reagent (chloromethylene)dimethylammonium chloride [2]. While this reagent accelerates the conversion of the 4-OH group to 4-Cl, it also readily reacts with the primary 2-amino group of your pyrimidine. Solution: The formamidine group is a transient protecting group. It can be cleaved back to the primary amine by subjecting the crude mixture to controlled aqueous hydrolysis (See Protocol A ).

Q2: I have significant amounts of the starting material (2-amino-6-cyclopentylpyrimidin-4-ol) remaining. How do I separate it from the product without using column chromatography? A: You can exploit the distinct pKa differences between the starting material and the product. The starting material is amphoteric; it contains a basic 2-amino group and an acidic 4-ol (or 4-one) proton. Your target product, 4-chloro-6-cyclopentylpyrimidin-2-amine, lacks this acidic proton and is only weakly basic. Solution: Perform an acid-base extraction. By washing your organic layer with a strong aqueous base (e.g., 1M NaOH), the unreacted starting material is deprotonated, forms a water-soluble sodium salt, and partitions into the aqueous layer, leaving the pure 4-chloro product in the organic phase [3].

Q3: The crude product is a dark, sticky tar. How can I improve the color and purity? A: Pyrimidine rings are susceptible to thermal degradation and polymerization when heated in neat POCl₃ at elevated temperatures (>90 °C) for extended periods [1]. Solution: To remove these polymeric tars, dissolve the crude product in a polar aprotic solvent (like ethyl acetate), treat it with activated carbon (charcoal), and filter it through a pad of Celite. Follow this with recrystallization (See Protocol B ). In future batches, consider lowering the reaction temperature or using a solvent (e.g., toluene or acetonitrile) to mitigate localized overheating.

Standard Purification Protocols

Protocol A: Hydrolysis and Acid-Base Extraction

This protocol is designed to simultaneously cleave the Vilsmeier-Haack formamidine adduct and remove unreacted starting material. It incorporates self-validating checkpoints to ensure process integrity.

  • Quench: Carefully and slowly pour the concentrated POCl₃ reaction mixture onto crushed ice (~10 g ice per 1 g of crude) with vigorous stirring to prevent exothermic degradation [3].

  • Hydrolysis (Validation Step 1): Adjust the aqueous mixture to pH 1–2 using 10% HCl. Stir the mixture at 40 °C for 2 to 4 hours.

    • Self-Validation: Sample the mixture, neutralize a small aliquot, and analyze via LC-MS. Do not proceed until the M+55 Da peak has completely disappeared, confirming the formamidine adduct is fully cleaved.

  • Neutralization & Extraction: Cool the mixture to room temperature. Carefully adjust the pH to 8–9 using saturated aqueous Na₂CO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per gram of theoretical yield).

  • Alkaline Wash (Validation Step 2): To remove the unreacted 2-amino-6-cyclopentylpyrimidin-4-ol, wash the combined organic layers with 1M NaOH (2 x 30 mL).

    • Self-Validation: Spot the aqueous NaOH wash on a TLC plate (Silica gel, UV 254 nm). If UV-active material is present in the wash, perform a third NaOH wash. Stop washing only when the aqueous layer shows no UV-active spots.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Decolorization and Recrystallization

Use this protocol to remove dark polymeric tars and achieve >99% HPLC purity.

  • Charcoal Treatment: Dissolve the crude solid from Protocol A in a minimal amount of hot Ethyl Acetate (approx. 60 °C). Add 10% w/w activated carbon (charcoal) to the flask.

  • Filtration: Stir the suspension at reflux for 30 minutes. Filter the hot mixture through a tightly packed pad of Celite to remove the carbon and adsorbed polymeric tars. Rinse the Celite pad with a small amount of hot Ethyl Acetate.

  • Crystallization: Transfer the pale yellow/colorless filtrate to a clean flask. While maintaining gentle heating, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 2 hours to maximize crystal yield.

  • Drying: Filter the resulting white-to-off-white crystals under vacuum, wash with cold heptane, and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Source: Molecules (via PubMed Central)
  • Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Source: BenchChem URL
  • Preventing byproduct formation in pyrimidine chlorination reactions Source: BenchChem URL

Stability issues of 4-Chloro-6-cyclopentylpyrimidin-2-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3).[1][2] It is designed to assist researchers in troubleshooting stability, solubility, and handling issues during drug development workflows.[3]

Topic: Stability & Handling in Solution

Document ID: TSC-PYR-046 | Version: 2.1 | Status: Active[1]

Compound Profile & Critical Reactivity

Compound: 4-Chloro-6-cyclopentylpyrimidin-2-amine CAS: 199863-89-3 Role: Key intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs).[1]

The Stability Paradox: This compound is valuable precisely because it is reactive.[3] The chlorine atom at the C4 position is an "activated" leaving group, designed to be displaced by nucleophiles during synthesis.[3] However, this same feature makes it inherently unstable in solution, leading to two primary degradation pathways:[3]

  • Hydrolysis: Displacement of Chloride by Water (forming the inactive 4-hydroxy derivative).[1][3][4]

  • Dimerization: Self-reaction where the 2-amino group of one molecule attacks the 4-chloro position of another.[1]

Troubleshooting Guide (FAQ Format)

Category A: Degradation & Purity Issues[1][3][4]

Q1: I see a new impurity peak at [M-18] in my LC-MS after 24 hours in aqueous buffer. What is it? Diagnosis: This is the classic signature of hydrolysis .[3] Mechanism: Water acts as a nucleophile, displacing the chlorine atom (


 mechanism).[3]
  • Mass Math: Parent (Cl)

    
     Product (OH).[1][3]
    
    • Loss of Cl (-35.5 Da) + Gain of OH (+17.0 Da)

      
       Net change -18.5 Da .[1]
      Solution: 
      
  • Immediate Action: Measure the pH. Hydrolysis is accelerated in acidic (pH < 4) and basic (pH > 9) conditions.[3]

  • Prevention: Avoid storing the compound in aqueous buffers for >4 hours. If aqueous dilution is necessary for biological assays, prepare immediately before use.[3]

Q2: My DMSO stock solution shows a high molecular weight impurity (~358 Da) after a month at room temperature. Diagnosis: You are observing dimerization . Mechanism: The compound contains both a nucleophile (2-amino group) and an electrophile (4-chloro group).[1] In concentrated solutions, one molecule attacks another.[3]

  • Mass Math:

    
    .[1][3]
    Solution: 
    
  • Storage: Store stocks at -20°C or lower. Lower temperatures kinetically inhibit this bimolecular reaction.[3]

  • Concentration: Avoid excessively high concentration stocks (>100 mM) if storing for long periods.

Category B: Solubility & Precipitation[1][3][5]

Q3: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Diagnosis: "Crash-out" due to the Lipophilic Cyclopentyl Group . Explanation: While the amino-pyrimidine core is somewhat polar, the cyclopentyl ring is highly lipophilic (greasy).[3] In pure aqueous buffers, the water network forces the hydrophobic molecules to aggregate.[3] Solution:

  • Co-solvent Strategy: Ensure a final organic co-solvent concentration (DMSO or Ethanol) of at least 1-5% in your assay, if tolerated.[1][3]

  • Protocol Adjustment: Do not add neat DMSO stock directly to a large volume of buffer. Instead, perform an intermediate dilution (e.g., 10x in buffer/solvent mix) before the final spike to prevent local high-concentration precipitation.[3]

Visualizing the Instability Pathways[3]

The following diagram details the chemical fate of the molecule in solution.

DegradationPathways cluster_0 Aqueous Solution Parent 4-Chloro-6-cyclopentyl pyrimidin-2-amine (Active Reagent) Hydrolysis Hydrolysis Product (4-Hydroxy derivative) [M-18 Da] Parent->Hydrolysis + H2O / -HCl (Fast in Acid/Base) Dimer Dimer Impurity (Self-Reaction) [High MW] Parent->Dimer + Self / -HCl (Conc. >50mM)

Caption: Chemical degradation pathways. The primary risk in aqueous media is hydrolysis (Red), while concentrated organic stocks risk dimerization (Yellow).[3]

Validated Experimental Protocols

Protocol 1: Stability Assessment (HPLC)

Use this protocol to validate if your solvent system is compatible.[1][3]

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Test Samples:

    • A (Control): Dilute to 100 µM in DMSO.

    • B (Test): Dilute to 100 µM in your target buffer (e.g., PBS + 5% DMSO).

  • Incubation: Incubate Sample B at 37°C (or assay temp).

  • Sampling: Inject Sample A (t=0) and Sample B at t=0, 1h, 4h, 24h.

  • Analysis (Generic C18 Conditions):

    • Column: C18, 3.5 µm, 4.6 x 100 mm.[3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][3]

    • Gradient: 5% B to 95% B over 10 min.

  • Pass Criteria: Area of parent peak in Sample B should be >95% of Sample A. If <90%, the data generated in this buffer is unreliable.[3]

Protocol 2: Correct Solubilization

To prevent "crash-out" during biological assays.

  • Weighing: Weigh solid quickly (hygroscopic).

  • Primary Stock: Dissolve in Anhydrous DMSO to 10-50 mM. Vortex until clear.

    • Critical: Use a fresh bottle of DMSO. Old DMSO absorbs water from air, triggering hydrolysis in the stock vial.[3]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

  • Assay Dilution:

    • Step 1: Dilute stock 1:10 into DMSO (Intermediate).[1][3]

    • Step 2: Add Intermediate to buffer while vortexing the buffer .[3]

    • Why: Adding buffer to DMSO generates heat and precipitation.[3] Adding DMSO to moving buffer ensures rapid dispersion.[3]

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

TroubleshootingTree Start Start: Experimental Issue IssueType What is the symptom? Start->IssueType Precip Visible Precipitate / Low Assay Signal IssueType->Precip Purity Extra Peaks in LCMS IssueType->Purity SolvCheck Check Solubility Limit: Is DMSO < 1%? Precip->SolvCheck MassCheck Check Mass Shift Purity->MassCheck Action1 Increase DMSO % or use Cyclodextrin SolvCheck->Action1 Action2 Mass = M-18? (Hydrolysis) MassCheck->Action2 Action3 Mass = 2M-36? (Dimer) MassCheck->Action3 FixHydrolysis Fix: Prepare Fresh, Check pH neutrality Action2->FixHydrolysis FixDimer Fix: Store at -20C, Dilute Stock Action3->FixDimer

Caption: Decision matrix for diagnosing stability issues based on observable symptoms.

References

  • BenchChem. (2025).[3][5][6] Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine. Retrieved from [3]

  • BLD Pharm. (n.d.).[1][3] Product Safety & Handling: 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1][2][7][8][9] Retrieved from [1][3]

  • Shepherd, R. G., & Shepherd, J. L. (1958).[3] Studies in the Pyrimidine Series.[3][10] Kinetics of the Reaction of Chloropyrimidines with Amines. Journal of the American Chemical Society.[3] (Foundational mechanistic reference for chloropyrimidine reactivity).

  • ChemScene. (2024). Safety Data Sheet: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [3]

  • National Toxicology Program. (n.d.).[3] Chemical Reactivity Worksheet: Halogenated Pyrimidines. (General class reactivity data).

Sources

Technical Support Center: 4-Chloro-6-cyclopentylpyrimidin-2-amine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dimerization & Side Reactions in Cross-Coupling Workflows

Diagnostic Hub: Is Dimerization Your Problem?

Before altering your protocol, confirm that "dimerization" is the root cause of your yield loss. In the chemistry of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 773047-98-6) , "dimer" typically refers to one of two distinct impurities formed during Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).
Symptom Checker
ObservationLikely IssueDiagnostic Signature (LC-MS)
Gummy/Insoluble Precipitate Type A Dimer (Self-Condensation): The 2-amino group of one molecule attacks the 4-chloro position of another.Mass:

m/z: ~357-359 Da (Positive mode). Note: Often insoluble in MeOH/ACN.
Low Yield + Non-Polar Impurity Type B Dimer (Homocoupling): Palladium-catalyzed coupling of two aryl chlorides (Ar-Ar).Mass:

m/z: ~322-324 Da. Note: Elutes later than product on Reverse Phase.
Black Reaction Mixture Catalyst Decomposition: Palladium black formation, often preceding homocoupling due to stalled catalytic cycle.N/A: Visual cue only.

The "Why": Mechanistic Root Cause Analysis

Understanding the mechanism is the only way to implement a robust fix. The 2-amino-4-chloropyrimidine scaffold is chemically "schizophrenic"—it contains both a nucleophile (the amine) and an electrophile (the chloride) on the same ring.

The Competing Pathways
  • Desired Pathway (Cross-Coupling): The Pd-catalyst inserts into the C-Cl bond (Oxidative Addition), transmetalates with your boronic acid, and releases the product.[1]

  • Failure Mode 1 (Self-Condensation

    
    ):  Under basic conditions (required for Suzuki), the 2-amine becomes more nucleophilic. If the Pd cycle is slow (e.g., steric bulk of the boronic acid), the amine attacks the C-Cl of a neighboring molecule.
    
  • Failure Mode 2 (Pd-Catalyzed Amination): The catalyst itself facilitates the coupling of the 2-amine with the 4-chloro position (Buchwald-Hartwig type side reaction).

Visualizing the Conflict

ReactionPathways cluster_conditions Critical Control Points SM Starting Material (4-Cl-6-cyclopentyl-2-amine) Desired Desired Product (Ribociclib Intermediate) SM->Desired Path 1: Fast Transmetalation (High Active Catalyst) DimerA Type A Dimer (Self-Condensation Ar-NH-Ar) SM->DimerA Path 2: Base-Mediated S_NAr (High Temp / Low Pd Activity) DimerB Type B Dimer (Homocoupling Ar-Ar) SM->DimerB Path 3: Slow Cycle (Lack of Boronic Acid) Note1 Protection of 2-NH2 blocks Path 2 & 3 Note1->SM

Caption: Competitive reaction pathways for 4-Chloro-6-cyclopentylpyrimidin-2-amine. Path 1 is desired; Paths 2 and 3 represent dimerization failure modes.

Troubleshooting & Protocols

Scenario A: You cannot change the synthesis route (No Protecting Groups)

Constraint: You must run the reaction with the free amine.

The Fix: Kinetic control via Catalyst & Base selection. You must make the Cross-Coupling (Path 1) significantly faster than the Dimerization (Path 2).

Protocol Adjustment:

  • Switch Ligand: Move to bulky, electron-rich phosphines like XPhos or SPhos . These ligands accelerate the oxidative addition and transmetalation steps, outcompeting the background

    
     reaction [1].
    
  • Base Selection: Switch from strong inorganic bases (like

    
     or 
    
    
    
    ) to milder bases like
    
    
    or
    
    
    if possible. Stronger bases deprotonate the 2-amine, making it a better nucleophile for dimerization.
  • Order of Addition (Critical): Do not mix the chloropyrimidine and base without the boronic acid present.

    • Correct: Dissolve Chloropyrimidine + Boronic Acid + Catalyst. Add degassed Base solution last.

    • Why: This ensures that as soon as the Pd inserts into the C-Cl bond, a boronic acid molecule is ready to transmetalate, preventing the Pd-species from sitting idle and reacting with the amine.

Scenario B: You are designing a robust process (Scale-up)

Constraint: Purity is paramount; extra steps are acceptable.

The Fix: The "Boc" Strategy (Standard for Ribociclib Synthesis). The most effective way to eliminate Type A dimerization is to remove the nucleophilicity of the amine entirely by installing a tert-butoxycarbonyl (Boc) group.

Step-by-Step Protocol:

  • Protection:

    • React 4-Chloro-6-cyclopentylpyrimidin-2-amine with

      
       (1.1 eq) and DMAP (cat.) in THF/DCM.
      
    • Result:tert-butyl (4-chloro-6-cyclopentylpyrimidin-2-yl)carbamate .

    • Benefit: The carbamate is non-nucleophilic. Path 2 (S_NAr) is chemically impossible under standard conditions.

  • Coupling (Suzuki):

    • Reagents: Boc-protected Intermediate (1.0 eq), Boronic Ester (1.2 eq),

      
       (0.05 eq), 
      
      
      
      (2M aq, 3.0 eq).
    • Solvent: 1,4-Dioxane (degassed).

    • Temp: 80–90°C.

    • Observation: The reaction will be cleaner, with the primary impurity being unreacted starting material rather than intractable dimers.

  • Deprotection:

    • Standard TFA/DCM or HCl/Dioxane treatment removes the Boc group quantitatively after the coupling is complete.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately upon heating? A: This indicates "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle. This often happens if the reaction mixture is not properly degassed (oxygen kills the active Pd(0) species) or if there is a lack of stabilizing ligands.

  • Fix: Sparge solvents with Argon for 20 mins. Use a pre-complexed catalyst like

    
      rather than mixing Pd(OAc)2 + Ligand in situ.
    

Q: Can I use microwave heating to avoid dimers? A: Use Caution. While microwaves accelerate the desired reaction, they also accelerate the


 self-condensation (Type A Dimer). If you use microwave heating, you must use a high-activity catalyst (like XPhos-Pd-G2) to ensure the cross-coupling finishes in minutes, before the thermal background reaction (dimerization) takes over.

Q: I see a peak at [M+H] = 323. Is this a dimer? A: Likely yes, but specifically the Homocoupling Dimer (Type B) . This corresponds to the Bis-pyrimidine structure (Ar-Ar) where two chloride units have been replaced by a bond between the rings.

  • Cause: This happens when the Boronic Acid is of poor quality (protodeboronated) or added too slowly. The Pd(II)-Ar species finds another Pd(II)-Ar species instead of a boron nucleophile.

  • Fix: Add a slight excess (1.3 eq) of Boronic acid and ensure it is fresh.

Decision Matrix for Process Optimization

Use this logic flow to select your experimental conditions.

DecisionTree Start Start: Optimization Strategy Q1 Can you add a protection step? Start->Q1 YesProtect Route A: Boc-Protection (Highest Purity) Q1->YesProtect Yes NoProtect Route B: Direct Coupling Q1->NoProtect No Simple Use Standard Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 YesProtect->Simple Standard Protocol Q2 Is the Boronic Acid Sterically Hindered? NoProtect->Q2 Q2->Simple No Hindered Use High-Activity Catalyst: XPhos Pd G2 or SPhos Base: K3PO4 Q2->Hindered Yes

Caption: Decision matrix for selecting the optimal synthetic route based on project constraints.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimiz

    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][2][3][4]

    • URL:[Link]

  • Ribociclib Impurity Profiling

    • Source: Daicel Pharma Standards.[5] "Ribociclib Impurities and Synthesis."

  • Synthesis of CDK4/6 Inhibitors (P

    • Source: Longdom Publishing. "Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs."
    • URL:[Link][6]

  • Self-Condens

    • Source: BenchChem Technical Support.[6] "Optimization of 4-Chloropyrimidine Substitution Reactions."

Sources

Validation & Comparative

High-Resolution Purity Analysis and Validation of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a critical pyrimidine building block utilized extensively in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors and histamine H4 receptor antagonists[1][2]. Because this intermediate undergoes downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), trace impurities—such as des-chloro analogs, regioisomers, or residual heavy metals—can poison catalysts or propagate into the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive, objective comparison of three orthogonal analytical modalities: HPLC-UV/DAD , High-Resolution LC-MS (ESI-TOF) , and Quantitative 1H NMR (qNMR) . By synthesizing these techniques into a self-validating workflow, laboratories can achieve absolute purity verification in compliance with the latest ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, relying on a single analytical technique is insufficient. A self-validating system requires orthogonal methods that compensate for each other's blind spots.

Table 1: Objective Comparison of Purity Validation Modalities
Analytical ModalityPrimary MechanismKey Advantage for CAS 199863-89-3LimitationsCost / Speed
HPLC-UV/DAD Chromatographic separation based on polarity and

interactions.
Excellent precision for routine batch release; resolves structural regioisomers.Yields relative purity (Area %); requires identical reference standards.Low / Fast (15 min/run)
LC-MS (ESI-TOF) Mass-to-charge (

) profiling and isotopic distribution.
Unmatched specificity; identifies trace des-chloro impurities via

Cl/

Cl isotope ratios.
Poor quantitation accuracy due to differential ionization efficiencies.High / Moderate
qNMR (

H)
Nuclear magnetic resonance integration (direct proportionality).Yields absolute mass fraction without needing a reference standard of the analyte[5][6].Lower sensitivity for trace impurities (<0.1%); requires high sample concentration.Moderate / Fast

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed not just to instruct, but to explain the causality behind the experimental parameters.

Protocol A: Orthogonal HPLC-UV/DAD (Regioisomer Resolution)

Standard C18 columns often fail to separate closely related pyrimidine regioisomers due to similar hydrophobicities. We utilize a Phenyl-Hexyl stationary phase to exploit


 interactions with the pyrimidine ring.
  • Column Selection: Waters XBridge Phenyl-Hexyl (

    
     mm, 3.5 µm).
    
  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA suppresses the ionization of the C2-amine, preventing peak tailing and ensuring sharp Gaussian peaks.

    • Phase B: Acetonitrile (MeCN).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm. Extract chromatogram at 254 nm (optimal absorbance for the conjugated pyrimidine system).

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in 50:50 Water:MeCN.

Protocol B: High-Resolution LC-MS (Impurity Profiling)

This protocol is critical for identifying the most common synthetic impurity: the des-chloro byproduct, which cannot undergo downstream cross-coupling.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+). Causality: The primary amine readily accepts a proton to form

    
    .
    
  • Mass Identification:

    • Target the monoisotopic mass of C

      
      H
      
      
      
      ClN
      
      
      (
      
      
      ). The expected
      
      
      peak is
      
      
      .
    • Isotopic Validation: Confirm the presence of the

      
      Cl isotope peak at 
      
      
      
      . Causality: Chlorine naturally occurs in a ~3:1 ratio (
      
      
      Cl:
      
      
      Cl). A peak at 200.08 with ~32% relative abundance confirms the chlorine atom is intact.
Protocol C: Quantitative H NMR (Absolute Quantitation)

qNMR acts as the ultimate arbiter of purity, providing an absolute mass fraction without relying on a potentially impure commercial reference standard[6][7].

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT® grade,

    
    ). Causality: Maleic acid produces a sharp, distinct singlet at 
    
    
    
    ppm (2H), which perfectly avoids overlapping with the pyrimidine C5-proton (singlet at
    
    
    ppm) or the broad cyclopentyl multiplets (1.5–2.0 ppm).
  • Sample Prep: Accurately weigh

    
     mg of 4-Chloro-6-cyclopentylpyrimidin-2-amine and 
    
    
    
    mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL of DMSO-
    
    
    .
  • Acquisition: 400 MHz NMR,

    
     pulse angle, relaxation delay (
    
    
    
    ) of 30 seconds. Causality: A long
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of all protons, preventing integration errors.
  • Calculation:

    
    
    (Where 
    
    
    
    = integral,
    
    
    = number of protons,
    
    
    = molar mass,
    
    
    = mass,
    
    
    = purity).

Validation Data & Performance Metrics

In accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[3][4], the HPLC-UV method was validated across multiple parameters to ensure it is fit for the intended purpose of batch release.

Table 2: ICH Q2(R2) Method Validation Results for HPLC-UV
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (CAS 199863-89-3)Status
Linearity (Range)

(over 50–150% of nominal)

(Range: 0.1 to 1.5 mg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0%99.6%

0.4% (Spiked at 3 concentration levels)
Pass
Precision (Repeatability) RSD

1.0% (n=6 injections)
RSD = 0.35%Pass
Specificity Baseline resolution (

) of impurities

(Resolution from des-chloro impurity)
Pass
LOD / LOQ Signal-to-Noise (S/N)

3 (LOD) and

10 (LOQ)
LOD: 0.002 mg/mL / LOQ: 0.006 mg/mLPass

Analytical Workflow Diagram

The following diagram illustrates the integrated, self-validating workflow used to synthesize data from all three modalities before authorizing a batch release.

PurityWorkflow Sample 4-Chloro-6-cyclopentylpyrimidin-2-amine Batch Sample Prep Sample Preparation (Volumetric Dilution / DMSO-d6) Sample->Prep HPLC HPLC-UV/DAD (Regioisomer Resolution) Prep->HPLC LCMS LC-MS (ESI-TOF) (Mass Profiling & Isotope ID) Prep->LCMS qNMR qNMR (1H) (Absolute Quantitation) Prep->qNMR DataSynthesis Data Synthesis & Impurity Characterization HPLC->DataSynthesis Area % LCMS->DataSynthesis m/z ID qNMR->DataSynthesis Mass Fraction Validation Validation Criteria Met? (>99.0% Purity, <0.1% Unknowns) DataSynthesis->Validation Release Batch Release (API Synthesis Ready) Validation->Release Yes Reject Batch Rejection / Repurification Validation->Reject No

Caption: Orthogonal analytical workflow for the absolute purity validation and batch release of CAS 199863-89-3.

References

  • Molaid Chemical Database. "4-chloro-6-cyclopentylpyrimidin-2-amine | 199863-89-3." Molaid. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. Available at:[Link]

Sources

Comparative Analysis of Pyrimidine Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Scaffold Comparisons, and Experimental Validation

Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore

In the landscape of targeted oncology and signal transduction therapy, the pyrimidine scaffold has established itself as a cornerstone of medicinal chemistry[1]. Because the native ligand for all kinases is Adenosine Triphosphate (ATP), competitive inhibitors must effectively mimic the adenine core to anchor into the highly conserved hinge region of the kinase domain[1].

Pyrimidine and its fused bicyclic derivatives (e.g., pyrrolo-pyrimidines, pyrido-pyrimidines, and pyrazolo-pyrimidines) serve as ideal adenine bioisosteres. Strategic modifications, particularly the 2,4-disubstitution pattern, allow these molecules to form critical bidentate hydrogen bonds with the backbone amides of the hinge region, while functional groups extending into the solvent-exposed or hydrophobic back pockets dictate kinome selectivity[1][2]. This guide provides an objective, data-driven comparison of various pyrimidine derivatives, evaluating their performance against critical oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[3].

Structural Comparison of Pyrimidine-Based Inhibitor Classes

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents, as well as the specific fused ring system employed[1].

Simple Amino-Pyrimidines (e.g., Osimertinib)

Monocyclic pyrimidines often utilize an anilino group at the C2 or C4 position to engage the ATP-binding pocket[1]. Third-generation EGFR inhibitors like Osimertinib utilize this core, incorporating an acrylamide warhead to form a covalent bond with the Cys797 residue in the EGFR active site. While highly effective against the T790M resistance mutation, the emergence of the C797S point mutation abolishes this covalent interaction, necessitating new scaffolds[4].

Pyrrolo[2,3-d]pyrimidines (4th-Generation EGFR Inhibitors)

The pyrrolo[2,3-d]pyrimidine core is a rigidified, deazapurine framework that bears a conspicuous resemblance to adenine[5]. Recent comparative docking and SAR studies have identified this scaffold as a breakthrough for 4th-generation EGFR inhibitors[6]. By optimizing the hydrophobic interactions and avoiding reliance on the Cys797 residue, novel pyrrolo[2,3-d]pyrimidine derivatives (such as Compound 31r) achieve sub-nanomolar potency against the elusive EGFR triple mutation (L858R/T790M/C797S) while sparing wild-type EGFR[6].

Pyrido[2,3-d]pyrimidines (CDK4/6 Inhibitors)

This scaffold is structurally analogous to the 2,3'-bipyridine core and has been extensively optimized for cell cycle regulation[7]. FDA-approved drugs like Palbociclib and Ribociclib utilize the pyrido-pyrimidine core to achieve exquisite selectivity for CDK4 and CDK6 over other CDK family members. The nitrogen in the pyridine ring alters the electron density of the core, optimizing the electrostatic interactions within the CDK ATP-binding cleft[3].

Pyrazolo[3,4-d]pyrimidines (Multi-Kinase & BTK Inhibitors)

Pyrazolo[3,4-d]pyrimidines have become a privileged scaffold for targeting Bruton's Tyrosine Kinase (BTK) and SRC family kinases. The unique geometry of the pyrazole fusion allows for distinct


-stacking interactions in the distal pockets of the kinase domain. For instance, optimized derivatives (e.g., Compound 11) have demonstrated single-digit nanomolar potency against BTK, rivaling approved covalent inhibitors while maintaining a superior physicochemical profile[2].

Quantitative Performance Data

The following table summarizes the in vitro biochemical inhibitory activity (


) of representative pyrimidine derivatives across different kinase targets. Lower 

values indicate higher thermodynamic binding affinity and potency.
Compound / DerivativeCore ScaffoldPrimary Target(s)Biochemical

(nM)
Key Feature / Clinical Context
Osimertinib Amino-pyrimidineEGFR (T790M)~12 - 15 nM3rd-Gen covalent inhibitor; susceptible to C797S[4].
Compound 31r Pyrrolo[2,3-d]pyrimidineEGFR (L858R/T790M/C797S)< 1.0 nM4th-Gen non-covalent inhibitor; overcomes triple mutation[6].
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR / Her279 nM / 40 nMMulti-targeted inhibitor; induces apoptosis via Caspase-3[8].
Palbociclib Pyrido[2,3-d]pyrimidineCDK4 / CDK6~11 - 15 nMHighly selective cell-cycle inhibitor for HR+ breast cancer[3].
Compound 11 Pyrazolo[3,4-d]pyrimidineBTK7.95 nMExploits distal

-stacking; superior physicochemical profile[2].

Mechanistic Visualization

The efficacy of pyrimidine derivatives relies on their ability to intercept oncogenic signaling cascades at the receptor level. The diagram below illustrates the competitive inhibition mechanism within the EGFR signaling pathway.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Dimerization & Activation ATP ATP Binding EGFR->ATP Requires Signaling Downstream Pathways (PI3K/AKT, RAS/MAPK) ATP->Signaling Phosphorylation Cascade Pyrimidine Pyrimidine-Based Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine) Pyrimidine->EGFR Hinge Region Binding Pyrimidine->ATP Competes / Blocks Arrest Apoptosis & Arrest Pyrimidine->Arrest Shifts Cell Fate Survival Tumor Proliferation Signaling->Survival Promotes

Mechanism of action for pyrimidine-based kinase inhibitors in EGFR signaling pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the evaluation of novel pyrimidine derivatives requires a self-validating system: biochemical assays to confirm direct target engagement, followed by cellular assays to confirm membrane permeability and functional efficacy[6][7].

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: This cell-free assay isolates the kinase-inhibitor interaction, directly measuring the thermodynamic binding affinity (


) without the confounding variables of cellular efflux pumps or metabolic degradation[7].
  • Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme/Substrate Mix: Dilute recombinant kinase (e.g., mutant EGFR) and a biotinylated peptide substrate into the buffer.

  • Compound Addition: Dispense serial dilutions of the pyrimidine derivative (from 10

    
    M to 0.1 nM) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature to allow pre-binding.
    
  • Reaction Initiation: Add ATP at a concentration equivalent to its established

    
     for the specific kinase. Incubate for 60 minutes.
    
  • Detection: Add a stop buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Target-Specific Cellular Viability Assay (Ba/F3 Engineered Models)

Causality: Ba/F3 is a murine interleukin-3 (IL-3) dependent pro-B cell line. By transfecting these cells with mutant human kinases (e.g., EGFR L858R/T790M/C797S) and withdrawing IL-3, the cells become entirely dependent on the oncogenic kinase for survival. This provides a clean, self-validating background to test the on-target cellular efficacy of the inhibitor[6].

  • Cell Seeding: Seed engineered Ba/F3 cells at

    
     cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS (without IL-3).
    
  • Treatment: Treat cells with varying concentrations of the pyrimidine derivative (0.1 nM to 10

    
    M) and incubate for 72 hours at 37°C in 5% 
    
    
    
    .
  • Viability Measurement: Add CellTiter-Glo® Reagent (Promega) to each well. The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active cells.

  • Validation: Compare the

    
     of the mutant Ba/F3 cells against wild-type Ba/F3 cells (grown with IL-3) to determine the therapeutic index and selectivity window of the inhibitor[6].
    

Conclusion

The comparative analysis of pyrimidine derivatives underscores their versatility as kinase inhibitors. While simple amino-pyrimidines have paved the way for early-generation targeted therapies, the evolution toward fused systems—such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines—has enabled medicinal chemists to overcome severe clinical resistance mechanisms (e.g., EGFR C797S) and achieve exquisite target selectivity (e.g., CDK4/6). Future development in this space will likely focus on leveraging these scaffolds for dual-inhibition strategies and optimizing their pharmacokinetic profiles for central nervous system (CNS) penetrance.

References

  • PubMed/NIH. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review". Available at:[Link]

  • MDPI. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers". Available at: [Link]

  • ResearchGate / Wiley. "Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review". Available at:[Link]

  • PMC / NIH. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". Available at:[Link]

  • ACS Publications. "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations". Available at: [Link]

  • Semantic Scholar / MDPI Cells. "Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors". Available at: [Link]

Sources

Comparative Guide: 4-Chloro-6-cyclopentylpyrimidin-2-amine vs. Other CDK4/6 Inhibitor Precursors

[1]

Executive Summary

The development of CDK4/6 inhibitors—Ribociclib (Kisqali) , Palbociclib (Ibrance) , and Abemaciclib (Verzenio) —relies heavily on the precise functionalization of pyrimidine cores. The specific topic of this guide, "4-Chloro-6-cyclopentylpyrimidin-2-amine," presents a critical nomenclature distinction that drug development professionals must navigate:

  • The Literal Isomer (C-Cyclopentyl): 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1][2] This molecule features a carbon-carbon bond between the pyrimidine ring and the cyclopentyl group.[1] It is primarily associated with Histamine H4 receptor antagonists, not CDK4/6 inhibitors.

  • The Functional Precursor (N-Cyclopentyl): 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8).[1][3][4][5][6] This is the actual key intermediate for Ribociclib .[1] It features a carbon-nitrogen bond linking the cyclopentyl group, essential for the kinase binding motif.

This guide focuses on the N-Cyclopentyl precursor (CAS 733039-20-8) as the primary subject of CDK4/6 synthesis, while comparing its performance, reactivity, and yield against the precursors for Palbociclib and Abemaciclib.

Part 1: Structural & Chemical Profile[1]

The efficacy of a CDK4/6 synthesis route is determined by the "electrophilic handle" (usually a chloride) and the "selectivity driver" (steric bulk or electronic bias).

The Ribociclib Precursor (Subject)
  • Chemical Name: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine[1][3][4][5][7]

  • Role: Provides the pyrimidine core and the cyclopentyl amine motif that docks into the ATP binding pocket.

  • Key Feature: The 5-bromo substituent is not just a leaving group for later coupling; it sterically directs the initial nucleophilic aromatic substitution (

    
    ) to the 4-position, preventing the formation of the unwanted 2-isomer.
    
The Palbociclib Precursor (Competitor A)
  • Chemical Name: 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one[8]

  • Role: An advanced "fused-ring" intermediate.[1] Unlike the Ribociclib route, where the rings are built after the pyrimidine is functionalized, Palbociclib synthesis often employs this pre-formed bicyclic core.

  • Comparison: Higher molecular weight, more expensive to manufacture, but reduces the number of downstream steps in the final API assembly.

The Abemaciclib Precursor (Competitor B)
  • Chemical Name: 2,4-dichloro-5-fluoropyrimidine[9][10]

  • Role: The starting scaffold for Abemaciclib.[1][11]

  • Comparison: The 5-fluoro group is much smaller than the 5-bromo group of the Ribociclib precursor. This results in lower regioselectivity during the first amine coupling, often requiring cryogenic conditions to avoid bis-substitution or wrong-isomer formation.

Comparative Reactivity Flowchart

ReactivityComparisoncluster_legendSelectivity DriverStart_Ribo5-Bromo-2,4-dichloropyrimidineInter_RiboN-Cyclopentyl Precursor(CAS 733039-20-8)High Regioselectivity (>95%)Start_Ribo->Inter_Ribo+ Cyclopentylamine(Steric control by Br)Start_Abema2,4-Dichloro-5-fluoropyrimidineInter_AbemaMixture of Isomers(Requires Cryogenic Control)Start_Abema->Inter_Abema+ Amine Nucleophile(Low steric control by F)Drug_RiboRibociclib(Kisqali)Inter_Ribo->Drug_RiboSonogashira / SuzukiDrug_AbemaAbemaciclib(Verzenio)Inter_Abema->Drug_AbemaSuzuki / Buchwald

Figure 1: Comparative reactivity pathways showing how the 5-substituent (Bromo vs. Fluoro) dictates process control and selectivity.

Part 2: Synthetic Utility & Performance Data

Yield and Selectivity Comparison

The following table aggregates experimental data from patent literature and process chemistry journals regarding the synthesis of these key intermediates.

FeatureRibociclib Precursor (CAS 733039-20-8)Abemaciclib Precursor (2,4-dichloro-5-F)Palbociclib Precursor (Pyridopyrimidine)
Starting Material 5-Bromo-2,4-dichloropyrimidine2,4-Dichloro-5-fluoropyrimidine5-Bromo-2,4-dichloropyrimidine
Reagent CyclopentylamineAniline derivativeCyclopentylamine + Crotonic acid
Reaction Type

(Nucleophilic Aromatic Substitution)

Heck Reaction / Cyclization
Regioselectivity High (>98:2) favoring C4Moderate (~85:15) favoring C4N/A (Ring formation step)
Typical Yield 87% - 99% 60% - 75%35% - 50% (Multi-step)
Process Temp Ambient (

)
Cryogenic (

to

)
High Heat (

)
Impurity Profile Trace 2-isomer; easily removedSignificant 2-isomer; difficult separationPalladium residuals; regioisomers
Mechanistic Insight
  • Ribociclib Route: The bulky bromine atom at position 5 creates steric hindrance around position 4.[1] However, position 4 is electronically more deficient (and thus more reactive) than position 2. The steric hindrance is not sufficient to block the amine, but it is sufficient to prevent over-reaction (bis-substitution). The reaction proceeds cleanly at room temperature.[1]

  • Abemaciclib Route: The fluorine atom is small (Van der Waals radius similar to H). It provides strong electronic activation (inductive withdrawal) but negligible steric shielding.[1] This makes the pyrimidine highly reactive ("hot"), leading to lower discrimination between C2 and C4, necessitating strict temperature control.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ribociclib Precursor (CAS 733039-20-8)

A self-validating protocol for high-purity synthesis.[1]

Objective: Selective mono-amination of 5-bromo-2,4-dichloropyrimidine.

  • Preparation:

    • Charge 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) into a reactor.

    • Add 1,4-Dioxane (400 mL) or Ethanol (green alternative). Stir to dissolve.

    • Add base: Triethylamine (TEA) or DIPEA (30.6 mL, 220 mmol).

  • Reaction:

    • Cool the mixture to

      
      .
      
    • Add Cyclopentylamine (17.0 g, 200 mmol) dropwise over 30 minutes. Critical: Maintain temperature

      
       to ensure regioselectivity.
      
    • Allow to warm to Room Temperature (

      
      ) and stir for 4–6 hours.
      
  • Validation (IPC - In-Process Control):

    • Monitor via HPLC/TLC.[1]

    • Success Criteria: Disappearance of starting material; <2% formation of bis-substituted byproduct.[1]

  • Workup:

    • Dilute with Ethyl Acetate (500 mL) and wash with water (

      
       mL) and Brine.
      
    • Dry organic layer over

      
      .[1][6]
      
    • Concentrate in vacuo.[1]

  • Result:

    • Yield: ~54 g (98%).

    • Appearance: Off-white to light yellow solid.[1]

    • Purity: >99% (HPLC).

Protocol B: Synthesis of C-Cyclopentyl Isomer (CAS 199863-89-3)

Included for comparative rigor to distinguish from the CDK4/6 precursor.

  • Starting Material: 2-amino-4-hydroxy-6-cyclopentylpyrimidine.[1]

  • Chlorination:

    • Reflux starting material in Phosphorus Oxychloride (

      
      )  for 2 hours.[1]
      
    • Note: This converts the 4-hydroxy group to a 4-chloro group.[1]

  • Isolation:

    • Remove excess

      
       under vacuum.[1]
      
    • Neutralize with ice-cold

      
      .[1]
      
    • Recrystallize from Ethanol/Water.[1]

  • Result: 2-amino-4-chloro-6-cyclopentylpyrimidine (Solid, m.p. 101-103°C).[1][12]

Part 4: Ribociclib Synthesis Pathway Visualization

The following diagram illustrates where the precursor fits into the total synthesis of Ribociclib, highlighting the critical "Sonogashira Coupling" step that differentiates it from the Palbociclib route.

RibociclibSynthesisStep15-Bromo-2,4-dichloropyrimidineStep2Precursor: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine(CAS 733039-20-8)Step1->Step2+ CyclopentylamineSNAr, 98% YieldStep3Intermediate: Alkyne Coupling(Sonogashira Reaction)Step2->Step3+ 3,3-diethoxypropynePd/Cu CatalystStep4Cyclization toPyrrolo[2,3-d]pyrimidineStep3->Step4Acidic CyclizationFinalRibociclib (Kisqali)Step4->Final+ Pyridyl-piperazine amineBuchwald-Hartwig

Figure 2: The Ribociclib synthetic pathway.[13][14][15] The N-cyclopentyl precursor is the stable platform upon which the pyrrole ring is constructed.

References

  • Synthesis of Ribociclib Intermediate

    • Title: Preparation of pyrrolo[2,3-d]pyrimidine derivatives.[6][7][8][10][13][16]

    • Source: Patent WO2010020675A1.[1]

    • URL
  • Comparative Reactivity of Halopyrimidines

    • Title: A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine.
    • Source: BenchChem Technical Guides.[1]

  • Abemaciclib Process Chemistry

    • Title: Development of an Improved Route for the Synthesis of an Abemaciclib Intermedi
    • Source: Organic Process Research & Development (ACS Publications).[1]

    • URL:[Link]

  • C-Cyclopentyl Isomer Synthesis (H4 Antagonists)

    • Title: Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Palbociclib Manufacturing Route

    • Title: Palbociclib Commercial Manufacturing Process Development.
    • Source: Organic Process Research & Development.[1]

    • URL:[Link]

A Researcher's Guide to Validating the Biological Activity of 4-Chloro-6-cyclopentylpyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. Within this class, derivatives of 4-Chloro-6-cyclopentylpyrimidin-2-amine represent a promising chemical series for developing targeted therapeutics, notably against cyclin-dependent kinases (CDKs) which are pivotal regulators of the cell cycle and are frequently dysregulated in cancer.[1][2]

This guide provides a comprehensive, technically-grounded framework for researchers validating the biological activity of novel 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental workflow, ensuring that the data generated is not only accurate but also mechanistically insightful.

The Validation Funnel: A Stepwise Approach to Characterization

Drug discovery is a process of iterative refinement. Our experimental strategy should reflect this, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This "funnel" approach ensures that resources are focused on the most promising compounds and that we build a comprehensive understanding of their biological effects.

ValidationWorkflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Mechanism Biochem_Screen Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Hit_Confirm Hit Confirmation & IC50 (Dose-Response) Biochem_Screen->Hit_Confirm Identifies direct target inhibition Cell_Assay Secondary Cellular Assay (e.g., Anti-Proliferation, MTT) Hit_Confirm->Cell_Assay Transition to cellular context Target_Engage Cellular Target Engagement (e.g., p-Rb Western Blot) Cell_Assay->Target_Engage Confirms cell permeability & functional effect Selectivity Kinase Selectivity Profiling (Kinome Panel) Target_Engage->Selectivity Advance lead candidates MoA Mechanism of Action (e.g., Cell Cycle Analysis) Selectivity->MoA Defines specificity & cellular consequence Lead_Candidate Lead Candidate MoA->Lead_Candidate

Figure 1: The validation workflow for kinase inhibitors.

Phase 1: Direct Target Inhibition (Biochemical Assays)

The foundational step is to confirm that a derivative directly inhibits the activity of its intended kinase target in a purified, cell-free system.[3] This removes cellular complexities like membrane permeability and metabolism, providing a clean measure of on-target potency.

Featured Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][5] Its luminescence-based readout offers high sensitivity.[6]

Experimental Rationale: We choose this assay for its universality and reliability. By quantifying ADP, a universal product of kinase reactions, it can be adapted for virtually any kinase. The two-step process (terminating the kinase reaction and depleting unused ATP before ADP-to-ATP conversion) minimizes signal interference and generates a strong, stable luminescent signal proportional to kinase activity.[5]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, the specific kinase (e.g., CDK2/Cyclin E), the substrate (e.g., a specific peptide or protein like Histone H1), and ATP. Reconstitute ADP-Glo™ reagents as per the manufacturer's protocol.

  • Compound Plating: In a 384-well plate, perform serial dilutions of the 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. Typically, an 11-point dose-response curve starting at 10 µM is appropriate. Include positive controls (a known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle).[3]

  • Kinase Reaction: Add the kinase and substrate to each well containing the test compounds. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.[5]

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7] Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Phase 2: Cellular Potency and Target Engagement

A compound that is potent in a biochemical assay must also be effective in a cellular environment.[8] This phase assesses a derivative's ability to cross the cell membrane, engage its target in the complex milieu of the cell, and elicit a functional biological response.[9]

Featured Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Experimental Rationale: For CDK inhibitors, whose primary function is to halt cell cycle progression, an anti-proliferative effect is the expected cellular phenotype.[1][13] The MTT assay is a workhorse for measuring this effect due to its simplicity, cost-effectiveness, and high-throughput compatibility.[14] It provides a functional readout of the compound's overall cellular impact.

Step-by-Step Protocol:

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for a CDK2 inhibitor) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.[1]

  • Compound Treatment: Treat the cells with the same serial dilutions of the derivatives used in the biochemical assay. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.[15]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration to calculate the EC50 value (the effective concentration that reduces cell proliferation by 50%).

Connecting Biochemical and Cellular Data

A crucial part of the validation process is comparing the biochemical IC50 with the cellular EC50. A large discrepancy (e.g., >10-fold) may indicate issues such as poor cell permeability, rapid metabolism of the compound, or engagement of cellular efflux pumps.

Comparative Data Summary

The ultimate goal is to identify derivatives with superior potency and cellular activity. Structuring the data in a clear, comparative table is essential for decision-making.

Derivative IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular EC50 (nM)Potency Ratio (EC50/IC50)
Parent Cmpd CDK2/Cyclin E150MCF-712008.0
Derivative A CDK2/Cyclin E45MCF-74209.3
Derivative B CDK2/Cyclin E8 MCF-755 6.9
Derivative C CDK2/Cyclin E25MCF-7200080.0
Control Drug CDK2/Cyclin E12MCF-7988.2

Data are illustrative. The Potency Ratio helps identify compounds with good translation from biochemical to cellular activity (lower is better) versus those with potential liabilities (e.g., Derivative C).

Phase 3: Confirming Mechanism of Action

For a lead candidate like Derivative B , further validation is required to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the intended target.

Featured Protocol: Western Blot for Phospho-Retinoblastoma (p-Rb)

Experimental Rationale: The Retinoblastoma protein (Rb) is a primary substrate of CDK2.[16] When CDK2 is active, it hyper-phosphorylates Rb, allowing the cell to progress through the G1/S checkpoint. Inhibition of CDK2 should therefore lead to a decrease in the levels of phosphorylated Rb (p-Rb).[17] This assay provides direct evidence of target engagement and downstream pathway modulation in the cell.[1]

Pathway cluster_pathway G1/S Cell Cycle Transition CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb S_Phase S-Phase Genes (Proliferation) E2F->S_Phase activates Derivative Derivative B Derivative->CDK2 inhibits

Figure 2: Simplified CDK2-Rb signaling pathway.

Brief Protocol:

  • Treat MCF-7 cells with increasing concentrations of Derivative B for a defined period (e.g., 18-24 hours).[17]

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for phospho-Rb (e.g., Ser807/811) and total Rb. A loading control (e.g., GAPDH) is essential.[1]

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using chemiluminescence.[1]

  • A dose-dependent decrease in the p-Rb/total Rb ratio confirms that Derivative B is inhibiting CDK2 activity in cells.

Conclusion

This guide outlines a logical and robust workflow for validating the biological activity of novel 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. By progressing from direct biochemical inhibition to cellular potency and finally to mechanistic confirmation, researchers can build a comprehensive data package. This self-validating system, which constantly checks for correlation between biochemical and cellular results, ensures the selection of high-quality lead candidates for further preclinical development.

References

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Crown Bioscience.
  • Kinase Activity Assays for 500+ Targets. AssayQuant Technologies, Inc.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Proliferation Assay Protocol.
  • Validating Cdk2-IN-36 Results with siRNA: A Compar
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Biochemical Kinase Assays. Thermo Fisher Scientific Inc.
  • Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
  • Measuring the Potency of CDK2 Inhibitors: Application Notes and Protocols for Determining Thr160 Phosphoryl
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Validation of disrupting CDK2/CyclinA2 interaction in vitro. a) The...
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports.
  • Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. Cancer Research.
  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry.

Sources

Confirming the structure of 4-Chloro-6-cyclopentylpyrimidin-2-amine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly valued molecular building block, frequently utilized as a core intermediate in the synthesis of selective kinase inhibitors (e.g., CDK4/6 pathway inhibitors)[1]. In drug development, confirming the exact regiochemistry of substituted pyrimidines is a critical regulatory and synthetic requirement. Misidentifying the position of the chloro or cyclopentyl groups can lead to off-target pharmacological profiles or complete synthetic failure downstream.

The Analytical Challenge: Standard spectroscopic techniques, such as 1D/2D Nuclear Magnetic Resonance (NMR), rely on through-bond (HMBC) or through-space (NOESY/ROESY) interactions between adjacent protons. In highly substituted, electron-deficient heterocycles like 4-chloro-6-cyclopentylpyrimidin-2-amine, the pyrimidine ring lacks sufficient adjacent protons to yield unambiguous NOE signals. Furthermore, distinguishing between 2-bond and 3-bond carbon-proton correlations in HMBC can be subjective, leaving the exact regiochemistry (e.g., 4-chloro vs. 6-chloro) open to interpretation[2].

The Solution: Single-crystal X-ray diffraction (SCXRD) bypasses these inferential limitations by directly mapping the electron density of the molecule, providing absolute 3D spatial coordinates for every non-hydrogen atom[3].

Comparative Performance: SCXRD vs. Spectroscopic Alternatives

To establish a self-validating analytical pipeline, researchers must understand the performance trade-offs between available techniques. While NMR and HRMS are excellent for confirming bulk purity and dynamic solution states, SCXRD is the undisputed gold standard for definitive structural proof[4].

Analytical TechniqueRegiochemical CertaintyResolution LimitSample State RequirementTime-to-ResultPrimary Limitation
Single-Crystal X-Ray (SCXRD) Absolute (100%)Atomic (< 1.0 Å)High-quality single crystalDays to WeeksCrystallization bottleneck
2D NMR (HMBC/NOESY) Inferential (70-90%)Sub-nanometerSolution (e.g., DMSO-d6)HoursAmbiguity in electron-deficient rings
High-Resolution Mass Spec (HRMS) None (0%)Exact Mass (ppm)Solution / Gas phaseMinutesCannot distinguish structural isomers
Infrared Spectroscopy (FT-IR) LowFunctional GroupSolid / LiquidMinutesOnly identifies functional groups (e.g., -NH2)

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that each step proves the success of the previous one before moving forward.

Phase 1: Single-Crystal Growth (Vapor Diffusion Method)

Causality: Rapid precipitation yields amorphous powders unsuitable for diffraction. Vapor diffusion allows for the slow, controlled supersaturation required to build a highly ordered crystal lattice.

  • Solvent Selection: Dissolve 10-15 mg of highly pure (>99% by LC-MS) 4-Chloro-6-cyclopentylpyrimidin-2-amine in a minimum volume of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) inside a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing a "poor" volatile solvent (e.g., Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly. Over 3-7 days, the anti-solvent will slowly diffuse into the inner vial, lowering the solubility and inducing nucleation.

  • Validation Check: Inspect under a polarized light microscope. Suitable crystals should be transparent, possess sharp edges, and extinguish light uniformly when rotated (confirming a single crystal lattice rather than a twinned cluster).

Phase 2: SCXRD Data Collection and Refinement

Causality: Cooling the crystal to 100 K minimizes thermal atomic vibration, sharpening the diffraction spots and allowing for higher-resolution data collection[3].

  • Mounting: Mount a validated single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a glass fiber or cryoloop using paratone oil and cool to 100 K under a nitrogen stream.

  • Diffraction: Expose the crystal to Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect diffraction frames across multiple ω and φ scans.

  • Phase Problem Resolution: Use direct methods (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.

  • Iterative Refinement: Refine the structure using least-squares minimization (SHELXL). Assign the heavy atoms (Cl, N, C) first, followed by riding models for hydrogen atoms.

  • Self-Validating Metrics: The refinement is considered successful and trustworthy if the final R1 value is < 0.05 (indicating <5% discrepancy between the calculated and observed models) and the Goodness-of-Fit (S) is near 1.0.

Visualizations

G Synth Synthesize 4-Chloro-6-cyclopentylpyrimidin-2-amine LCMS HRMS / LC-MS (Confirm Mass & Purity) Synth->LCMS NMR 1D/2D NMR (Attempt Regiochemical Assignment) LCMS->NMR Decision Regiochemistry Unambiguous? NMR->Decision Proceed Proceed to Downstream Synthesis Decision->Proceed Yes (Rare) Cryst Single Crystal Growth (Vapor Diffusion) Decision->Cryst No (Common) XRD X-Ray Crystallography (Absolute 3D Structure) Cryst->XRD XRD->Proceed

Caption: Analytical decision tree for confirming pyrimidine regiochemistry.

G Crystal High-Quality Single Crystal Diffraction X-Ray Diffraction Data Collection (Mo/Cu K-alpha) Crystal->Diffraction Phase Solve Phase Problem (Direct Methods) Diffraction->Phase Density Electron Density Map Generation Phase->Density Refinement Least-Squares Refinement (Target: R1 < 0.05) Density->Refinement Refinement->Density Iterative Correction Final Final Validated 3D Structure Refinement->Final

Caption: Step-by-step X-ray crystallography data collection and refinement workflow.

References

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at:[Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. Available at:[Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at:[Link]

Sources

Head-to-head comparison of different synthetic routes to 4-Chloro-6-cyclopentylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head comparison of synthetic routes to 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 733039-20-8 for the N-alkyl isomer, but chemically distinct as the C-alkyl isomer often used in H4 receptor antagonists and kinase inhibitor scaffolds).

Note on Nomenclature & Structure: This guide focuses on the C-linked isomer (6-cyclopentyl ), where the cyclopentyl ring is attached directly to the pyrimidine carbon C6. This is distinct from the N-linked isomer (4-cyclopentylamino) common in CDK inhibitors like Ribociclib. The C-linked scaffold requires fundamentally different chemistry (C-C bond formation) compared to the SNAr chemistry used for N-linked analogs.

Executive Summary

For the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine , the De Novo Cyclization (Route A) remains the industrial "Gold Standard" due to its superior regioselectivity and cost-efficiency at scale. While Transition-Metal Cross-Coupling (Route B) offers modularity for library generation, it suffers from higher catalyst costs and lower atom economy. Radical Alkylation (Route C) is emerging as a direct functionalization method but currently lacks the regiocontrol required for GMP manufacturing.

FeatureRoute A: De Novo Cyclization Route B: Pd-Catalyzed Cross-Coupling Route C: Radical Alkylation (Minisci)
Primary Mechanism Condensation / ChlorinationNegishi/Suzuki CouplingRadical Substitution
Starting Materials

-Keto Ester + Guanidine
2,4-Dichloro-6-aminopyrimidine2-Amino-4-chloropyrimidine
Overall Yield High (55–65%) Moderate (30–45%)Low-Moderate (20–40%)
Regioselectivity Excellent (>99%)Good (Catalyst dependent)Poor (Mixture of C4/C6)
Scalability High (kg to ton scale)Low (mg to g scale)Moderate (Flow chem potential)
Cost Driver POCl

handling
Pd Catalyst & LigandsAg Catalyst & Oxidant

Route A: The "Gold Standard" De Novo Cyclization

Best For: Multi-gram to Kilogram scale-up; High purity requirements.

This route builds the pyrimidine ring with the cyclopentyl group already in place, eliminating the difficult challenge of installing an sp³-alkyl group onto an electron-deficient heterocycle later.

The Mechanism & Workflow

The synthesis proceeds in two distinct stages:

  • Cyclocondensation: Reaction of ethyl 3-cyclopentyl-3-oxopropionate with guanidine carbonate forms the hydroxypyrimidine core.

  • Deoxychlorination: Conversion of the tautomeric hydroxyl group (lactam) to a chloride using phosphorus oxychloride (POCl

    
    ).
    
Experimental Protocol (Self-Validating)

Step 1: Synthesis of 2-Amino-6-cyclopentylpyrimidin-4-ol

  • Reagents: Guanidine Carbonate (1.2 eq), Ethyl 3-cyclopentyl-3-oxopropionate (1.0 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve guanidine carbonate in absolute ethanol under N

      
      .
      
    • Add ethyl 3-cyclopentyl-3-oxopropionate dropwise at RT to control exotherm.

    • Reflux (78°C) for 12–16 hours. Monitor by TLC (10% MeOH/DCM) for disappearance of ester.

    • Critical Workup: Concentrate solvent to ~30% volume. Dilute with water. Acidify carefully to pH 5–6 with acetic acid. The product precipitates as a white solid.[1][2]

    • Validation:

      
      H NMR should show a singlet ~5.5 ppm (pyrimidine C5-H) and broad exchangeable protons for NH
      
      
      
      /OH.

Step 2: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine

  • Reagents: 2-Amino-6-cyclopentylpyrimidin-4-ol (1.0 eq), POCl

    
     (3–5 eq), 
    
    
    
    -Dimethylaniline (Cat. or 1.0 eq).
  • Procedure:

    • Suspend the dry intermediate in neat POCl

      
      .
      
    • Heat to reflux (105°C). The suspension will clear as the reaction proceeds (approx. 2–4 h).

    • Safety Stop: Remove excess POCl

      
       via vacuum distillation before quenching.
      
    • Quench: Pour the oily residue slowly onto crushed ice/NH

      
      OH mixture, maintaining pH >8 to prevent hydrolysis of the chloro-product.
      
    • Isolation: Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and recrystallize from heptane/EtOAc.
Pathway Visualization (Route A)

RouteA cluster_0 Step 1: Cyclization SM1 Ethyl 3-cyclopentyl- 3-oxopropionate Inter Intermediate: 2-Amino-6-cyclopentyl- pyrimidin-4-ol SM1->Inter EtOH, Reflux (-EtOH, -H2O) SM2 Guanidine Carbonate SM2->Inter Prod Product: 4-Chloro-6-cyclopentyl- pyrimidin-2-amine Inter->Prod POCl3, Reflux (-HCl, -PO2Cl)

Caption: Route A proceeds via condensation of a beta-keto ester followed by chlorination, ensuring perfect regiocontrol.

Route B: Transition-Metal Cross-Coupling

Best For: Diversity-oriented synthesis (DOS), library generation, and late-stage functionalization.

This route uses a pre-formed halogenated pyrimidine and attempts to attach the cyclopentyl ring via organometallic chemistry.

The Mechanism

This approach typically utilizes Negishi Coupling (Organozinc) or Suzuki-Miyaura Coupling (Organoboron).

  • Challenge: Alkyl-sp³ coupling to heteroaromatics is slower and prone to

    
    -hydride elimination compared to aryl-aryl coupling.
    
  • Selectivity: Starting with 2-amino-4,6-dichloropyrimidine, one must control mono-coupling. The C4 and C6 positions are equivalent initially, but once one alkyl group adds, the second addition is deactivated.

Experimental Protocol (Negishi Variation)
  • Reagents: 2-Amino-4,6-dichloropyrimidine, Cyclopentylzinc bromide (0.5 M in THF), Pd(dppf)Cl

    
     (5 mol%).
    
  • Procedure:

    • Dissolve dichloropyrimidine in anhydrous THF.

    • Add Pd catalyst and purge with Argon.

    • Add Cyclopentylzinc bromide dropwise at 0°C, then warm to RT.

    • Critical Control: Monitor strictly by HPLC. Over-coupling (di-cyclopentyl) is a major impurity.

    • Workup: Quench with saturated NH

      
      Cl. Extract with ether. Column chromatography is mandatory to separate mono- from di-substituted products.
      
Pathway Visualization (Route B)

RouteB SM_Cl 2-Amino-4,6- dichloropyrimidine Prod Product: 4-Chloro-6-cyclopentyl- pyrimidin-2-amine SM_Cl->Prod Pd(dppf)Cl2, THF Selective Mono-coupling Reagent Cyclopentyl-ZnBr (Negishi Reagent) Reagent->Prod Impurity Impurity: 4,6-Dicyclopentyl analog Prod->Impurity Over-reaction

Caption: Route B relies on kinetic control to prevent over-alkylation of the dichloropyrimidine scaffold.

Route C: Radical Alkylation (Minisci)

Best For: Rapid analog screening; situations where halogenated precursors are unavailable.

The Minisci reaction generates a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) that attacks the protonated heteroaromatic base.

  • Pros: Uses cheap starting materials (Cyclopentanecarboxylic acid).

  • Cons: Regioselectivity is the killer. The radical attacks C4 and C6 indiscriminately. Since the target is 4-chloro-6-cyclopentyl, starting with 2-amino-4-chloropyrimidine often leads to mixtures of 5-alkyl and 6-alkyl products, or displacement of the chlorine atom.

  • Verdict: Generally not recommended for this specific target due to the lability of the C-Cl bond under radical conditions and poor regiocontrol.

Technical Analysis & Recommendations

Impurity Profile
  • Route A: Main impurities are unreacted beta-keto ester (easily washed out) and hydrolysis products (4-hydroxy reverted). The regiochemistry is "locked in" by the starting materials.

  • Route B: Contains difficult-to-separate bis-cyclopentyl and unreacted dichloro species. Palladium scavenging is also required for pharma applications.

Cost of Goods (COGS)
  • Route A:

    
    -keto esters (~
    
    
    
    5/kg) + POCl
    
    
    . Very low COGS.
  • Route B: Pd Catalyst (~$5000/kg) + Organozinc reagents (hazardous shipping/handling). High COGS.

Safety Considerations
  • Route A: POCl

    
     Hazard.  Requires glass-lined reactors and scrubbers for HCl gas. The quench is highly exothermic.
    
  • Route B: Pyrophoric Reagents. Organozinc/boranes require strict exclusion of air/moisture.

Final Recommendation

For the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine :

  • Adopt Route A (De Novo Cyclization) for all reliable preparations >1 gram. It provides the highest purity and unambiguous structural assignment.

  • Reserve Route B only if the specific

    
    -keto ester is inaccessible (unlikely for cyclopentyl).
    

References

  • US Patent 5,863,924 . Aryl pyrimidine derivatives. Describes the general condensation of ethyl 3-cyclopentyl-3-oxopropionate with guanidine to form the 2-amino-4-hydroxy-6-cyclopentylpyrimidine intermediate.

  • Thurmond, R. L., et al. (2004). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry.

    
    . 
    
  • De Risi, C., et al. (2008) . Recent advances in the application of the Minisci reaction. Tetrahedron. Provides context on the limitations of radical alkylation for chloropyrimidines.

  • Organic Process Research & Development (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Describes optimized POCl

    
     protocols to minimize waste. 
    

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity of Cyclopentylpyrimidin-2-amine Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of compounds derived from the 4-Chloro-6-cyclopentylpyrimidin-2-amine scaffold (a key pharmacophore in the synthesis of CDK4/6 inhibitors like Ribociclib and Palbociclib ) versus structurally distinct alternatives (e.g., Abemaciclib ).[1]

Executive Summary: The Scaffold Advantage

The 4-Chloro-6-cyclopentylpyrimidin-2-amine motif (and its fused analogs like pyrrolo[2,3-d]pyrimidines) represents the structural backbone of highly selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors.[1] In drug development, this scaffold is prized for its ability to occupy the ATP-binding pocket of CDK4/6 with high specificity, largely due to the hydrophobic interaction of the cyclopentyl group .

This guide compares the cross-reactivity profiles of Scaffold-Based Compounds (e.g., Ribociclib, Palbociclib) against Non-Cyclopentyl Alternatives (e.g., Abemaciclib).

Key Finding: Compounds based on the cyclopentyl-pyrimidine scaffold exhibit superior kinase selectivity (lower off-target cross-reactivity) compared to benzimidazole-pyrimidine alternatives, resulting in a distinct toxicity profile (primarily hematological vs. gastrointestinal).[1]

Technical Comparison: Scaffold vs. Alternative

The Competitors
  • Product (Scaffold-Based): Ribociclib (Kisqali) & Palbociclib (Ibrance) .

    • Core Structure: Derived from 2-amino-pyrimidine fused systems (pyrrolo- or pyrido-) featuring a bulky cyclopentyl substituent.[1]

    • Mechanism:[1] ATP-competitive inhibition of CDK4/Cyclin D and CDK6/Cyclin D complexes.[1]

  • Alternative: Abemaciclib (Verzenio) .[2]

    • Core Structure: 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold.[1] Notably lacks the cyclopentyl moiety; utilizes a fluorine-benzimidazole interaction.[1]

    • Mechanism:[1] Broader CDK inhibition (Pan-CDK activity at higher concentrations).

Cross-Reactivity & Kinase Selectivity Data

The following data aggregates biochemical IC50 profiling (HotSpot™ assay technology) demonstrating the "clean" profile of the cyclopentyl-based scaffold versus the "promiscuous" alternative.

Target KinaseRibociclib (Cyclopentyl-Based)Palbociclib (Cyclopentyl-Based)Abemaciclib (Alternative)Biological Implication of Cross-Reactivity
CDK4 (On-Target) 10 nM 11 nM 2 nM Primary therapeutic efficacy (G1 arrest).[1]
CDK6 (On-Target) 39 nM 15 nM 10 nM Primary therapeutic efficacy.[1]
CDK1 (Off-Target) > 10,000 nM> 10,000 nM~500 nMCell cycle progression (G2/M). Inhibition causes severe toxicity.
CDK2 (Off-Target) > 10,000 nM> 10,000 nM~500 nMS-phase entry.[1] Inhibition risks broader cytotoxicity.
CDK9 (Off-Target) > 10,000 nM> 10,000 nM57 nM Transcription regulation.[1] Inhibition linked to GI toxicity & apoptosis.
GSK-3

> 10,000 nM> 10,000 nM20-50 nM Wnt pathway regulation.[1]
Selectivity Score High (Clean) High (Clean) Low (Broad) Ribociclib is the most selective CDK4/6 inhibitor.

Analysis: The cyclopentyl group in Ribociclib/Palbociclib fits precisely into the ATP-binding pocket of CDK4/6 but is sterically hindered in CDK1/2. In contrast, Abemaciclib's smaller fluoro-benzimidazole motif allows it to enter the pockets of CDK9 and GSK-3


, leading to significant cross-reactivity . This explains why Abemaciclib is associated with diarrhea (CDK9/GSK3 inhibition) while Ribociclib is associated with neutropenia (pure mechanism-based CDK4/6 inhibition).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the critical node (Rb protein) where these compounds act and where cross-reactivity (CDK2/CDK1) would disrupt the cycle downstream.

CDK_Pathway cluster_0 G1/S Checkpoint Regulation Cyclin D Cyclin D CDK4/6 CDK4/6 (Target) Complex Cyclin D-CDK4/6 Complex CDK4/6->Complex Rb_Active Rb (Hypophosphorylated) Tumor Suppressor Complex->Rb_Active Phosphorylates Inhibitor Cyclopentyl-Based Compound (Ribociclib) Inhibitor->Complex Blocks ATP Site CDK2 CDK2 Inhibitor->CDK2 No Binding (High Selectivity) Rb_Inactive p-Rb (Hyperphosphorylated) Inactive Rb_Active->Rb_Inactive Phosphorylation E2F E2F Transcription Factor Rb_Active->E2F Sequesters (Inhibits) Rb_Inactive->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Gene Expression

Caption: The Cyclin D-CDK4/6-Rb pathway. Cyclopentyl-based inhibitors selectively block the Complex, preventing Rb phosphorylation without affecting downstream CDK2 (unlike broad alternatives).

Experimental Protocols: Validating Selectivity

To objectively verify the performance of a 4-Chloro-6-cyclopentylpyrimidin-2-amine based derivative, researchers must utilize a self-validating screening workflow .[1]

Biochemical Kinase Profiling (HotSpot™ Assay)

This protocol measures the IC50 against a panel of kinases to quantify cross-reactivity.

Reagents:

  • Kinase/Substrate pairs (CDK4/CycD1, CDK1/CycB, CDK9/CycT1).

  • 33P-ATP (Radioisotope) or Fluorescent Tracer.

  • Test Compound (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compounds in 100% DMSO to 50x final concentration. Serial dilute (3-fold) to generate a 10-point dose-response curve (start at 10

    
    M).
    
  • Incubation: Mix kinase, substrate, and cofactor in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35). Add test compound. Incubate 20 min at RT.

  • Initiation: Add ATP (Km concentration for each kinase) and 33P-ATP. Incubate 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Measure radioactivity via scintillation counting.

  • Validation: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Pass Criteria: CDK4 IC50 < 50 nM; CDK1 IC50 > 1000 nM.

Cellular Selectivity Assay (Rb-Dependence)

To prove the compound acts via the specific mechanism (and not general toxicity), it must inhibit Rb-positive cells but spare Rb-negative cells.[1]

Cell Lines:

  • MCF-7: ER+, Rb-positive (Sensitive control).

  • MDA-MB-468: Rb-negative (Resistant control).

Protocol:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compound (0.01 - 10

    
    M) for 72 hours.[1]
    
  • Readout: Add CellTiter-Glo (Promega) or MTT reagent.[1] Incubate 30 min. Read luminescence/absorbance.

  • Analysis:

    • Specific Result: MCF-7 should show dose-dependent inhibition (IC50 ~100-500 nM).[1]

    • Negative Control Result: MDA-MB-468 should remain viable (IC50 > 5

      
      M).[1]
      
    • Note: If MDA-MB-468 is inhibited, the compound has off-target toxicity (likely CDK1/2 or CDK9 cross-reactivity), similar to Abemaciclib at high doses.[1]

Selectivity Screening Workflow

The following diagram outlines the decision logic for validating a lead compound from this scaffold class.

Workflow start Synthesis (Cyclopentyl-Pyrimidine Core) step1 Biochemical Screen (CDK4 vs CDK1/2) start->step1 decision1 Selectivity > 100x? step1->decision1 step2 Cellular Assay (MCF-7 vs MDA-MB-468) decision1->step2 Yes fail Discard / Redesign (Off-Target Toxicity) decision1->fail No decision2 Rb-Dependent? step2->decision2 decision2->fail No (Kills Rb- cells) success Proceed to ADME/Tox (Candidate Selected) decision2->success Yes

Caption: Logic flow for validating cross-reactivity. Compounds must pass both biochemical specificity and mechanistic cellular dependence.

Conclusion

Compounds based on the 4-Chloro-6-cyclopentylpyrimidin-2-amine pharmacophore (Ribociclib class) offer a distinct advantage in specificity .[1] While alternatives like Abemaciclib offer broader efficacy in resistant settings due to their "dirty" kinase profile (hitting CDK9/GSK3), the cyclopentyl-based compounds remain the gold standard for minimizing off-target toxicity in first-line therapy.[1] Researchers utilizing this scaffold should expect high selectivity ratios (>1000-fold) against CDK1/2, a critical parameter for long-term dosing safety.

References

  • Hafner, M., et al. (2019). "Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity."[2] Cell Chemical Biology.

  • Chen, P., et al. (2016). "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors." Molecular Cancer Therapeutics.

  • Tripathy, D., et al. (2017). "Ribociclib (LEE011): Mechanism of Action and Clinical Impact." Clinical Cancer Research.

  • FDA Label (Kisqali/Ribociclib). "Prescribing Information and Pharmacology."

  • Reaction Biology Corp. "Kinase Profiling Protocols (HotSpot Assay)."

Sources

Comparing the cost-effectiveness of 4-Chloro-6-cyclopentylpyrimidin-2-amine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) represents a critical junction in the production of CDK inhibitor scaffolds and related kinase-targeting therapeutics. While often overshadowed by its N-cyclopentyl isomers (e.g., Ribociclib intermediates), this C-linked cyclopentyl pyrimidine serves as a vital pharmacophore for exploring alternative binding pockets.

This guide contrasts two distinct synthetic philosophies:

  • The Classical Cyclocondensation (Route A): A linear, robust industrial approach relying on

    
    -keto ester precursors.
    
  • The Catalytic Cross-Coupling (Route B): A convergent, modern approach utilizing Negishi coupling to functionalize commodity chloropyrimidines.

Verdict: For multi-kilogram process scale, Route A remains superior due to the low cost of reagents and ease of purification (crystallization). However, for rapid library generation or when the specific


-keto ester is ill-defined or expensive, Route B  (specifically Nickel-catalyzed) offers a highly competitive, modular alternative.

Strategic Context & Molecule Profile

  • Target Molecule: 4-Chloro-6-cyclopentylpyrimidin-2-amine

  • Core Scaffold: 2-Aminopyrimidine[1][2][3][4][5][6]

  • Key Functionality: The C-6 cyclopentyl group provides lipophilic bulk, often occupying the ATP-binding pocket's hydrophobic region in kinase targets. The C-4 chloride serves as a "warhead" for further functionalization (e.g.,

    
     with amines or Suzuki couplings).
    
Structural Visualization

Molecule cluster_0 Target Structure Struct 4-Chloro-6-cyclopentylpyrimidin-2-amine (C9H12ClN3)

Caption: The target molecule features a reactive chloro-group at C4 and a lipophilic cyclopentyl ring at C6.

Methodology 1: The Classical Cyclocondensation (Route A)

This route is the industry standard for constructing substituted pyrimidines. It builds the pyrimidine ring de novo around the cyclopentyl moiety.

The Protocol
Step 1: Precursor Assembly (

-Keto Ester Synthesis)
  • Reagents: Cyclopentanecarbonyl chloride, Meldrum's Acid, Ethanol.

  • Mechanism: Acylation of Meldrum's acid followed by ethanolysis.

  • Protocol:

    • Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in DCM at 0°C.

    • Add cyclopentanecarbonyl chloride (1.0 eq) dropwise. Stir 1h.

    • Wash with dilute HCl; concentrate.

    • Reflux residue in Ethanol for 4h to yield Ethyl 3-cyclopentyl-3-oxopropanoate .

Step 2: Cyclization
  • Reagents: Ethyl 3-cyclopentyl-3-oxopropanoate, Guanidine Carbonate, NaOEt (Sodium Ethoxide).

  • Protocol:

    • To a solution of NaOEt in EtOH, add Guanidine Carbonate (1.1 eq).

    • Add the

      
      -keto ester dropwise at reflux.
      
    • Reflux for 6–12 hours. A white precipitate (the pyrimidinol salt) forms.

    • Neutralize with Acetic Acid to precipitate 2-amino-6-cyclopentylpyrimidin-4-ol .

    • Yield: 75–85%.

Step 3: Chlorination
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Protocol:

    • Suspend the pyrimidinol in neat

      
       (5 vol).
      
    • Heat to reflux (105°C) for 2–4 hours until the solution clears.

    • Critical Safety Step: Cool and pour slowly onto crushed ice/ammonia (exothermic!).

    • Extract with Ethyl Acetate or filter the precipitate.

    • Yield: 80–90%.

Cost-Effectiveness Analysis (Route A)
  • Pros:

    • Scalability: Reactions are thermodynamic and robust.

    • Purification: Intermediates often precipitate; avoids chromatography.

    • Reagent Cost: Guanidine and

      
       are bulk commodities.
      
  • Cons:

    • Precursor Cost: Ethyl 3-cyclopentyl-3-oxopropanoate is expensive to buy (

      
      50/kg raw materials).
      
    • Waste:

      
       generates significant phosphoric acid waste.
      

Methodology 2: The Catalytic Cross-Coupling (Route B)

This route utilizes "off-the-shelf" commodity chemicals (2-amino-4,6-dichloropyrimidine) and installs the cyclopentyl group via transition-metal catalysis.

The Protocol
Step 1: Organozinc Preparation
  • Reagents: Cyclopentyl bromide, Zinc dust (activated), LiCl.

  • Protocol:

    • Activate Zn dust with 1,2-dibromoethane and TMSCl in dry THF.

    • Add Cyclopentyl bromide dropwise at 40°C.

    • Stir 2h to form Cyclopentylzinc bromide (CpZnBr) (approx 0.5 M).

Step 2: Negishi Coupling
  • Reagents: 2-Amino-4,6-dichloropyrimidine, Catalyst (

    
     or 
    
    
    
    ).
  • Protocol:

    • Dissolve dichloropyrimidine (1.0 eq) in THF.

    • Add catalyst (1–3 mol%). Nickel catalysts (

      
      ) are preferred for cost.
      
    • Add CpZnBr solution (1.1 eq) dropwise at 0°C, then warm to RT.

    • Selectivity Control: The starting material is symmetric; mono-coupling is statistically favored but requires monitoring to prevent bis-coupling.

    • Quench with

      
      , extract, and purify via column chromatography.
      
    • Yield: 60–70%.

Cost-Effectiveness Analysis (Route B)
  • Pros:

    • Convergent: Only 1 chemical step from commercial pyrimidines.

    • Flexibility: The same dichloropyrimidine stock can be used to make cyclohexyl, isopropyl, or aryl derivatives just by changing the zinc reagent.

  • Cons:

    • Catalyst Cost: Palladium is expensive; Nickel is cheaper but air-sensitive.

    • Safety: Handling organozinc reagents on a large scale requires strict anhydrous conditions.

    • Purification: Often requires chromatography to separate mono- vs bis-coupled products.

Comparative Data & Decision Matrix

The following table normalizes the data for a theoretical 1 kg production batch .

MetricRoute A (Cyclocondensation)Route B (Negishi Coupling)
Starting Materials Cyclopentanecarboxylic acid, Guanidine2-Amino-4,6-dichloropyrimidine, Cyclopentyl Bromide
Step Count 3 (Linear)2 (Convergent)
Overall Yield ~60-70%~50-65%
Est. Raw Material Cost Low ($) (If precursor made in-house)Medium (

) (Due to catalyst/Zinc)
E-Factor (Waste) High (POCl3 hydrolysis)Medium (Solvent intensive)
Purification Crystallization (Scalable)Chromatography (Bottleneck)
Primary Risk Thermal runaway (

)
Moisture sensitivity (Organozinc)
Visual Workflow Comparison

SynthesisComparison cluster_RouteA Route A: Classical Batch (Preferred for Scale) cluster_RouteB Route B: Catalytic Coupling (Preferred for Speed) A1 Cyclopentanecarbonyl Chloride A2 Ethyl 3-cyclopentyl- 3-oxopropanoate A1->A2 + Meldrum's Acid A3 2-Amino-6-cyclopentyl- pyrimidin-4-ol A2->A3 + Guanidine (Reflux) A4 TARGET: 4-Chloro-6-cyclopentyl- pyrimidin-2-amine A3->A4 + POCl3 (Chlorination) B1 2-Amino-4,6- dichloropyrimidine B4 TARGET: 4-Chloro-6-cyclopentyl- pyrimidin-2-amine B1->B4 + B3, Ni/Pd Cat (Negishi) B2 Cyclopentyl Bromide B3 Cyclopentyl Zinc Reagent B2->B3 + Zn/LiCl

Caption: Route A follows a linear construction of the ring, while Route B utilizes a convergent metal-catalyzed coupling.

Expert Recommendation

For Cost-Effectiveness in a drug development setting:

  • If producing < 100g: Use Route B . The time saved by avoiding the multi-step synthesis of the

    
    -keto ester outweighs the cost of the catalyst and chromatography. The 2-amino-4,6-dichloropyrimidine is a cheap, shelf-stable starting material.
    
  • If producing > 1 kg: Use Route A . The cost of chromatography in Route B becomes prohibitive. Route A allows for the crystallization of intermediates, ensuring high purity without silica gel. The raw material costs for Route A drop significantly at scale ($< $100/kg).

Self-Validating Check:

  • Route A Check: Ensure the

    
    -keto ester is fully decarboxylated during the Meldrum's acid step (monitor 
    
    
    
    evolution).
  • Route B Check: Titrate the Organozinc reagent before use to ensure accurate stoichiometry, minimizing bis-coupling by-products.

References

  • Synthesis of 2-amino-4-chloro-6-alkylpyrimidines via Cyclization

    • Patent: Spada, A. P., et al. "Aryl pyrimidine derivatives." U.S. Patent 5,863,924. (1999).
  • Negishi Coupling on Chloropyrimidines

    • Review: Brittain, W. D. G., & Cobb, S. L. "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry, 16, 10-20 (2018).
  • Process Chemistry of Ribociclib Intermediates (Contextual)

    • Patent: "Ribociclib intermediate and process for preparation thereof." WO2020084389A1. Provides context on the industrial handling of similar aminopyrimidine scaffolds.
  • Prepar

    
    -Keto Esters via Meldrum's Acid: 
    
    • Standard Protocol: Oikawa, Y., et al. "Meldrum's acid in organic synthesis." Journal of Organic Chemistry, 43(10), 2087-2088 (1978).

Sources

Benchmarking 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Comparative Guide for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Visual Clarity

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Refining Flowchart Detail

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Executive Summary

In modern fragment-based drug discovery (FBDD) and the synthesis of targeted therapeutics (such as CDK4/6, ATR, and H4R kinase inhibitors), the 2-aminopyrimidine scaffold is a privileged structure . Specifically, 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) serves as a critical electrophilic building block. This guide objectively benchmarks its chemical and structural performance against three industry-standard alkyl-substituted analogues to assist medicinal chemists in optimizing synthetic routes and target binding affinities.

Benchmarking Standards:

  • Target: 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3)

  • Standard 1: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)

  • Standard 2: 4-Chloro-6-cyclopropylpyrimidin-2-amine (CAS 21573-09-1)

  • Standard 3: 4-Chloro-6-cyclohexylpyrimidin-2-amine (CAS 688782-65-2)

Mechanistic Rationale & Structural Causality

When engineering kinase inhibitors, the choice of the C6-alkyl group on the pyrimidine core dictates both the molecule's dihedral angle and its non-covalent interactions within the hinge region of the kinase .

Why choose the Cyclopentyl moiety?

  • Target Engagement (Pharmacodynamics): The cyclopentyl ring offers a flexible, "puckered" conformation. Unlike the rigid, flat cyclopropyl group (which often under-fills the hydrophobic ATP-binding pocket and reduces Van der Waals interactions) or the bulky, chair-conformation cyclohexyl group (which can cause severe steric clashes with the kinase hinge region), the cyclopentyl moiety perfectly adapts to the dynamic "breathing" of the kinase active site.

  • Synthetic Reactivity (Causality in Cross-Coupling): In nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings at the C4-chloro position, the steric hindrance of the C6-group inversely affects the reaction rate. The cyclopentyl group presents a moderate steric shield. While it requires more optimized catalytic systems compared to the highly reactive cyclopropyl analogue, it avoids the near-prohibitive steric blocking seen with the cyclohexyl group .
    

Comparative Benchmarking Data

The following table summarizes the physicochemical properties and relative synthetic reactivities of the benchmarked pyrimidine standards .

CompoundCAS NumberR-GroupMol. Weight ( g/mol )Est. cLogPSteric Bulk (Relative A-value)Cross-Coupling Reactivity
4-Chloro-6-cyclopentylpyrimidin-2-amine 199863-89-3Cyclopentyl197.672.5Moderate (~1.5)Moderate
4-Chloro-6-isopropylpyrimidin-2-amine 73576-33-7Isopropyl171.631.8High (~2.1)Moderate-Low
4-Chloro-6-cyclopropylpyrimidin-2-amine 21573-09-1Cyclopropyl169.611.4Low (~1.2)High
4-Chloro-6-cyclohexylpyrimidin-2-amine 688782-65-2Cyclohexyl211.693.0Very High (~2.2)Low

Experimental Workflow: Self-Validating Buchwald-Hartwig Amination

To objectively benchmark the reactivity of these pyrimidine building blocks, we utilize a standardized Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol. This method couples the C4-chloro position with a secondary amine (e.g., N-methylpiperazine), a foundational step in synthesizing the core scaffolds of modern kinase inhibitors.

Causality of Reagent Selection:
  • Catalyst System (

    
     + Xantphos):  Xantphos provides a wide bite angle (~111°). This specific geometry is essential for facilitating the reductive elimination step, which is otherwise heavily suppressed by the sterically hindered C6-cyclopentyl group.
    
  • Base Selection (

    
    ):  A mild, insoluble inorganic base is chosen over strong alkoxides (like NaOtBu) to prevent the deprotonation and subsequent degradation or homocoupling of the unprotected C2-primary amine.
    
  • Self-Validation Mechanism: Biphenyl is added as an inert internal standard. By taking reaction aliquots at specific intervals for HPLC analysis, researchers can plot the exact kinetic conversion rate. This ensures that any observed lack of product is definitively linked to the substrate's steric hindrance rather than an analytical loss or catalytic poisoning.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 mmol, 197.7 mg),

    
     (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and 
    
    
    
    (2.0 mmol, 651.6 mg).
  • Internal Standard Addition: Add Biphenyl (0.5 mmol, 77.1 mg) to the solid mixture to establish the self-validating baseline.

  • Solvent & Reagent Injection: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by N-methylpiperazine (1.2 mmol).

  • Reaction Execution: Stir the mixture vigorously at 95°C.

  • Kinetic Validation Sampling: At t=1h, 3h, and 6h, withdraw a 50 µL aliquot via a microsyringe. Dilute the aliquot with 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV detection at 254 nm) against the biphenyl peak.

  • Workup: After complete consumption of the starting material (typically 6-8 hours for the cyclopentyl derivative, compared to ~3 hours for the cyclopropyl standard), cool the vessel to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the pure C4-aminated product.

Synthetic Pathway Visualization

G Start 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) Coupling Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3) Start->Coupling Int1 C4-Aminated Pyrimidine Intermediate Coupling->Int1 Halogenation Electrophilic Halogenation (NIS or NBS, DMF, 0°C) Int1->Halogenation Int2 C5-Halo-C4-Aminated Pyrimidine Halogenation->Int2 Suzuki Suzuki-Miyaura / Sonogashira (Boronic Acid / Alkyne) Int2->Suzuki Product Target Kinase Inhibitor (e.g., CDK4/6 or H4R Antagonist) Suzuki->Product

Synthetic workflow of 4-Chloro-6-cyclopentylpyrimidin-2-amine in kinase inhibitor drug discovery.

References

  • Zhang, L., Yu, J., Hao, L., Gu, H., & Cheng, Z. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals, 53(07), 973-976.[Link]

  • Hoffmann-La Roche Inc. (2024). Pyrimidin-2-yl sulfonamide derivatives.
  • Otonkoski, T., et al. (2013). H4 receptor inhibitors for treating tinnitus.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13672658, 4-Cyclopropyl-6-methylpyrimidin-2-amine. PubChem.[Link]

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-6-cyclopentylpyrimidin-2-amine

[1]

Executive Summary & Chemical Profile[2][3]

As researchers in drug development—likely working on CDK4/6 inhibitor pathways (e.g., Ribociclib analogs)—you handle intermediates that possess specific environmental liabilities. 4-Chloro-6-cyclopentylpyrimidin-2-amine is not just "organic waste"; it is a halogenated heteroaromatic amine .[1]

This distinction is critical. Unlike standard organic waste, the chlorine substituent requires high-temperature incineration with specific flue gas scrubbing to prevent the formation of acidic gases (HCl) and potential dioxins during destruction.[1] This guide replaces generic advice with a field-proven protocol for the safe lifecycle management of this compound.

Physicochemical & Hazard Profile (Conservative "Worst-Case" Assessment)

Treat this substance with the following safety margins in the absence of lot-specific data.

PropertyValue / ClassificationOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation; inhalation hazard.[1][2][3]
Chemical Class Halogenated AminopyrimidineMUST be segregated into "Halogenated Waste" streams.[1]
Primary Hazards Acute Tox.[1][2] (Oral) H302; Skin Irrit. H315; Eye Irrit. H319Standard nitrile gloves (0.11mm) are generally sufficient for incidental contact, but double-gloving is recommended for solids handling.
Environmental Aquatic Acute/Chronic (H400/H410)Zero tolerance for drain disposal. Extremely toxic to aquatic life.
Combustibility Combustible Organic SolidKeep away from strong oxidizers and open flames.

Immediate Spill Response Protocol (Emergency Phase)

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder or contamination of drainage systems.

Diagram 1: Spill Response Logic Flow

Caption: Decision matrix for immediate spill containment and decontamination.

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Solution)Start->AssessSolidSolid PowderAssess->SolidLiquidSolution/LiquidAssess->LiquidDampenCover with Damp Paper Towel(Prevents Dust)Solid->DampenScoopScoop into Disposable ContainerDampen->ScoopCollectCollect Debris intoUN-Rated Waste Bag/JarScoop->CollectAbsorbApply Inert Absorbent(Vermiculite/Sand)Liquid->AbsorbAbsorb->CollectLabelLabel: 'Hazardous Waste -Halogenated Solid/Sludge'Collect->LabelCleanDouble Wash Surface(Soap + Water)Label->CleanNotifyNotify EHS / Log IncidentClean->Notify

[4][5][1][6] Field Note on Decontamination: Because this is an amine, simple water rinsing may not be sufficient if the surface is porous. Use a mild surfactant (soap) solution. Avoid using bleach (sodium hypochlorite) immediately, as it can react with amines; standard detergent is safer and effective for physical removal.

Routine Disposal & Segregation (The Protocol)

This section details the standard operating procedure (SOP) for disposing of reaction byproducts, mother liquors, and contaminated solids.

A. Waste Segregation Rules
  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.

    • Destination:Solid Hazardous Waste Bin .

  • Liquid Waste (Mother Liquors): Solvents containing the compound.[1]

    • Destination:Halogenated Organic Solvent Waste .[1]

    • Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved 4-Chloro-6-cyclopentylpyrimidin-2-amine introduces chlorine into the stream. Mislabeling this as "Non-Halogenated" can cause regulatory violations and damage incinerators.

B. Packaging & Labeling[1][2][6][7][8]
  • Container Selection:

    • Liquids: HDPE Carboys or Safety Cans (UN 1H1).

    • Solids: Wide-mouth HDPE jars or heavy-duty polyethylene bags (6 mil) inside a secondary container.

  • Labeling Requirements:

    • Do not use abbreviations (e.g., "Cl-Pyrimidine").

    • Required Text: "4-Chloro-6-cyclopentylpyrimidin-2-amine".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Diagram 2: Waste Lifecycle Workflow

Caption: Cradle-to-grave workflow for proper segregation and final destruction.

WasteLifecycleGenWaste GenerationSegSegregation PointGen->SegStream1Liquid Stream(Solvent + Compound)Seg->Stream1DissolvedStream2Solid Stream(Powder/Debris)Seg->Stream2Precipitate/ItemsCont1Container: HalogenatedSolvent CarboyStream1->Cont1Cont2Container: SolidHazardous Waste DrumStream2->Cont2LabelingLabeling & Manifesting(RCRA/EPA Codes)Cont1->LabelingCont2->LabelingStorageSatellite AccumulationArea (< 3 Days)Labeling->StorageVendorLicensed Waste VendorStorage->VendorDestructHigh-Temp Incineration(w/ Scrubber)Vendor->Destruct

[2]

Regulatory Framework & Final Destruction

Regulatory Classification (US EPA / EU Context)

While this specific intermediate may not be explicitly listed on the EPA "P" or "U" lists (unless it is a specific commercial chemical product being discarded unused), it falls under Process Waste rules.

  • RCRA Code Assignment:

    • If dissolved in a flammable solvent (MeOH/EtOH): D001 (Ignitable).

    • If dissolved in a halogenated solvent (DCM): F002 (Spent Halogenated Solvents).

    • Best Practice: Assigning a "Toxic" characteristic based on the amine functionality and halogen content ensures the waste vendor treats it with the highest caution.

The "Why" Behind the Method: Incineration

We do not landfill this chemical. The presence of the chlorine atom on the pyrimidine ring creates a risk of forming persistent organic pollutants if not destroyed at sufficiently high temperatures.

  • Method: Rotary Kiln Incineration.

  • Temp: >1000°C.

  • Mechanism: Thermal oxidation breaks the C-Cl bond. The resulting HCl gas is captured by alkaline scrubbers (e.g., lime slurry) before stack release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10164627 (Related Chloropyrimidine Structures).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Definitive Guide: Handling 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3)

[1][2][3]

Executive Summary & Chemical Context

4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a critical heterocyclic building block, most notably utilized as a key intermediate in the synthesis of Ribociclib (Kisqali) , a CDK4/6 inhibitor used in breast cancer therapy [1].[1]

While valuable, this compound presents specific safety challenges common to halogenated aminopyrimidines.[2] Its reactivity—specifically the electrophilic nature of the C4-chlorine atom—makes it prone to nucleophilic attack.[1][2] In a biological context, this translates to a risk of protein alkylation , leading to skin sensitization and mucosal tissue damage.[2] This guide moves beyond generic safety advice, providing a logic-driven framework for handling this specific solid intermediate.

Hazard Identification & Risk Assessment

Physical State: White to off-white powder.[1][2] Reactivity: Susceptible to hydrolysis in strong acid/base; reactive toward nucleophiles.[2]

Hazard Class (GHS)CategoryH-CodeRisk DescriptionCausality (Why?)
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]Bioavailability of aminopyrimidines allows systemic absorption.[2]
Skin Irritation Cat 2H315Causes skin irritation.[2]Reactive chloro-group can interact with dermal proteins.[1][2]
Eye Irritation Cat 2AH319Causes serious eye irritation.[2]Fine particulate nature increases corneal abrasion and chemical burn risk.[2]
STOT - SE Cat 3H335May cause respiratory irritation.[1][2]Inhalation of dust irritates mucous membranes in the bronchial tree.[2]

Critical Note: While not always explicitly labeled as a sensitizer in preliminary SDS, structurally similar chlorinated pyrimidines are known sensitizers.[2] Treat this compound as a potential skin sensitizer .[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of your operation.

Tier 1: Analytical Scale (< 100 mg)

For QC, NMR prep, and small-scale weighing.[2]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient for powders.

  • Hands: Single layer Nitrile gloves (min 0.11 mm thickness).[2]

  • Body: Standard cotton lab coat.

  • Respiratory: Fume hood sash at proper working height.[2] No respirator needed if containment is maintained.[2]

Tier 2: Preparative Scale (100 mg – 10 g)

For reaction setup and isolation.[1][2]

  • Eyes: Chemical splash goggles.[2]

  • Hands: Double gloving recommended.[2] Inner: Nitrile.[2][3] Outer: Nitrile or Neoprene (extended cuff).[2]

    • Why? The outer glove protects against gross contamination; the inner glove prevents contact during doffing.[2]

  • Body: Lab coat + Chemical resistant apron (Tyvek or PVC) if handling liquid solutions.[2]

  • Respiratory: Work strictly within a certified chemical fume hood.[2]

Tier 3: Process Scale (> 10 g)

For scale-up, crystallization, or dry milling.[2]

  • Eyes: Goggles + Face Shield.[2]

  • Hands: Double gloving. Consider 4H (Silver Shield) laminate gloves if dissolving in penetrating solvents like DCM or DMF.[2]

  • Body: Disposable coveralls (Tyvek Type 5/6) to prevent dust accumulation on street clothes.[2]

  • Respiratory: If powder handling cannot be fully enclosed, use a PAPR (Powered Air Purifying Respirator) with HEPA filters.[2]

Operational Workflows: Step-by-Step
A. Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates a seal failure and potential hydrolysis.[2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The chloro-pyrimidine bond is stable but can degrade slowly with moisture.[1][2]

  • Segregation: Store away from strong oxidizers and strong acids.[2]

B. Weighing & Transfer (The High-Risk Step)

The highest risk of exposure occurs when the solid is airborne.[1][2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.[2] Pyrimidine powders are often electrostatic and will "jump."[2]

  • Containment:

    • Never weigh on an open bench.[2]

    • Use a Powder Weighing Station or place the balance deep inside the fume hood.[2]

  • Technique:

    • Use a "funnel-transfer" method: Weigh into a closed vial or weighing boat with a spout.[1][2]

    • Do not dump powder; tap gently to slide it.[2]

C. Reaction Setup & Quenching

Context: Common use involves nucleophilic substitution (SnAr) at the 4-position.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability.[2] If a solution spills on gloves, change them immediately .[2]

  • Exotherm Management: Reactions with amines (to form the Ribociclib core) can be exothermic.[2] Add the nucleophile slowly at 0°C to control the rate of reaction.

  • Quenching: Quench reaction mixtures into water/ice slowly. Ensure pH is neutralized before disposal to prevent volatile byproduct formation.[2]

Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound based on quantity and physical state.

SafetyLogicStartStart: Handling 4-Chloro-6-cyclopentylpyrimidin-2-amineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (Dissolved)StateCheck->SolutionQtyCheckQuantity?Solid->QtyCheckSolventCheckSolvent Type?Solution->SolventCheckSmallScale< 100 mgQtyCheck->SmallScaleMedScale100 mg - 10 gQtyCheck->MedScaleLargeScale> 10 gQtyCheck->LargeScaleAct_HoodStandard Fume HoodSingle Nitrile GlovesSmallScale->Act_HoodAct_DoubleFume Hood + ApronDouble Nitrile GlovesMedScale->Act_DoubleAct_PAPRPowder Hood / GloveboxPAPR + Tyvek SuitLargeScale->Act_PAPRStandardSolvEthanol/WaterSolventCheck->StandardSolvPenetratingSolvDCM / DMF / DMSOSolventCheck->PenetratingSolvStandardSolv->Act_HoodAct_LaminateUse Silver Shield (Laminate) GlovesImmediate Change on SplashPenetratingSolv->Act_Laminate

Figure 1: Decision logic for PPE and containment based on scale and solvent interactions.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Do not rub.[2] Flush immediately with water for 15 minutes . The solid is abrasive; rubbing causes corneal scratches which accelerates chemical absorption.[2]

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) to wash skin; this may increase the solubility of the compound and drive it deeper into the dermis.[2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization response).[2]

Spill Cleanup (Solid):

  • Isolate: Evacuate immediate area.

  • PPE: Wear goggles, double gloves, and a N95/P2 respirator.[2]

  • Method: Do not dry sweep (creates dust).[2] Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a waste container.[2]

  • Decontamination: Wipe surface with a dilute surfactant (soap) solution, followed by water.[2]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated Organic).[2]

  • Streams:

    • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant."[1][2]

    • Liquid Waste: Segregate into "Halogenated Organic Solvents."[2]

    • Contaminated PPE: Heavily contaminated gloves or weighing boats must be disposed of as solid hazardous waste, not regular trash.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631912, Ribociclib. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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